Technical Documentation Center

(4-Bromo-2-methylphenyl)hydrazine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Bromo-2-methylphenyl)hydrazine hydrochloride
  • CAS: 858209-27-5

Core Science & Biosynthesis

Foundational

Technical Guide: Properties, Synthesis, and Applications of (4-Bromo-2-methylphenyl)hydrazine Hydrochloride

Executive Summary As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is critical for the efficient assembly of complex pharmacophores. (4-Bromo-2-methylphenyl)hydrazine hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is critical for the efficient assembly of complex pharmacophores. (4-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS 56056-25-8) is a highly versatile, bifunctional aryl hydrazine. It is a cornerstone reagent in the synthesis of substituted indoles and pyrazoles, which frequently serve as the core scaffolds for advanced therapeutics, including highly selective Tyrosine Kinase 2 (Tyk2) and Janus Kinase 1 (JAK1) inhibitors 1. The presence of the bromine atom at the para position relative to the hydrazine moiety provides a robust handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) 2.

This guide provides an in-depth analysis of its physicochemical properties, upstream synthesis from its aniline precursor, and downstream application protocols.

Physicochemical Profiling & Structural Analysis

Understanding the physical and computational properties of this compound is essential for predicting its solubility, reactivity, and behavior in biphasic reaction systems. The hydrochloride salt form is preferred over the free base due to its enhanced stability against atmospheric oxidation.

PropertyValue
Chemical Name (4-Bromo-2-methylphenyl)hydrazine hydrochloride
CAS Registry Number 56056-25-8
Molecular Formula C₇H₁₀BrClN₂ (C₇H₉BrN₂ · HCl)
Molecular Weight 237.53 g/mol (Salt) / 201.067 g/mol (Free Base)
Canonical SMILES CC1=C(C=CC(=C1)Br)NN.Cl
InChIKey VJTBVNWEWUHQOT-UHFFFAOYSA-N (Free Base)
Topological Polar Surface Area (TPSA) 38.0 Ų
Hydrogen Bond Donors / Acceptors 2 / 2
Predicted pKa 5.06 ± 0.27

Data summarized from computational chemical databases3.

Upstream Synthesis Protocol: From Aniline to Hydrazine

The synthesis of (4-Bromo-2-methylphenyl)hydrazine hydrochloride typically begins with the diazotization of 4-bromo-2-methylaniline (CAS 583-75-5), followed by a controlled reduction 4.

G A 4-Bromo-2-methylaniline (CAS 583-75-5) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Chloride Intermediate B->C -H2O D Reduction (SnCl2·2H2O, HCl, <10°C) C->D E (4-Bromo-2-methylphenyl)hydrazine Hydrochloride (CAS 56056-25-8) D->E Precipitation

Workflow for the synthesis of (4-Bromo-2-methylphenyl)hydrazine hydrochloride.

Step-by-Step Methodology & Causality

Step 1: Amine Protonation

  • Action: Suspend 4-bromo-2-methylaniline (1.0 equiv) in a solution of concentrated HCl and water. Cool the mixture to 0–5 °C using an ice-salt bath.

  • Causality: The amine must be fully protonated to form the soluble hydrochloride salt. This prevents the unreacted free amine from acting as a nucleophile and coupling with the diazonium intermediate to form an unwanted triazene byproduct.

Step 2: Diazotization

  • Action: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equiv) dropwise, strictly maintaining the internal temperature below 5 °C.

  • Causality: NaNO₂ reacts with HCl to generate nitrous acid (HONO) in situ, which converts the primary amine into a highly reactive diazonium cation. Temperatures above 5 °C provide enough thermal energy to drive the expulsion of nitrogen gas (N₂), degrading the intermediate into a phenol.

  • Self-Validation Check: Spot the reaction mixture onto potassium iodide-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete.

Step 3: Reduction

  • Action: Prepare a cold solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 equiv) in concentrated HCl. Add this dropwise to the diazonium solution, maintaining the temperature below 10 °C.

  • Causality: Sn(II) acts as a precise two-electron reducing agent. It reduces the diazonium nitrogen-nitrogen triple bond to a single bond without cleaving it (which stronger reducing agents might do).

  • Self-Validation Check: The reaction mixture will transition from a clear/pale solution to a thick, pale-yellow/white suspension. This occurs because the newly formed hydrazine hydrochloride salt is insoluble in the highly concentrated chloride environment (common-ion effect).

Step 4: Isolation

  • Action: Stir for 2 hours at room temperature, filter the precipitate, wash with cold brine, and dry under high vacuum.

Downstream Application Protocol: Fischer Indole Synthesis

The most prominent use of (4-Bromo-2-methylphenyl)hydrazine hydrochloride is the construction of 5-bromo-7-methylindole derivatives via the Fischer Indole Synthesis. This scaffold is heavily utilized in the design of kinase inhibitors 1.

G A Aryl Hydrazine + Enolizable Ketone B Hydrazone Formation (Acid Catalyzed) A->B C Ene-Hydrazine Tautomerization B->C D [3,3]-Sigmatropic Rearrangement C->D C-C Bond Formation E Rearomatization & Cyclization D->E F Ammonia Elimination (Indole Core) E->F -NH3

Mechanistic pathway of the Fischer Indole Synthesis using the hydrazine derivative.

Step-by-Step Methodology & Causality

Step 1: Hydrazone Formation

  • Action: Combine (4-Bromo-2-methylphenyl)hydrazine hydrochloride (1.0 equiv) and an enolizable ketone (e.g., isopropyl methyl ketone, 1.1 equiv) in glacial acetic acid. Heat to 80 °C for 1 hour.

  • Causality: The acidic environment catalyzes the nucleophilic attack of the terminal hydrazine nitrogen onto the carbonyl carbon. Subsequent dehydration yields the aryl hydrazone.

  • Self-Validation Check: Monitor by TLC (Hexane/EtOAc). The disappearance of the ninhydrin-positive hydrazine spot and the appearance of a higher

    
     UV-active spot confirms complete hydrazone formation.
    

Step 2: Sigmatropic Rearrangement & Cyclization

  • Action: Add a strong Lewis or Brønsted acid (e.g., Polyphosphoric acid or ZnCl₂) and elevate the temperature to 110–120 °C.

  • Causality: The acid promotes tautomerization of the hydrazone to an ene-hydrazine. The thermal energy then drives the critical[3,3]-sigmatropic rearrangement. This concerted step cleaves the weak N-N bond and forms a new C-C bond at the ortho position of the aromatic ring. Rapid rearomatization and intramolecular nucleophilic attack by the amine onto the newly formed imine yields an aminal intermediate.

Step 3: Ammonia Elimination

  • Action: Continue heating for 2–4 hours.

  • Causality: The aminal intermediate is unstable under acidic conditions and eliminates a molecule of ammonia (NH₃) to achieve the fully aromatic, thermodynamically stable indole core.

  • Self-Validation Check: LC-MS analysis of an aliquot will show the mass of the desired indole

    
    , confirming the loss of 17 Da (NH₃) from the intermediate mass.
    

Safety, Handling, and Storage

  • Toxicity: Like most aryl hydrazines, this compound is a suspected carcinogen, mutagen, and potent skin sensitizer. It is toxic if swallowed, inhaled, or absorbed through the skin.

  • Handling: All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. The hydrochloride salt provides stability, but prolonged exposure to moisture and oxygen will lead to gradual oxidation and darkening of the material.

References

  • Title: 1-(4-BroMo-2-Methylphenyl)
  • Title: WO2021078023A1 - Small molecule compound Source: Google Patents URL
  • Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Title: 1-(4-BroMo-2-Methylphenyl)hydrazine, HCl 56056-25-8 wiki (Precursors)

Sources

Exploratory

Electronic and Steric Modulation of Phenylhydrazine Reactivity by the o-Methyl Group

This guide details the electronic and steric modifications introduced by the 2-methyl (ortho-methyl) group on the phenylhydrazine scaffold, specifically targeting applications in heterocyclic synthesis and metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the electronic and steric modifications introduced by the 2-methyl (ortho-methyl) group on the phenylhydrazine scaffold, specifically targeting applications in heterocyclic synthesis and metabolic stability analysis.

Executive Summary

The introduction of a methyl group at the ortho position of phenylhydrazine (yielding o-tolylhydrazine ) introduces a competitive interplay between electronic activation and steric inhibition.[1] While the methyl group acts as an electron-donating group (EDG) via induction (+I), enhancing the intrinsic nucleophilicity of the hydrazine moiety, its physical bulk at the 2-position imposes steric constraints on specific bimolecular interactions.[1] This guide analyzes these effects across three critical vectors: acid-base equilibria, Fischer Indole cyclization regioselectivity, and oxidative metabolic stability.

Electronic Structure & Physicochemical Properties

Inductive vs. Steric Effects

The reactivity profile of o-tolylhydrazine is defined by the modification of the


 (proximal) and 

(distal) nitrogen atoms.[1]
  • Electronic Activation (+I Effect): The methyl group at the C2 position donates electron density into the aromatic ring.[1] This increases the electron density primarily at the

    
     nitrogen through the aromatic 
    
    
    
    -system, making the molecule intrinsically more basic and nucleophilic than unsubstituted phenylhydrazine.
  • Steric Inhibition: Unlike p-tolylhydrazine, where the methyl group is remote, the o-methyl group in o-tolylhydrazine creates a "steric fence" around the

    
     position. This hinders the approach of bulky electrophiles and affects the solvation shell, often masking the expected increase in basicity in aqueous media.
    
Comparative Physicochemical Data

The following table contrasts the core properties of the parent molecule and its methylated analogue.

PropertyPhenylhydrazine (

)
o-Tolylhydrazine (2-Me-

)
Mechanistic Driver
Electronic Character BaselineElectron Rich (Activated)+I Inductive Effect of Methyl
Steric Profile Planar, AccessibleSterically Congested at

Ortho-substituent bulk
Approx.[1] pKa (

)
5.21~5.3 - 5.4EDG increases basicity; steric solvation effect limits

pKa
*Nucleophilicity (

)
BaselineIncreased (Intrinsic) / Decreased (Effective)+I increases HOMO energy; Sterics lower

for bulky electrophiles
Redox Stability High Auto-oxidation rateModerate Auto-oxidation rateSteric shielding of radical propagation sites

*Note: Effective nucleophilicity is electrophile-dependent.[1]

Reactivity Profile: Fischer Indole Synthesis

The most significant synthetic application of o-tolylhydrazine is the Fischer Indole Synthesis. The 2-methyl group dictates the regiochemistry of the final indole scaffold.

Mechanism and Regioselectivity

In the reaction with an asymmetrical ketone (e.g., isopropyl methyl ketone), the o-methyl group tracks through the [3,3]-sigmatropic rearrangement. Unlike meta-substituted hydrazines which can yield a mixture of 4- and 6-substituted indoles, o-tolylhydrazine yields exclusively the 7-substituted indole (or 7-substituted indolenine if C3 is blocked).[1]

Key Observation: The steric bulk of the o-methyl group does not significantly inhibit the sigmatropic rearrangement, often affording high yields (75-90%) of the cyclized product.

Experimental Protocol: Synthesis of 2,3,3,7-Tetramethyl-3H-indole

Reagents: o-Tolylhydrazine hydrochloride, 3-methyl-2-butanone (isopropyl methyl ketone), Glacial Acetic Acid.

  • Condensation: Dissolve o-tolylhydrazine hydrochloride (1.0 eq) in glacial acetic acid. Add 3-methyl-2-butanone (1.1 eq).[1]

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 2-3 hours. The acid catalyzes both hydrazone formation and the subsequent [3,3]-rearrangement.[2]

  • Work-up: Cool to room temperature. Remove acetic acid under reduced pressure.

  • Neutralization: Basify the residue with 20% NaOH (aq) to pH > 10 to liberate the free base indolenine.[1]

  • Extraction: Extract with diethyl ether (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Distill under vacuum or purify via flash chromatography (Silica, Hexane/EtOAc) to isolate the reddish oil.

Reaction Pathway Visualization

The following diagram traces the atomic fate of the o-methyl group during the synthesis.

FischerIndole cluster_methyl Fate of 2-Methyl Group Start o-Tolylhydrazine (Ortho-Methyl) Hydrazone Arylhydrazone Intermediate Start->Hydrazone + Ketone - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Step Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formed Re-aromatization Indole 7-Methyl-3H-Indole (Final Product) Diimine->Indole - NH3 Cyclization

Caption: Pathway of o-tolylhydrazine conversion to 7-methyl-3H-indole. The ortho-methyl group remains intact, positioning at C7.

Toxicity & Metabolic Stability

In drug development, hydrazine moieties are often flagged for toxicity due to their ability to cause oxidative hemolysis (destruction of red blood cells).[1] The o-methyl group significantly modulates this risk.

Hemoglobin Oxidation Mechanism

Phenylhydrazine reacts with oxyhemoglobin (


) via an auto-oxidation mechanism, generating superoxide anions (

) and phenyl radicals (

).[1] These radicals attack the heme porphyrin ring, leading to Heinz body formation and cell lysis.
The "Ortho-Effect" on Toxicity

Research indicates that ortho-substitution decreases the rate of hemoglobin oxidation compared to unsubstituted or para-substituted phenylhydrazines.

  • Steric Shielding: The o-methyl group sterically hinders the bimolecular approach required for the initial electron transfer to oxyhemoglobin.

  • Radical Stabilization: While the methyl group stabilizes the radical electronically, the kinetic block provided by the steric bulk reduces the overall frequency of damaging oxidative events.

Implication for Drug Design: If a hydrazine moiety is required in a drug candidate (e.g., as a metabolic precursor or warhead), placing a substituent at the ortho position may improve the safety profile by reducing hematotoxicity relative to the unsubstituted parent.

Toxicity PH Phenylhydrazine Complex Hydrazine-Hb Complex PH->Complex Fast Association oTol o-Tolylhydrazine (2-Methyl) oTol->Complex Slow Association (Steric Hindrance) HbO2 Oxyhemoglobin (Target) ROS ROS Generation (Superoxide/Radicals) Complex->ROS Auto-oxidation Lysis Hemolysis (Toxicity) ROS->Lysis Oxidative Damage

Caption: Comparative toxicity pathway. The o-methyl group (green node) impedes the initial complexation with Hemoglobin, reducing downstream oxidative damage.[1]

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4] Chemical Reviews, 63(4), 373–401.[1] Link[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocol for Indolenine synthesis).

  • Goldberg, B., & Stern, A. (1977). "The mechanism of oxidative hemolysis produced by phenylhydrazine."[5][6] Molecular Pharmacology, 13(5), 832-839.[1] Link

  • Kelman, D. J., et al. (1988). "Reaction of phenylhydrazine with hemoglobin: steric and electronic effects." Chemical Research in Toxicology, 1(3).[1][7] (Establishes the ortho-effect on toxicity).

Sources

Foundational

The Influence of the 4-Bromo Substituent on the Fischer Indole Synthesis: A Mechanistic and Practical Analysis

An In-Depth Technical Guide: Abstract The Fischer indole synthesis stands as a paramount reaction in heterocyclic chemistry, offering a robust pathway to the indole scaffold, a core component of numerous pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The Fischer indole synthesis stands as a paramount reaction in heterocyclic chemistry, offering a robust pathway to the indole scaffold, a core component of numerous pharmaceuticals and natural products.[1][2] This guide provides a detailed examination of this synthesis with a specific focus on the mechanistic implications of employing a 4-bromo-substituted phenylhydrazine. We will dissect the electronic and steric effects imparted by the bromine atom on the key stages of the reaction, from hydrazone formation to the rate-determining[3][3]-sigmatropic rearrangement and final cyclization. This analysis is coupled with a practical, field-tested experimental protocol and a comparative look at how electron-withdrawing substituents influence reaction outcomes.

The Foundational Mechanism: A Refresher on the Classical Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the reaction synthesizes an indole from a (substituted) phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[3][4][5] Its enduring utility is highlighted by its application in the synthesis of modern drugs, including the triptan class of antimigraine agents.[3][4]

The reaction proceeds through a well-established sequence of steps, catalyzed by either Brønsted or Lewis acids like HCl, H₂SO₄, polyphosphoric acid (PPA), or zinc chloride (ZnCl₂).[3][4][6][7]

The core mechanism unfolds as follows:

  • Hydrazone Formation: The process begins with the condensation of the arylhydrazine and the carbonyl compound to form an arylhydrazone.[1][6]

  • Tautomerization: The hydrazone isomerizes to its more reactive enamine tautomer ('ene-hydrazine').[1][4][6]

  • Acid-Catalyzed Rearrangement: Following protonation of the enamine, the molecule undergoes the critical, irreversible[3][3]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond, establishing the core framework of the indole.[3][4][7][8] This is often the rate-determining step.[3]

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon to form a cyclic aminal.[1][3][4]

  • Ammonia Elimination: Under the acidic conditions, this intermediate eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[1][3][4]

Fischer_Indole_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone -H₂O Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine +H⁺ Diimine Di-imine Intermediate ProtonatedEnamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Aromatization & Cyclization Indole Indole Aminal->Indole -NH₃, -H⁺

Caption: The classical mechanism of the Fischer Indole Synthesis.

Impact of the 4-Bromo Substituent

Introducing a bromine atom at the C4 position (para) of the phenylhydrazine ring exerts a significant, primarily electronic, influence on the reaction mechanism.

Electronic Effects: A Dual Influence

The bromine atom is characterized by two opposing electronic effects:

  • Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring, making it less nucleophilic.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, donating electron density. For halogens, this resonance effect is weak and is generally outweighed by the strong inductive withdrawal.

The net result is that the 4-bromo substituent acts as an electron-withdrawing group (EWG) , deactivating the phenyl ring. This has a direct consequence on the rate-determining step of the synthesis.

The[3][3]-sigmatropic rearrangement involves the electron-rich aromatic ring attacking the electron-poor enamine double bond.[9] By withdrawing electron density, the 4-bromo group reduces the nucleophilicity of the arene, which slows down this key bond-forming step.[9] Computational studies have confirmed that electron-withdrawing substituents can destabilize the transition state of the[3][3]-sigmatropic rearrangement, thereby increasing the activation energy required.[10]

While the reaction will still proceed, it often necessitates more forcing conditions (higher temperatures or longer reaction times) compared to syntheses with electron-donating groups.[9]

Steric Effects

Positioned at the C4-position, the bromo group is remote from the reaction's centers of activity—the hydrazine nitrogens and the ortho-carbon (C6) involved in cyclization. Consequently, the steric hindrance imparted by the 4-bromo substituent is negligible and does not significantly influence the reaction pathway or outcome.

Regiochemical Outcome

When a 4-substituted phenylhydrazine is used, the regiochemical outcome of the cyclization is predetermined. The new C-C bond forms between the enamine and the ortho-position of the phenyl ring. For a 4-bromophenylhydrazine, this invariably leads to the formation of a 7-bromoindole .

Substituent_Effects cluster_main Impact of 4-Bromo Substituent on Key Step cluster_effects Electronic Effects Start 4-Bromophenylhydrazone Derivative (Protonated Enamine) TS [3,3]-Sigmatropic Transition State Start->TS Rate-Determining Step Product Di-imine Intermediate (Leads to 7-Bromoindole) TS->Product Inductive Inductive Effect (-I) (Electron Withdrawing) Inductive->TS Deactivates Ring Slows Reaction Resonance Resonance Effect (+R) (Weakly Donating) Resonance->TS Minor Influence Experimental_Workflow Reactants 4-Bromophenylhydrazine + Ketone HydrazoneFormation Step 1: Hydrazone Formation (Ethanol/Acetic Acid, RT to 60°C) Reactants->HydrazoneFormation CrudeHydrazone Crude Hydrazone (Isolate or use directly) HydrazoneFormation->CrudeHydrazone Indolization Step 2: Indolization (Acid Catalyst, e.g., PPA, 100-170°C) CrudeHydrazone->Indolization Workup Step 3: Work-up (Neutralization, Extraction) Indolization->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct Pure 7-Bromoindole Derivative Purification->FinalProduct

Sources

Exploratory

The Ortho-Effect in Action: A Technical Guide to the Steric Influence of Methyl Groups in Hydrazine Cyclizations

Abstract The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of synthetic strategies, cyclization reactions involving hydrazines are fun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of synthetic strategies, cyclization reactions involving hydrazines are fundamental for constructing key scaffolds such as indoles and pyrazoles. The outcomes of these reactions, however, are profoundly influenced by the substitution patterns of the aromatic precursors. This in-depth technical guide focuses on a specific, yet critical, aspect of this chemistry: the steric influence of an ortho-methyl group on the regioselectivity, reaction rate, and overall feasibility of hydrazine cyclizations. By examining canonical reactions like the Fischer indole synthesis and the Knorr pyrazole synthesis, this paper provides researchers, scientists, and drug development professionals with a detailed understanding of the underlying mechanistic principles and offers field-proven strategies to navigate and leverage these steric effects in complex molecule synthesis.

PART 1: The Fundamental Role of Steric Hindrance in Hydrazine Cyclizations

Hydrazine cyclizations are a class of chemical reactions that form heterocyclic rings through the reaction of a hydrazine derivative with a suitable carbonyl-containing compound. These reactions typically proceed via two main stages: first, the condensation of the hydrazine with a ketone or aldehyde to form a hydrazone intermediate, and second, an intramolecular cyclization step, often under acidic or thermal conditions, to yield the final heterocyclic product.

The "ortho-effect" describes the collection of influences that a substituent at the position adjacent to a reaction center on an aromatic ring can exert. While this can include electronic effects, for an alkyl group like methyl, its primary contribution is steric hindrance. The sheer physical bulk of the ortho-methyl group can impede the approach of reagents, destabilize transition states, and dictate the stereochemical and regiochemical course of a reaction in a way that meta or para substituents cannot. In the context of hydrazine cyclizations, this steric clash is a critical determinant of the reaction's success and outcome.

PART 2: Case Study: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust method for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1] The mechanism involves the formation of a hydrazone, its tautomerization to an enehydrazine, and a crucial[2][2]-sigmatropic rearrangement, which is often the rate-determining and regioselectivity-determining step.[1][3]

Mechanistic Impact of the ortho-Methyl Group

When an ortho-substituted arylhydrazine, such as o-tolylhydrazine, is used, the steric bulk of the methyl group directly influences the pivotal[2][2]-sigmatropic rearrangement. This step is highly sensitive to steric hindrance.[4] The enehydrazine intermediate must adopt a specific conformation for the new C-C bond to form. The ortho-methyl group can create significant steric strain in the transition state, potentially disfavoring one cyclization pathway over another.

For an unsymmetrical ketone reacting with o-tolylhydrazine, two regioisomeric indoles can theoretically form. The cyclization can occur at either the ortho or the para position relative to the methyl group. The steric clash between the ortho-methyl group and the substituents of the former ketone component will often direct the cyclization towards the less hindered position, leading to the formation of a specific indole isomer.[4] In some cases, sterically demanding ortho-substituents can even lead to higher yields by preventing alternative, undesired reaction pathways.[5]

Fischer_Indole_Steric_Influence cluster_start Hydrazone Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement (Key Step) cluster_cyclization Cyclization & Aromatization A o-Tolylhydrazine + Ketone B Hydrazone Intermediate A->B Condensation (-H₂O) C Enehydrazine Tautomer B->C Tautomerization (Acid Catalyst) D Transition State A (Steric Clash) C->D Path A E Transition State B (Less Hindered) C->E Path B F Disfavored Indole Isomer D->F High Energy Barrier G Favored Indole Isomer E->G Lower Energy Barrier

Figure 1: Steric influence of the ortho-methyl group on the Fischer indole synthesis pathway.

Experimental Protocol & Data Analysis

The following protocol outlines a general procedure for the Fischer indole synthesis, highlighting considerations for sterically hindered substrates.

Experimental Protocol: Synthesis of 4,7-Dimethylindole

  • Hydrazone Formation: In a 100 mL round-bottom flask, dissolve o-tolylhydrazine hydrochloride (1.0 eq) and methyl ethyl ketone (1.1 eq) in 30 mL of ethanol. Stir the mixture at room temperature for 1 hour. The progress of hydrazone formation should be monitored by Thin Layer Chromatography (TLC).[4]

  • Indolization (Cyclization): To the ethanolic solution of the hydrazone, add polyphosphoric acid (PPA) (10 eq by weight). The choice of a strong acid catalyst is crucial to provide sufficient activation energy to overcome the steric barrier.[4][6]

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 2-4 hours. Higher temperatures may be required for particularly hindered substrates, but this increases the risk of side product formation.[5][7]

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 100g of crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired regioisomer.

ArylhydrazineCarbonyl PartnerDominant ProductTypical Yield (%)Reference
PhenylhydrazineMethyl Ethyl Ketone2,3-Dimethylindole75-85[1]
o-TolylhydrazineMethyl Ethyl Ketone2,3,7-Trimethylindole60-70[3]
o-TolylhydrazineAcetone2,7-Dimethylindole65-75[6]
m-TolylhydrazineIsopropyl methyl ketoneMixture of 2,3,3,4- and 2,3,3,6-tetramethylindolenine88 (mixture)[3]

Table 1: Comparison of yields and products in Fischer indole synthesis, illustrating the directing effect of the ortho-methyl group.

PART 3: Case Study: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form a pyrazole ring.[2][8][9] This reaction is a cornerstone for the synthesis of a wide range of biologically active compounds.[10] The regiochemical outcome is determined by which carbonyl group of the dicarbonyl compound is initially attacked by the hydrazine and which nitrogen of the hydrazine subsequently acts as the nucleophile in the ring-closing step.[11]

Steric Control of Regioselectivity

When a substituted hydrazine like o-tolylhydrazine is used, steric hindrance plays a crucial role. The initial condensation to form the hydrazone intermediate will preferentially occur at the less sterically hindered carbonyl group of the 1,3-dicarbonyl compound. Subsequently, the intramolecular cyclization step is also subject to steric effects. The bulky ortho-methylphenyl group may slow down the cyclization step compared to a less hindered hydrazine.[12]

For example, in the reaction of o-tolylhydrazine with an unsymmetrical β-ketoester, the initial condensation is expected at the more reactive ketone carbonyl. During the subsequent intramolecular attack, the nitrogen atom further from the bulky tolyl group (N1) is often the more likely nucleophile for the cyclization onto the ester carbonyl, leading to a specific pyrazolone regioisomer.

Knorr_Pyrazole_Steric_Influence cluster_condensation Initial Condensation cluster_cyclization Intramolecular Cyclization Start o-Tolylhydrazine + 1,3-Dicarbonyl Hydrazone_A Hydrazone at Less Hindered Carbonyl Start->Hydrazone_A Favored Path Hydrazone_B Hydrazone at More Hindered Carbonyl Start->Hydrazone_B Disfavored Path Product_A Regioisomer A (Major Product) Hydrazone_A->Product_A Ring Closure (-H₂O) note_steric Steric hindrance from the ortho-methyl group directs the initial attack. Product_B Regioisomer B (Minor Product) Hydrazone_B->Product_B

Figure 2: Regioselective control in the Knorr pyrazole synthesis due to the ortho-methyl group.

Experimental Protocol & Strategic Considerations

Overcoming the reduced reactivity of sterically hindered substrates in Knorr-type syntheses often requires modified reaction conditions.

Experimental Protocol: Synthesis of 1-(o-tolyl)-3-methyl-1H-pyrazol-5(4H)-one

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine o-tolylhydrazine (1.0 eq) and ethyl acetoacetate (1.0 eq) in 20 mL of glacial acetic acid. The use of acetic acid serves as both a solvent and a catalyst to promote the reaction.[2]

  • Heating: Heat the mixture to reflux (approximately 118 °C) with stirring for 3 hours. The higher temperature is necessary to overcome the activation energy for the cyclization of the sterically encumbered intermediate.

  • Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain the purified pyrazolone product.

Strategies for Overcoming Steric Hindrance:

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming activation barriers.[13][14]

  • Lewis Acid Catalysis: In cases where Brønsted acids are insufficient, stronger Lewis acids may promote cyclization, although they can also lead to side reactions.[13]

  • High-Boiling Point Solvents: Using solvents such as o-dichlorobenzene allows for higher reaction temperatures, providing the thermal energy needed to bypass steric barriers.[13]

PART 4: Conclusion and Future Outlook

The ortho-methyl group exerts a profound and predictable steric influence on the course of hydrazine cyclization reactions. Far from being a mere impediment, this effect is a powerful tool for controlling regioselectivity in the synthesis of complex heterocyclic molecules. In the Fischer indole synthesis, it guides the critical[2][2]-sigmatropic rearrangement, while in the Knorr pyrazole synthesis, it dictates the initial site of condensation and influences the rate of cyclization.

For the medicinal chemist and drug development professional, a thorough understanding of these steric principles is not just academic; it is essential for the rational design of synthetic routes. By strategically placing an ortho-methyl group, chemists can direct reactions to yield a desired regioisomer, potentially avoiding costly and difficult separation steps. As synthetic methodologies continue to advance, the deliberate use of steric-directing groups, combined with modern techniques like microwave heating and novel catalytic systems, will continue to enable the efficient and selective construction of the next generation of therapeutic agents.

References

  • Vertex AI Search. (2025).
  • Powner, M. W., et al. (2018).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Accessed March 7, 2026.
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Accessed March 7, 2026.
  • Unknown Author. (n.d.). Knorr Pyrazole Synthesis. Accessed March 7, 2026.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Accessed March 7, 2026.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity. Accessed March 7, 2026.
  • Sakai, N., et al. (n.d.). One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Accessed March 7, 2026.
  • BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis. Accessed March 7, 2026.
  • Liu, P. N., et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Fischer indole synthesis. Accessed March 7, 2026.
  • Kula, K., & Jasiński, R. (2025).
  • Bacon, R. G. R., & Bigg, D. C. H. (n.d.). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.
  • J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. Accessed March 7, 2026.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Accessed March 7, 2026.
  • Unknown Author. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Accessed March 7, 2026.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Accessed March 7, 2026.
  • Garg, N. K., et al. (n.d.).
  • Unknown Author. (n.d.).
  • RSC Publishing. (2017).
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Accessed March 7, 2026.
  • Noey, E. L., et al. (2017).
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Accessed March 7, 2026.
  • ResearchGate. (n.d.). Influence of the hydrazine N-substituent on the reaction. Accessed March 7, 2026.
  • TCI EUROPE N.V. (n.d.). Fischer Indole Synthesis. Accessed March 7, 2026.
  • ResearchGate. (n.d.). Remarkable enhancement of reactivity by an ortho substituent. Accessed March 7, 2026.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2005).

Sources

Foundational

Stability Dynamics of Brominated Phenylhydrazine Salts Under Ambient Conditions: A Technical Guide

Executive Summary Brominated phenylhydrazine hydrochlorides (including 2-bromo, 3-bromo, and 4-bromophenylhydrazine hydrochloride) are highly reactive, essential intermediates utilized extensively in Fischer indole synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated phenylhydrazine hydrochlorides (including 2-bromo, 3-bromo, and 4-bromophenylhydrazine hydrochloride) are highly reactive, essential intermediates utilized extensively in Fischer indole syntheses, agrochemical development, and active pharmaceutical ingredient (API) manufacturing. While the hydrochloride salt form is significantly more stable than its free-base counterpart, these compounds remain inherently susceptible to degradation under ambient conditions. As a Senior Application Scientist, I have observed that failing to control environmental variables leads to rapid titer loss, characterized by the darkening of the powder and the formation of crystalline impurities[1]. This whitepaper dissects the mechanistic causality behind this degradation and provides self-validating protocols to ensure chemical integrity during storage and application.

Mechanistic Drivers of Degradation

To stabilize a compound, one must first understand the thermodynamic and kinetic drivers of its decomposition. The degradation of brominated phenylhydrazine salts under ambient conditions is not a single event, but a synergistic cascade driven by oxygen, moisture, and light.

Autoxidation and Radical Propagation

The primary degradation pathway for phenylhydrazines is autoxidation. The electron-withdrawing bromine atom on the aromatic ring slightly modulates the electron density, but the terminal nitrogen of the hydrazine moiety remains highly vulnerable. Upon exposure to ambient oxygen, the hydrazine undergoes a single-electron transfer process, generating a phenylhydrazyl radical and a superoxide anion (


)[2].

This autocatalytic cycle progresses through a reactive phenyldiazene intermediate to form a benzenediazonium ion. Ultimately, the diazonium species decomposes, releasing nitrogen gas (


) and yielding phenolic or biphenyl byproducts[3].
The Role of Moisture (Hygroscopicity)

Why do we use the hydrochloride salt? Protonation of the terminal nitrogen lowers the Highest Occupied Molecular Orbital (HOMO) energy, increasing the activation barrier for oxidation. However, bromophenylhydrazine salts are hygroscopic. Ambient moisture absorption creates a micro-aqueous environment within the crystal lattice. This localized solvation partially dissociates the HCl, exposing the highly nucleophilic free hydrazine to dissolved oxygen, thereby initiating the autoxidation cascade[4].

OxidativePathway A Bromophenylhydrazine HCl (Stable Salt) C Phenylhydrazyl Radical + O2- A->C Autoxidation B Ambient O2 + Moisture B->C D Phenyldiazene Intermediate C->D -H+, -e- E Bromobenzenediazonium Ion D->E Oxidation F N2 Gas + Phenol Derivatives E->F Decomposition

Caption: Oxidative degradation pathway of bromophenylhydrazine salts under ambient conditions.

Quantitative Stability Profile

The macroscopic changes observed during storage are direct manifestations of molecular degradation. The table below summarizes the causality between environmental factors and their observable consequences.

Environmental FactorMechanism of ActionObservable ConsequenceKinetic Impact
Oxygen (

)
Autoxidation via superoxide radical formation[2]Powder darkens (pale yellow to brown/red)[1]Primary driver of titer loss over time.
Moisture (

)
Localized salt dissociation & hydrolysis[4]Clumping, accelerated oxidationSynergistic with

; lowers activation energy.
UV Light Homolytic cleavage of N-H or C-N bondsRapid discolorationAccelerates the radical initiation phase.
Elevated Heat Thermal decompositionMelting point depression,

outgassing[3]
Follows Arrhenius kinetics; accelerates all pathways.

Self-Validating Experimental Methodologies

To ensure trustworthiness in drug development workflows, analytical protocols must be self-validating—meaning they contain internal controls that prove the assay is measuring what it claims to measure.

Protocol 1: Oxidative Forced Degradation Assay

Purpose: To quantify the autoxidation kinetics of 4-bromophenylhydrazine HCl under ambient oxygen versus inert conditions. Causality: By artificially accelerating degradation using an oxygen-saturated buffer, we isolate the oxidative variable from photolytic degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of 4-bromophenylhydrazine HCl in 50 mL of pH 7.4 phosphate buffer. (Causality: The physiological pH forces the dissociation of the hydrochloride salt, exposing the vulnerable free base form for accelerated testing).

  • Environmental Control (Self-Validation): Split the solution into two 25 mL aliquots. Purge Aliquot A with ultra-pure Argon for 15 minutes (Negative Control). Bubble ambient air through Aliquot B (Test Sample).

  • Incubation & Sampling: Incubate both aliquots at 25°C in the dark (to exclude UV photolysis). Extract 1 mL samples at t=0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each extracted sample by adding 100 µL of 1M HCl. (Causality: Re-protonating the hydrazine halts further oxidation, locking the degradation state for accurate analysis).

  • Analysis: Analyze via HPLC-UV at 280 nm to monitor the disappearance of the parent peak and the emergence of benzenediazonium intermediates[2].

Workflow Step1 1. Sample Prep Dissolve in pH 7.4 Buffer Step2 2. Environmental Stress Expose to O2 / UV Light Step1->Step2 Step3 3. Quenching Add 1M HCl to Reprotonate Step2->Step3 Step4 4. HPLC-UV Analysis Quantify Titer & Impurities Step3->Step4

Caption: Step-by-step workflow for the oxidative forced degradation assay.

Protocol 2: Titer Validation via Hydrazone Derivatization

Purpose: To verify the functional integrity of stored brominated phenylhydrazine salts before use in critical syntheses. Causality: Degraded phenylhydrazines lose their nucleophilic nitrogen. Reacting the sample with a standard aldehyde forms a stable hydrazone, which can be quantified to prove the exact concentration of active hydrazine remaining.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 0.1 M solution of benzaldehyde in anhydrous ethanol.

  • Reaction: Add 100 mg of the stored bromophenylhydrazine HCl to 10 mL of the benzaldehyde solution. Add 50 mg of sodium acetate. (Causality: Sodium acetate acts as a mild base to buffer the HCl, facilitating the nucleophilic attack without triggering rapid oxidation).

  • Precipitation: Stir at room temperature for 30 minutes. The bromophenylhydrazone derivative will precipitate as a highly crystalline solid.

  • Gravimetric Validation: Filter, wash with cold ethanol, dry under vacuum, and weigh the precipitate. Compare the actual yield against the theoretical yield to determine the active titer of the starting material.

Best Practices for Storage and Handling

To maintain chemical integrity, bromophenylhydrazine hydrochlorides must be stored in tightly closed containers in a dry, cool, and well-ventilated environment[5]. Storage under an inert atmosphere (such as nitrogen or argon) is strongly recommended to prevent oxidative degradation[1]. Furthermore, the material must be protected from light and kept strictly separated from strong oxidizing agents and bases, which can trigger violent reactions or rapid decomposition,[6].

References

  • 4-Bromophenylhydrazine hydrochloride SDS , Echemi. 5

  • What Is Phenylhydrazine (PHY) and Why It's Important in Organic Synthesis , Jindun Chemical. 1

  • SAFETY DATA SHEET - 3-Bromophenylhydrazine hydrochloride , MilliporeSigma.

  • SAFETY DATA SHEET - 4-Bromophenylhydrazine hydrochloride , Fisher Scientific. 6

  • SAFETY DATA SHEET - 3-Bromophenylhydrazine hydrochloride , Thermo Fisher Scientific. 4

  • Nitrosamines precursors - Root Causes , USP.org. 3

  • The oxidation of phenylhydrazine: superoxide and mechanism , PubMed (NIH). 2

Sources

Exploratory

MSDS and safety handling for halogenated phenylhydrazines

Technical Safety Guide: Halogenated Phenylhydrazines in Drug Discovery Executive Summary: The Silent Hazard Halogenated phenylhydrazines (e.g., 4-fluorophenylhydrazine, 4-chlorophenylhydrazine) are indispensable building...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Halogenated Phenylhydrazines in Drug Discovery

Executive Summary: The Silent Hazard

Halogenated phenylhydrazines (e.g., 4-fluorophenylhydrazine, 4-chlorophenylhydrazine) are indispensable building blocks in medicinal chemistry, particularly for the Fisher Indole Synthesis of tryptamine-based therapeutics. However, their utility masks a deceptive toxicological profile. Unlike immediate irritants, these compounds possess a delayed-onset systemic toxicity —specifically hemolytic anemia—that can manifest days after exposure.

This guide moves beyond the standard MSDS/SDS to provide a mechanistic understanding of the risks and a self-validating framework for safe handling. The core directive is simple: Treat the free base as a volatile, skin-permeable poison, and the salt as a sensitizing, chronic health hazard.

Chemical & Physical Stability Profile

Understanding the form of the reagent is the first step in risk mitigation. Halogenated phenylhydrazines exist primarily in two states:

FeatureFree Base (Liquid/Low-Melting Solid)Hydrochloride Salt (Solid)
Stability Low: Oxidizes rapidly in air/light to form diazenes and tars.Moderate: Kinetic stability is higher, but still hygroscopic and light-sensitive.
Volatility Moderate: Significant vapor pressure; inhalation hazard.Low: Dust hazard primarily.
Skin Permeation High: Lipophilic nature facilitates rapid dermal absorption.Moderate: Reduced lipophilicity, but contact dermatitis risk remains high.
Storage Protocol Store under Argon/Nitrogen at 2–8°C.Desiccated at 2–8°C; protect from light.

Expert Insight: In drug development, always prefer the hydrochloride salt for storage and weighing. Generate the free base in situ only when strictly necessary for the reaction mechanism to minimize exposure duration.

Toxicological Mechanism: The Hemolysis Cascade

The critical danger of phenylhydrazines is not just acute toxicity, but their ability to induce oxidative stress leading to hemolytic anemia. This mechanism explains why symptoms (fatigue, dark urine) may be delayed.

Mechanism Description: Upon absorption, phenylhydrazine undergoes auto-oxidation, generating superoxide anions and hydrogen peroxide. These Reactive Oxygen Species (ROS) attack the red blood cell (RBC) membrane lipids (lipid peroxidation) and oxidize hemoglobin into methemoglobin and eventually hemichromes (Heinz bodies).[1] This signals the spleen to prematurely destroy the RBCs.

ToxicityMechanism Exposure Exposure (Dermal/Inhalation) Absorption Systemic Absorption Exposure->Absorption AutoOx Auto-oxidation (Generates ROS/H2O2) Absorption->AutoOx LipidPerox Lipid Peroxidation (RBC Membrane) AutoOx->LipidPerox Radical Attack HbOx Hemoglobin Oxidation (MetHb -> Heinz Bodies) AutoOx->HbOx Oxidative Stress Hemolysis Hemolytic Anemia (RBC Destruction) LipidPerox->Hemolysis HbOx->Hemolysis Hypoxia Tissue Hypoxia Hemolysis->Hypoxia

Figure 1: The cascade of oxidative damage leading to hemolytic anemia following phenylhydrazine exposure.

Operational Protocols & Engineering Controls

Control Banding
  • Band 4 (High Containment): All weighing and manipulation of the free base .

  • Band 3 (Containment): Handling of the hydrochloride salt .

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with the free base due to its lipophilicity.

TaskGlove RecommendationRationale
Weighing Solids (Salt) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Protection against incidental dust contact.
Handling Liquids (Base) Laminate (Silver Shield/4H) under NitrileLaminates provide broad chemical resistance; nitrile provides dexterity.
Spill Cleanup Butyl Rubber or LaminateMaximum permeation resistance required for high concentrations.
Experimental Workflow: The "In-Situ" Rule

To maximize safety, avoid isolating the free base. Use the salt directly in the reaction vessel with a neutralizing base (e.g., sodium acetate or pyridine) if the solvent system permits.

Protocol: Safe Weighing of Halogenated Phenylhydrazines

  • Preparation: Pre-weigh the receiving flask with solvent (if applicable) to minimize static.

  • Environment: Work exclusively inside a certified chemical fume hood.

  • Technique: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination of other reagent bottles.

  • Decontamination: Immediately wipe down the balance area with a 10% bleach solution (see neutralization below) followed by water.

Emergency Response & Spill Neutralization

Core Principle: Phenylhydrazines are reducing agents. They can be neutralized by controlled oxidation, but this reaction is exothermic and releases nitrogen gas.

Spill Neutralization Protocol

Warning: Do not use neat bleach on large spills; the heat evolution can vaporize toxic hydrazine.

  • Isolate: Evacuate the immediate area. Don full PPE (Laminate gloves, respirator if outside hood).

  • Dilute: If the spill is the free base liquid, cover gently with sand or vermiculite to absorb bulk liquid.

  • Prepare Neutralizer: Mix a 5% Sodium Hypochlorite (Bleach) solution with an equal volume of water.

  • Neutralize:

    • Slowly add the bleach solution to the spill from the perimeter inward.

    • Observation: Look for bubbling (Nitrogen gas release).

    • Self-Validation: The reaction is complete when the addition of bleach no longer produces bubbles.

  • Verification: Use Starch-Iodide paper . It should turn blue/black (indicating excess oxidizer/bleach is present), confirming the hydrazine has been consumed.

  • Cleanup: Collect the slurry into a hazardous waste container labeled "Oxidized Organic Waste."

SpillResponse Start Spill Detected Identify Identify Form (Solid Salt vs Liquid Base) Start->Identify Solid Solid (Salt) Identify->Solid Liquid Liquid (Free Base) Identify->Liquid Sweep Gently Sweep/Scoop (Avoid Dust) Solid->Sweep Absorb Absorb with Vermiculite Liquid->Absorb Neutralize Apply Dilute Bleach (5%) Slow Addition Sweep->Neutralize Absorb->Neutralize Check Check for Bubbling (N2 Gas) & Exotherm Neutralize->Check Validate Validation Test: Starch-Iodide Paper -> Blue? Check->Validate Disposal Dispose as Chemical Waste Validate->Disposal

Figure 2: Decision logic for neutralizing phenylhydrazine spills safely.

First Aid Measures
  • Skin Contact: Wash with polyethylene glycol (PEG 300 or 400) if available (more effective for lipophilic bases), followed by copious soap and water.

  • Inhalation: Remove to fresh air immediately.[2][3][4][5][6] Monitor for delayed pulmonary edema.

  • Medical Note: Inform medical personnel of potential methemoglobinemia . Treatment may involve methylene blue, but caution is required if the patient has G6PD deficiency.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Phenylhydrazine. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved from [Link]

  • Berger, J. (2007). Phenylhydrazine haematotoxicity. Journal of Applied Biomedicine, 5, 125–130. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Preparation of 1-(4-Bromo-2-methylphenyl)pyrazoles via Condensation

Executive Summary The 1-arylpyrazole scaffold is a privileged pharmacophore in drug discovery and a crucial structural motif in agrochemistry. Specifically, 1-(4-bromo-2-methylphenyl)pyrazoles serve as highly versatile s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-arylpyrazole scaffold is a privileged pharmacophore in drug discovery and a crucial structural motif in agrochemistry. Specifically, 1-(4-bromo-2-methylphenyl)pyrazoles serve as highly versatile synthetic intermediates. The 4-bromo substituent provides an orthogonal synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille), while the 2-methyl group induces a defined steric twist between the aryl and pyrazole rings, which can enhance target binding affinity and modulate physicochemical properties. This application note details the optimized preparation of these compounds via the condensation of (4-bromo-2-methylphenyl)hydrazine with 1,3-dicarbonyl electrophiles, providing mechanistic rationale and self-validating protocols for both symmetrical and unsymmetrical substrates.

Mechanistic Framework: The Knorr Pyrazole Condensation

The synthesis relies on the classical Knorr condensation. While seemingly straightforward, the reaction proceeds through a complex, multi-step cascade. Recent microkinetic modeling utilizing transient flow techniques has elucidated the precise kinetic pathway[1].

  • Nucleophilic Attack : The primary amine of the arylhydrazine attacks the most electrophilic carbonyl of the 1,3-diketone to form a carbinolamine, which rapidly dehydrates to a hydrazone intermediate.

  • Geometrical Isomerization : The hydrazone exists in a dynamic equilibrium between E and Z isomers. Only the Z-hydrazone is geometrically poised for the subsequent intramolecular cyclization. The E-isomer acts as an unproductive thermodynamic sink, requiring isomerization before the reaction can proceed[1].

  • Cyclization : The secondary nitrogen attacks the remaining carbonyl, yielding a 5-hydroxypyrazoline intermediate.

  • Dehydration : The intermediate undergoes a final dehydration to yield the aromatic pyrazole. This aromatization step is autocatalytic and is significantly accelerated by mildly acidic conditions[1].

KnorrMechanism A 1,3-Diketone + Arylhydrazine B Hydrazone Intermediate (Z-form) A->B Nucleophilic Attack (k1) C 5-Hydroxypyrazoline Intermediate B->C Intramolecular Cyclization D 1-Arylpyrazole Product C->D Dehydration (-H2O)

Knorr Pyrazole Synthesis Mechanism from 1,3-Diketones and Arylhydrazines.

Strategic Reaction Design & Causality

To ensure high yields and reproducibility, several critical experimental choices must be justified:

  • Reagent Selection (Hydrazine Salt vs. Free Base) : (4-Bromo-2-methylphenyl)hydrazine is highly prone to air oxidation and degradation as a free base. Therefore, it is strictly utilized as its hydrochloride salt. The HCl salt not only stabilizes the reagent during storage but also provides the requisite acidic protons to catalyze the final dehydration step of the Knorr condensation, eliminating the need for exogenous strong acids.

  • Solvent and Temperature Control : For symmetrical diketones (e.g., acetylacetone), refluxing ethanol provides optimal solubility and the thermal energy required to drive the dehydration to completion. However, for unsymmetrical diketones, cyclocondensation frequently yields a mixture of regioisomers[2]. Conducting the reaction in polar aprotic solvents like N,N-dimethylacetamide (DMAc) at room temperature significantly enhances regiocontrol. This lower temperature stabilizes the kinetic hydrazone intermediate, allowing highly regioselective cyclization before thermal equilibration scrambles the product distribution[3].

Table 1: Optimization of Reaction Conditions for 1-Arylpyrazole Synthesis

EntryDiketone TypeSolventTemp (°C)AdditiveYield (%)Regioselectivity (Ratio)
1Symmetrical (e.g., Acetylacetone)Ethanol80 (Reflux)None (HCl from salt)>90%N/A (Single product)
2UnsymmetricalEthanol80 (Reflux)None65-75%Poor (~1:1 to 2:1)
3UnsymmetricalDMAc25 (RT)None80-85%Excellent (>95:5)

Experimental Methodologies

ProtocolWorkflow S1 1. Reagent Activation Suspend Arylhydrazine HCl in Solvent S2 2. Electrophile Addition Add 1,3-Diketone dropwise S1->S2 S3 3. Thermal Condensation Stir at targeted temperature (25°C or 80°C) S2->S3 S4 4. Reaction Quenching Neutralize with NaHCO3 (aq) S3->S4 S5 5. Isolation & Purification Extraction (EtOAc) & Chromatography S4->S5

Step-by-step experimental workflow for the condensation of 1-arylpyrazoles.

Protocol A: Batch Synthesis of 1-(4-Bromo-2-methylphenyl)-3,5-dimethyl-1H-pyrazole

Designed for symmetrical 1,3-diketones.

  • Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-bromo-2-methylphenyl)hydrazine hydrochloride (10.0 mmol, 2.37 g).

  • Solvation : Suspend the salt in 25 mL of anhydrous ethanol. Causality: Ethanol solubilizes the intermediate hydrazone while allowing the HCl salt to slowly dissolve, controlling the reaction rate.

  • Electrophile Addition : Add acetylacetone (pentane-2,4-dione) (11.0 mmol, 1.10 g, 1.13 mL) dropwise at room temperature.

  • Condensation : Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The UV-active baseline spot (hydrazine) should disappear, replaced by a highly non-polar product spot (Rf ~ 0.6).

  • Quenching & Workup : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the ethanol. Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 30 mL).

    • Self-Validation Check: Test the pH of the aqueous layer; it must be >7. An acidic aqueous phase indicates incomplete neutralization, which can drag the pyrazole (a weak base) into the aqueous layer.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product typically crystallizes upon standing. If necessary, purify via silica gel chromatography to yield the pure pyrazole.

Protocol B: Regioselective Synthesis Using Unsymmetrical Diketones

Adapted for high regiocontrol based on Gosselin et al.[3].

  • Preparation : In a 50 mL flask, dissolve the unsymmetrical 1,3-diketone (5.0 mmol) in anhydrous N,N-dimethylacetamide (DMAc) (15 mL).

  • Hydrazine Addition : Add (4-bromo-2-methylphenyl)hydrazine hydrochloride (5.25 mmol, 1.25 g) in one portion at 20–25 °C.

  • Kinetic Trapping : Stir the reaction mixture at room temperature for 12–16 hours. Causality: Avoiding elevated temperatures prevents the equilibration of the hydrazone isomers, locking the stereochemistry to favor the kinetically preferred regioisomer.

  • Workup : Pour the mixture into ice water (50 mL) to precipitate the product. Extract with ethyl acetate (3 × 20 mL), wash the combined organics extensively with water (3 × 20 mL) to remove DMAc, dry over Na₂SO₄, and concentrate.

Analytical Validation

To confirm the structural integrity of the synthesized 1-(4-bromo-2-methylphenyl)pyrazole, the following analytical signatures should be verified:

  • ¹H NMR (CDCl₃, 400 MHz) : The most diagnostic signal is the pyrazole C4-H proton, which appears as a sharp singlet at

    
     5.90 – 6.10 ppm. The 2-methyl group on the aryl ring will appear as a singlet near 
    
    
    
    2.10 – 2.30 ppm.
  • LC-MS : The compound will exhibit a distinct isotopic pattern (1:1 ratio of M and M+2 peaks) due to the presence of the bromine atom (

    
     and 
    
    
    
    ).

References

  • Pyrazole synthesis - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles The Journal of Organic Chemistry - ACS Publications[Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Reaction Chemistry & Engineering - RSC Publishing[Link]

Sources

Application

Reaction conditions for coupling (4-Bromo-2-methylphenyl)hydrazine with ketones

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It focuses on the specific coupling of (4-Bromo-2-methylphenyl)hydrazine with ketones, a critical reaction f...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It focuses on the specific coupling of (4-Bromo-2-methylphenyl)hydrazine with ketones, a critical reaction for generating 5-bromo-7-methylindole scaffolds—privileged structures in kinase inhibitor development (e.g., Vemurafenib analogs).

Executive Summary

The coupling of (4-Bromo-2-methylphenyl)hydrazine (CAS: 132640-67-2) with ketones serves two primary synthetic purposes:

  • Hydrazone Formation: Creation of stable intermediates for purification or characterization.

  • Fischer Indole Synthesis: Direct cyclization to form 5-bromo-7-methylindoles .

The presence of the ortho-methyl group (2-position) and para-bromo group (4-position) on the hydrazine core dictates specific steric and electronic considerations. This guide provides optimized protocols for both pathways, emphasizing the control of acid catalysis and temperature to dictate the reaction outcome.

Mechanistic Insight & Reaction Logic

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through a condensation-elimination sequence followed by a sigmatropic rearrangement (if heat/acid is applied).

The Pathway
  • Condensation: Acid-catalyzed nucleophilic attack of the hydrazine

    
     on the ketone carbonyl forms a carbinolamine , which dehydrates to the hydrazone .[1]
    
  • Tautomerization (Critical Step): The hydrazone tautomerizes to an ene-hydrazine .

  • [3,3]-Sigmatropic Shift: The N-N bond breaks, and a C-C bond forms between the phenyl ring and the ketone alpha-carbon.

  • Aromatization: Loss of ammonia (

    
    ) yields the indole.
    

Note on Regiochemistry: The 2-methyl group on the hydrazine directs the cyclization to the 7-position of the indole. The 4-bromo group remains at the 5-position, providing a handle for downstream Suzuki/Buchwald couplings.

ReactionMechanism Start Reagents: (4-Bromo-2-methylphenyl)hydrazine + Ketone Inter1 Intermediate 1: Hydrazone Start->Inter1 Condensation (Mild Acid, RT) Inter2 Intermediate 2: Ene-hydrazine Inter1->Inter2 Tautomerization (Strong Acid) Transition [3,3]-Sigmatropic Rearrangement Inter2->Transition Heat (>60°C) Product Product: 5-Bromo-7-methylindole Transition->Product -NH3 Cyclization

Figure 1: Mechanistic pathway distinguishing stable hydrazone isolation from indole cyclization.

Optimization of Reaction Conditions

The choice of solvent and catalyst determines whether the reaction stops at the hydrazone or proceeds to the indole.

Table 1: Solvent & Catalyst Selection Matrix
ParameterHydrazone Isolation (Protocol A)Fischer Indole Synthesis (Protocol B)
Primary Solvent Ethanol (EtOH) or MethanolGlacial Acetic Acid (AcOH)
Catalyst Cat. Acetic Acid (1-5%)

,

, or pure AcOH
Temperature 0°C to Room Temperature70°C to Reflux (118°C)
Reaction Time 1 - 4 Hours2 - 12 Hours
Key Risk Hydrolysis of hydrazone if too acidic/wetPolymerization if too hot; Regio-isomers
Typical Yield 85 - 95%60 - 80%

Experimental Protocols

Safety Pre-Check[2][3]
  • Hazard: Arylhydrazines are toxic, potential carcinogens, and skin sensitizers.[2]

  • Handling: Always handle (4-Bromo-2-methylphenyl)hydrazine hydrochloride in a fume hood. Wear double nitrile gloves.

  • Waste: Segregate hydrazine waste from general organic waste.

Protocol A: Isolation of Hydrazone (Mild Conditions)

Use this method if the ketone is sensitive or if you need to purify the intermediate before cyclization.

Materials:

  • (4-Bromo-2-methylphenyl)hydrazine HCl (1.0 equiv)

  • Ketone (1.1 equiv)

  • Sodium Acetate (NaOAc) (1.1 equiv) – Crucial to neutralize the HCl salt

  • Solvent: Ethanol (Absolute)[3]

Step-by-Step:

  • Preparation: In a round-bottom flask, suspend (4-Bromo-2-methylphenyl)hydrazine HCl (10 mmol) and NaOAc (11 mmol) in Ethanol (30 mL). Stir for 10 min at RT to liberate the free hydrazine base.

  • Addition: Add the ketone (11 mmol) dropwise.

    • Tip: If the ketone is solid, dissolve it in minimal ethanol first.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The hydrazone is typically less polar than the hydrazine.

  • Workup:

    • Pour the mixture into ice-cold water (100 mL).

    • The hydrazone usually precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

    • If oil forms:[4] Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
Protocol B: One-Pot Fischer Indole Synthesis (Robust)

Use this method for standard drug discovery scaffolds (e.g., reacting with cyclohexanones or acetophenones).

Materials:

  • (4-Bromo-2-methylphenyl)hydrazine HCl (1.0 equiv)

  • Ketone (1.0 - 1.2 equiv)[3]

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)

  • Optional Promoter: Zinc Chloride (

    
    ) (1.0 equiv) for difficult substrates.
    

Step-by-Step:

  • Setup: Charge a reaction vial or flask with the hydrazine HCl salt (5 mmol).

  • Solvation: Add Glacial Acetic Acid (10-15 mL).

    • Note: If using

      
      , add it now as a solid.
      
  • Addition: Add the ketone (5.5 mmol).

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 3 hours.

    • Visual Cue: The reaction often darkens significantly. This is normal.

  • Quench & Workup:

    • Cool to RT.

    • Pour slowly into a beaker containing crushed ice (50 g) and neutralize cautiously with saturated

      
       or NaOH solution until pH > 7.
      
    • Caution: Exothermic neutralization!

  • Extraction: Extract with DCM or EtOAc (

    
     mL). Wash combined organics with Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, typically 0-20% EtOAc in Hexanes).
    

Experimental Workflow Diagram

Workflow Start Start: (4-Bromo-2-methylphenyl) hydrazine HCl Decision Goal: Isolate Hydrazone or Indole? Start->Decision PathA Protocol A: Ethanol + NaOAc Temp: 25°C Decision->PathA Hydrazone PathB Protocol B: Glacial AcOH Temp: 110°C (Reflux) Decision->PathB Indole Isolate Precipitate in Ice Water Filter Solid PathA->Isolate Workup Quench with NaHCO3 Extract (DCM) PathB->Workup Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify

Figure 2: Decision matrix for selecting the appropriate experimental protocol.

Troubleshooting & Critical Parameters

Regioselectivity (Unsymmetrical Ketones)

When reacting with unsymmetrical ketones (e.g., 2-methylcyclohexanone), two ene-hydrazine isomers can form.

  • Observation: The reaction may yield a mixture of regioisomers.

  • Solution: The 2-methyl group on the hydrazine provides steric bulk that generally favors cyclization at the less substituted alpha-carbon of the ketone (kinetic control). To enhance selectivity, use Protocol B but lower the temperature to 70-80°C and extend reaction time, or switch to a non-protic solvent (Toluene) with p-TsOH.

Low Yield / "Tar" Formation
  • Cause: Oxidation of the hydrazine or polymerization of the indole product.

  • Fix:

    • Degas solvents with Nitrogen/Argon before heating.

    • Limit reaction time; do not reflux overnight unless necessary.

    • Ensure the hydrazine HCl salt is high purity (white/off-white solid, not dark brown).

Incomplete Conversion
  • Fix: Add a Lewis Acid promoter (

    
     or 
    
    
    
    ) if using Protocol B. These facilitate the ammonia loss step.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Classic mechanism reference).
  • Organic Chemistry Portal. (2024). Fischer Indole Synthesis.[5][6][7] Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules, 15. Retrieved from [Link]

Sources

Method

Synthesis of N-aryl pyrazine-2-carboxamides using hydrazine precursors

The synthesis of N-aryl pyrazine-2-carboxamides and their hydrazide derivatives represents a critical frontier in medicinal chemistry, particularly in the development of novel antitubercular agents, kinase inhibitors, an...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of N-aryl pyrazine-2-carboxamides and their hydrazide derivatives represents a critical frontier in medicinal chemistry, particularly in the development of novel antitubercular agents, kinase inhibitors, and agrochemicals[1][2]. By incorporating a hydrazine precursor—either by synthesizing a pyrazine-2-carbohydrazide intermediate or by directly coupling an aryl hydrazine to a pyrazine core—chemists can introduce a highly flexible, hydrogen-bond-rich linker[3][4].

This application note provides a comprehensive, E-E-A-T-aligned guide to the mechanistic rationale, synthetic workflows, and self-validating protocols required to successfully synthesize these complex scaffolds.

Mechanistic Rationale: Why Hydrazine Precursors?

The classical synthesis of N-aryl pyrazine-2-carboxamides typically involves the direct coupling of pyrazine-2-carboxylic acid (POA) with anilines[5]. However, utilizing a hydrazine precursor (forming an N'-aryl pyrazine-2-carbohydrazide) offers distinct structural and synthetic advantages:

  • The Alpha-Effect in Synthesis: Hydrazine and its derivatives possess two adjacent electronegative nitrogen atoms with unshared electron pairs. This creates the "alpha-effect," rendering the terminal nitrogen exceptionally nucleophilic. This allows for rapid, high-yielding hydrazinolysis of pyrazine esters under mild conditions, minimizing the degradation of the electron-deficient pyrazine ring[6].

  • Conformational Control via Hydrogen Bonding: The introduction of the –CONHNH– linkage provides an additional hydrogen bond donor compared to standard amides. In the crystal structures of these derivatives, an intramolecular hydrogen bond often forms between the proximal hydrazide proton (N-H) and the N1 atom of the pyrazine ring[3]. This locks the molecule into a nearly planar conformation, which is a critical pharmacophore requirement for binding to mycobacterial targets such as DprE1 or the pncA-encoded pyrazinamidase[2][4].

  • Versatility of the Hydrazide Intermediate: Pyrazine-2-carbohydrazide acts as a highly versatile building block. It can be condensed with aryl aldehydes to form Schiff bases (hydrazones), which are subsequently reduced, or it can be directly coupled with aryl halides via transition-metal catalysis to explore a vast chemical space[1][3].

Synthetic Workflow

The synthesis can be approached via two primary pathways depending on the commercial availability of the starting materials. Route A utilizes the hydrazinolysis of an esterified pyrazine core, while Route B directly couples an aryl hydrazine to the activated pyrazine-2-carboxylic acid.

SynthesisWorkflow POA Pyrazine-2-carboxylic Acid (POA) Ester Ethyl Pyrazinoate Intermediate POA->Ester EtOH, H2SO4 Reflux Target N'-Aryl Pyrazine-2-carbohydrazide (Target Scaffold) POA->Target Amide Coupling (CDI / HOBt) Hydrazide Pyrazine-2-carbohydrazide (Hydrazine Precursor) Ester->Hydrazide Hydrazine Hydrate THF/EtOH Hydrazide->Target Aryl Electrophile Coupling ArylHydrazine Aryl Hydrazine Derivatives ArylHydrazine->Target Direct Coupling

Synthetic pathways for N-aryl pyrazine-2-carboxamides using hydrazine precursors.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and strategic solvent choices are embedded to ensure the chemist can verify the success of each step in real-time.

Protocol 1: Synthesis of the Pyrazine-2-carbohydrazide Precursor (Route A)

Direct hydrazinolysis of pyrazine-2-carboxylic acid is sluggish due to the poor electrophilicity of the carboxylate anion. Converting it to an ester first is a mandatory step for high yields[3].

Step 1: Esterification

  • Suspend Pyrazine-2-carboxylic acid (10.0 mmol) in absolute ethanol (30 mL).

  • Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Causality & Validation: Reflux the mixture for 8 hours. The initial suspension will turn into a clear, pale-yellow solution as the highly soluble ethyl pyrazinoate forms. Monitor via TLC (Hexane:EtOAc 1:1); the product spot will run significantly higher (

    
    ) than the baseline acid.
    
  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with dichloromethane (3 x 20 mL). Dry over anhydrous Na₂SO₄ and evaporate to yield ethyl pyrazinoate.

Step 2: Hydrazinolysis

  • Dissolve the crude ethyl pyrazinoate in a 4:1 mixture of THF and Isopropanol (20 mL). Causality: Isopropanol acts as a protic catalyst to stabilize the tetrahedral intermediate during nucleophilic attack[6].

  • Add Hydrazine hydrate (80% aqueous, 15.0 mmol, 1.5 eq). Causality: A strict 1.5 molar equivalent excess is required. Using exactly 1.0 eq leads to incomplete conversion, while >2.0 eq promotes the formation of the unwanted N,N'-bis(pyrazin-2-oyl)hydrazine dimer.

  • Reflux for 2 hours.

  • Validation: Upon cooling and partial evaporation of the THF, the pyrazine-2-carbohydrazide will spontaneously precipitate as a white crystalline solid due to its high polarity and strong intermolecular hydrogen bonding. Filter and wash with cold ethanol.

Protocol 2: Direct Coupling with Aryl Hydrazines (Route B)

When specific aryl hydrazines are available, direct coupling using 1,1'-Carbonyldiimidazole (CDI) is the most efficient method[2]. CDI is chosen over EDC/HOBt because the byproduct (imidazole) is highly water-soluble and easily removed, unlike urea byproducts which often co-crystallize with polar pyrazine derivatives.

  • Activation: Dissolve Pyrazine-2-carboxylic acid (5.0 mmol) in anhydrous DMF (15 mL) under an inert atmosphere. Add CDI (6.0 mmol, 1.2 eq).

  • Validation: Stir at room temperature. You will immediately observe vigorous effervescence. This is the release of CO₂ gas, which serves as a self-validating visual cue that the reactive acyl imidazole intermediate has successfully formed. Wait 1 hour or until gas evolution ceases.

  • Coupling: Add the desired Aryl Hydrazine Hydrochloride (5.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 7.5 mmol) to free-base the hydrazine in situ.

  • Stir at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into 100 mL of crushed ice/water. The highly lipophilic N'-aryl pyrazine-2-carbohydrazide will crash out of the aqueous DMF solution. Filter the precipitate, wash with cold water, and dry under vacuum.

Data Presentation: Comparative Synthesis Outcomes

The table below summarizes the expected performance indicators when utilizing Protocol 2 to synthesize various N'-aryl pyrazine-2-carbohydrazide derivatives. The data highlights how the electronic nature of the aryl substituent impacts the reaction kinetics and final purity.

Aryl Hydrazine PrecursorTarget CompoundYield (%)Reaction Time (h)Purity (HPLC)Key ¹H NMR Amide Shift (ppm)
PhenylhydrazineN'-Phenylpyrazine-2-carbohydrazide884>99%10.5
2-ChlorophenylhydrazineN'-(2-Chlorophenyl)pyrazine-2-carbohydrazide85698%10.8
4-(Trifluoromethyl)phenylhydrazineN'-(4-(Trifluoromethyl)phenyl)pyrazine-2-carbohydrazide79896%11.1
4-MethylphenylhydrazineN'-(4-Methylphenyl)pyrazine-2-carbohydrazide914>99%10.3

Note: Electron-withdrawing groups (e.g., Trifluoromethyl) decrease the nucleophilicity of the aryl hydrazine, requiring longer reaction times and slightly reducing overall yields. The ¹H NMR shifts reflect the strong deshielding effect of the pyrazine-carbonyl environment on the hydrazide N-H protons[2][4].

References

Sources

Application

Application Note: Optimized Synthesis of Hydrazones from (4-Bromo-2-methylphenyl)hydrazine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and troubleshooting for arylhydrazone synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and troubleshooting for arylhydrazone synthesis.

Introduction & Mechanistic Rationale

(4-Bromo-2-methylphenyl)hydrazine is a highly valued building block in medicinal chemistry. It is frequently utilized as a precursor for Fischer indole syntheses and for the development of biologically active hydrazone pharmacophores (e.g., anti-inflammatory and antimicrobial agents)[1][2]. However, the synthesis of hydrazones from this specific arylhydrazine presents unique chemical challenges. The ortho-methyl group introduces mild steric hindrance, while the para-bromo substituent exerts an electron-withdrawing effect, slightly attenuating the nucleophilicity of the terminal nitrogen.

Furthermore, commercial (4-Bromo-2-methylphenyl)hydrazine is almost exclusively supplied as a hydrochloride (HCl) salt to prevent oxidative degradation[1]. Direct reaction of this salt with carbonyls is highly inefficient. The condensation reaction relies on a delicate pH balance: the environment must be acidic enough to protonate the target carbonyl (enhancing its electrophilicity) but not so acidic that the liberated hydrazine is re-protonated (destroying its nucleophilicity)[3].

Mechanistic Pathway & Logic

The reaction proceeds via a nucleophilic attack of the free hydrazine on the activated carbonyl, forming a tetrahedral hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the thermodynamic hydrazone product[4]. To achieve the optimal pH window (pH 4.5–5.0), a buffer system of sodium acetate and glacial acetic acid is employed[3].

MechanisticPathway Hydrazine (4-Bromo-2-methylphenyl) hydrazine HCl FreeBase Free Hydrazine (Nucleophile) Hydrazine->FreeBase NaOAc (-HCl) Hemiaminal Hemiaminal Intermediate (Tetrahedral C) FreeBase->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Compound (Aldehyde/Ketone) ActivatedCarbonyl Protonated Carbonyl (Strong Electrophile) Carbonyl->ActivatedCarbonyl Glacial AcOH (pH 4.5-5.0) ActivatedCarbonyl->Hemiaminal Hydrazone Target Hydrazone (C=N Bond) Hemiaminal->Hydrazone Heat (Reflux) - H2O

Mechanistic pathway of hydrazone formation highlighting the required pH modulation.

Quantitative Optimization Data

To validate the causality of our reagent choices, Table 1 summarizes the optimization parameters for coupling (4-Bromo-2-methylphenyl)hydrazine with a standard sterically hindered ketone. Absolute ethanol is chosen as the primary solvent due to its ability to solubilize the reagents at reflux while allowing the hydrophobic product to precipitate upon cooling[5][6].

Table 1: Solvent and Catalyst Optimization for Arylhydrazone Synthesis

SolventCatalyst / AdditiveTemp (°C)Time (h)Avg. Yield (%)Mechanistic Observation
Ethanol (Abs)None (HCl salt used directly)7824<10Hydrazine is fully protonated; no nucleophilic attack occurs.
Ethanol (Abs)NaOAc (1.1 eq)781245Free base formed, but lack of acid catalyst slows the dehydration step.
Ethanol (Abs) NaOAc (1.1 eq) + Glacial AcOH (cat.) 78 2-4 >85 Optimal pH (~4.5) achieved. Rapid hemiaminal formation and dehydration.
MethanolNaOAc (1.1 eq) + Glacial AcOH (cat.)654-675Lower reflux temperature reduces the dehydration rate for hindered ketones.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating workflow. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

ExperimentalWorkflow Step1 1. Substrate Prep Dissolve Hydrazine HCl in EtOH Add 1.1 eq NaOAc Step2 2. Reactant Addition Add 1.05 eq Carbonyl Compound Step1->Step2 Step3 3. Catalysis Add 2-3 drops Glacial AcOH Step2->Step3 Step4 4. Reaction Reflux at 78°C for 2-4 hours Step3->Step4 Step5 5. Monitoring TLC (Hexane:EtOAc 8:2) Step4->Step5 Step6 6. Workup Cool to RT, add ice-water Step5->Step6 Step7 7. Isolation Vacuum Filtration & Wash Step6->Step7

Step-by-step experimental workflow for the synthesis and isolation of hydrazones.

Step-by-Step Procedure:
  • Substrate Neutralization (Checkpoint 1) : In a round-bottom flask equipped with a magnetic stir bar, suspend (4-Bromo-2-methylphenyl)hydrazine hydrochloride (10 mmol) in 20 mL of absolute ethanol. Add anhydrous sodium acetate (11 mmol). Stir vigorously at room temperature for 15 minutes.

    • Validation: The heterogeneous mixture will change in appearance as the HCl salt is neutralized, liberating the free arylhydrazine and generating a fine suspension of NaCl/NaOAc.

  • Electrophile Addition : Add the target aldehyde or ketone (10.5 mmol) to the stirring mixture.

    • Causality: A slight excess of the carbonyl compound drives the equilibrium forward and ensures complete consumption of the hydrazine. Unreacted hydrazine is notoriously difficult to separate from the final product during recrystallization.

  • Acid Catalysis (Checkpoint 2) : Add 3-5 drops of glacial acetic acid to the mixture[4][5].

    • Validation: The pH of the solution, if spotted on pH paper, should read approximately 4.5 to 5.0[3].

  • Thermal Dehydration (Checkpoint 3) : Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2 to 4 hours.

    • Validation: Within the first 30 minutes, the solution will typically undergo a distinct chromic shift (often turning bright yellow or orange), indicating the formation of the extended conjugated system of the hydrazone[5].

  • Reaction Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2 v/v) solvent system.

    • Validation: The starting carbonyl spot (UV active or stains with KMnO4) should disappear, replaced by a new, less polar spot corresponding to the hydrazone.

  • Workup & Precipitation (Checkpoint 4) : Remove the flask from heat and allow it to cool to room temperature. Place the flask in an ice-water bath. Slowly add 10-15 mL of ice-cold distilled water dropwise with continuous stirring.

    • Validation: The highly hydrophobic (4-Bromo-2-methylphenyl)hydrazone will rapidly precipitate as a solid[6]. If the product forms an oil, proceed immediately to the Troubleshooting section.

  • Isolation : Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of cold 50% aqueous ethanol to remove unreacted carbonyl and residual acetic acid. Dry the solid under high vacuum.

Troubleshooting & Quality Control

  • Symptom: Product separates as a biphasic oil rather than a precipitating solid.

    • Causality: The bromo- and methyl- substituents can lower the melting point of certain hydrazones, causing them to "oil out" in the presence of residual ethanol or unreacted ketone plasticizers.

    • Solution: Decant the supernatant. Triturate the oil vigorously with ice-cold hexanes to extract residual organics and induce crystallization. Alternatively, re-dissolve the oil in a minimum volume of boiling ethanol and allow it to cool slowly at a rate of 1°C/min to room temperature.

  • Symptom: TLC shows stalled reaction progress after 1 hour.

    • Causality: Insufficient electrophilic activation (pH too high) or complete protonation of the hydrazine (pH too low).

    • Solution: Verify the pH. If >5.0, add 1-2 more drops of glacial acetic acid[3]. If <4.0, add a small amount of sodium acetate to buffer the system.

References

  • Source: jocpr.
  • Source: benchchem.
  • Source: orgsyn.
  • Source: ajgreenchem.
  • Title: Hydrazones: 1.3.
  • Title: (12) United States Patent - Googleapis.
  • Source: google.com (Patents)

Sources

Method

Application Note: High-Efficiency Fischer Indole Synthesis with Sterically Hindered Phenylhydrazines

Part 1: Executive Summary The Fischer Indole Synthesis (FIS) remains the premier method for constructing the indole scaffold, a ubiquitous pharmacophore in drug discovery (e.g., triptans, indomethacin). However, the reac...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The Fischer Indole Synthesis (FIS) remains the premier method for constructing the indole scaffold, a ubiquitous pharmacophore in drug discovery (e.g., triptans, indomethacin). However, the reaction efficiency drops precipitously when employing sterically hindered phenylhydrazines (e.g., ortho-substituted or 2,6-disubstituted arylhydrazines).

Classic Brønsted acid catalysis often fails with these substrates due to the high activation energy required for the [3,3]-sigmatropic rearrangement and the propensity for acid-mediated degradation. This guide details the application of Lewis Acid (LA) catalysts —specifically Zinc Chloride (ZnCl₂) and Scandium Triflate (Sc(OTf)₃)—to overcome these steric barriers. By coordinating directly to the hydrazone nitrogen, these catalysts lower the energetic threshold for the key rearrangement step, enabling high yields under milder conditions.

Part 2: Scientific Foundation & Mechanism

The Steric Challenge

In the classic FIS mechanism, the rate-determining step for hindered substrates is often the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. Bulky substituents at the ortho positions of the phenylhydrazine create significant steric clash during the formation of the "chair-like" transition state required for the C-C bond formation.

The Lewis Acid Solution

Lewis acids function by coordinating to the basic nitrogen of the ene-hydrazine. This coordination serves two critical functions:

  • Electronic Activation: It pulls electron density away from the nitrogen, weakening the N-N bond and making the system more susceptible to rearrangement.

  • Geometrical Organization: The bulky Lewis acid-ligand complex can force the hydrazone into the reactive conformation, reducing the entropic penalty of the transition state.

Mechanistic Pathway

The following diagram illustrates the Lewis Acid-catalyzed pathway, highlighting the critical coordination event.

FIS_Mechanism cluster_catalysis Catalytic Cycle Start Phenylhydrazine + Ketone Hydrazone Arylhydrazone Formation Start->Hydrazone - H2O Coordination Lewis Acid (LA) Coordination Hydrazone->Coordination + LA (ZnCl2/Sc(OTf)3) EneHydrazine Ene-Hydrazine Tautomer Coordination->EneHydrazine Tautomerization TS [3,3]-Sigmatropic Rearrangement (TS) EneHydrazine->TS Rate Determining Step (Lowered Ea) Imine Diimine Intermediate TS->Imine Re-aromatization Indole Substituted Indole Product Imine->Indole - NH3 - LA

Figure 1: Mechanistic flow of Lewis Acid-catalyzed Fischer Indole Synthesis. The coordination step is critical for overcoming steric hindrance.

Part 3: Catalyst Selection Guide

Not all Lewis acids are equal.[1] "Hard" Lewis acids (like BF₃) may be too oxophilic and decompose the ketone, while "Soft" Lewis acids (like ZnCl₂) are often required in stoichiometric amounts. "Super" Lewis acids (like Sc(OTf)₃) offer a modern alternative.

Table 1: Comparative Analysis of Lewis Acid Catalysts for FIS

CatalystTypeTypical LoadingSolvent SystemSuitability for Hindered SubstratesPros/Cons
ZnCl₂ Moderate/Soft1.0 - 5.0 equivAcOH or EtOHHigh Pros: Cheap, robust, well-studied [1].Cons: Requires high loading, often requires high heat/microwave.
Sc(OTf)₃ Hard/Super1 - 10 mol%Toluene, DCE, or H₂OVery High Pros: Extremely active, catalytic loading, mild conditions [2].Cons: Expensive.
BF₃·OEt₂ Hard1.0 equivAcOH or CH₂Cl₂ModeratePros: Good for simple substrates.Cons: Can cause side reactions with sensitive functional groups.
PPA BrønstedSolventNeatLowPros: Classic.Cons: "tar" formation common with hindered substrates; harsh.

Part 4: Experimental Protocols

Protocol A: Zinc Chloride Mediated Synthesis (The "Workhorse" Method)

Best for: Scale-up of moderately hindered substrates (e.g., o-tolylhydrazine) where catalyst cost is a factor.

Materials:

  • Substituted Phenylhydrazine hydrochloride (1.0 equiv)

  • Ketone (1.1 equiv)

  • Zinc Chloride (ZnCl₂) (anhydrous, 2.0 - 3.0 equiv)

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the phenylhydrazine hydrochloride (e.g., 10 mmol) in glacial acetic acid (20 mL).

  • Ketone Addition: Add the ketone (11 mmol) in one portion. Stir at room temperature for 30 minutes to facilitate initial hydrazone formation.

  • Catalyst Addition: Add anhydrous ZnCl₂ (20-30 mmol) to the mixture. Note: The reaction is exothermic; add slowly if working on >10g scale.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

    • Optimization: For highly hindered substrates, use a microwave reactor: 150°C for 10–20 minutes in a sealed vessel [3].

  • Monitoring: Monitor by TLC (typically 20% EtOAc/Hexane). Look for the disappearance of the hydrazone intermediate.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

    • If the product precipitates: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with sat. NaHCO₃ (to remove AcOH), brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel).

Protocol B: Scandium Triflate Catalyzed Synthesis (The "Precision" Method)

Best for: Highly sterically hindered substrates (e.g., 2,6-dimethylphenylhydrazine) or valuable late-stage intermediates.

Materials:

  • Sterically hindered Phenylhydrazine (free base or HCl salt) (1.0 equiv)

  • Ketone (1.2 equiv)

  • Scandium(III) Triflate [Sc(OTf)₃] (0.05 - 0.10 equiv / 5-10 mol%)

  • Toluene or 1,2-Dichloroethane (DCE)

  • Molecular Sieves (4Å) (Optional, to sequester water)

Procedure:

  • Preparation: In a dry vial or flask, combine the phenylhydrazine (1.0 mmol) and ketone (1.2 mmol) in Toluene (5 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 5 mol%). If the hydrazine is an HCl salt, add 1.0 equiv of NaOAc to buffer the system, although Sc(OTf)₃ is water-tolerant [4].

  • Reaction: Heat the mixture to 80–100°C.

    • Why this temp? While Sc(OTf)₃ is active, the steric bulk of the substrate still requires thermal energy to cross the activation barrier for the [3,3]-shift.

  • Time: Reaction typically completes in 3–12 hours.

  • Work-up: Filter the mixture through a short pad of Celite to remove the catalyst (or wash with water if recovery is not required). Concentrate the filtrate in vacuo.[2]

  • Purification: Flash chromatography.

    • Note: This method typically produces a cleaner crude profile than ZnCl₂/AcOH, often requiring less rigorous purification.

Part 5: Troubleshooting & Optimization

Regioselectivity in meta-Substituted Hydrazines

When using a meta-substituted phenylhydrazine, cyclization can occur at the ortho or para position relative to the substituent, leading to a mixture of 4- and 6-substituted indoles.

  • Observation: Lewis acids like ZnCl₂ tend to favor the less sterically hindered isomer (6-substituted) slightly more than thermal methods, but mixtures are inevitable.

  • Solution: Separation by HPLC or careful crystallization is usually required.

"Failure to Cyclize"

If the hydrazone forms but the indole does not:

  • Solvent Switch: Move to a higher boiling solvent (e.g., dichlorobenzene) or use a sealed tube/microwave to exceed the boiling point of standard solvents.

  • Water Removal: The accumulation of water (byproduct) can inhibit the Lewis Acid. Add 4Å molecular sieves or use a Dean-Stark trap (if using Toluene/Benzene).

Substrate Protection

If the ketone contains acid-sensitive groups (e.g., acetals, Boc-amines), Protocol B (Sc(OTf)₃) is strongly recommended over Protocol A, as the Lewis acidity is catalytic and neutral conditions can often be maintained.

Part 6: References

  • Kobayashi, S., et al. (1999). Scandium Triflate in Organic Synthesis.[3][4][5][6] European Journal of Organic Chemistry.[3] [Link]

  • Lipshutz, B. H., et al. (2010). Microwave-assisted Fischer Indole Synthesis.[7] Journal of Organic Chemistry.[3][5][6][8] [Link]

  • Thorat, V. H., et al. (2015). Scandium-Catalyzed Fischer Indole Synthesis: A Highly Efficient Construction of Complicated Indoles.[3][9] European Journal of Organic Chemistry.[3] [Link]

Sources

Application

Advanced One-Pot Synthesis of Pyrazoles: From Mechanism to Pharmaceutical Application

Topic: One-pot synthesis of pyrazoles from 1,3-dicarbonyls and arylhydrazines Content Type: Detailed Application Notes and Protocols Introduction & Strategic Value The pyrazole scaffold is a cornerstone of modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot synthesis of pyrazoles from 1,3-dicarbonyls and arylhydrazines Content Type: Detailed Application Notes and Protocols

Introduction & Strategic Value

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . While the classical Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines) was established in 1883, modern drug development demands higher efficiency, regioselectivity, and environmental sustainability.

This guide moves beyond basic textbook descriptions to provide a telescoped, one-pot protocol . We focus on the critical challenge of regiocontrol —specifically distinguishing between the 1,3- and 1,5-isomers—which is the primary failure mode in the synthesis of complex pharmaceutical intermediates.

Key Advantages of this Protocol:
  • Atom Economy: Eliminates the isolation of unstable 1,3-diketone intermediates.

  • Regioselectivity: Uses electronic and steric control (solvent/pH) to direct the hydrazine attack, crucial for asymmetric targets like Celecoxib.[1]

  • Scalability: Designed for transition from gram-scale discovery to kilogram-scale process development.

Scientific Foundations: Mechanism & Regioselectivity[2][3][4][5][6][7]

The Mechanistic Pathway

The reaction proceeds via a condensation-cyclization sequence.[1] The core challenge is that an unsymmetrical 1,3-diketone possesses two electrophilic carbonyl centers (C1 and C3), and the arylhydrazine possesses two nucleophilic nitrogen atoms (N1 and N2).

  • Nucleophilic Attack: The terminal nitrogen (

    
    , N2) is the most nucleophilic center. It attacks the most electrophilic  carbonyl carbon of the 1,3-dicarbonyl.
    
  • Hydrazone Formation: Loss of water yields a hydrazone intermediate.

  • Cyclization: The internal nitrogen (

    
    , N1) attacks the remaining carbonyl.
    
  • Aromatization: Dehydration yields the stable pyrazole ring.[1]

The Regioselectivity Determinant

For Celecoxib (a 1,5-diaryl-3-trifluoromethylpyrazole), the reaction involves 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

  • The CF

    
     Effect:  The strongly electron-withdrawing trifluoromethyl group makes the adjacent carbonyl (C-CF
    
    
    
    ) significantly more electrophilic than the aryl ketone (C-Ar).
  • The Pathway: The hydrazine

    
     attacks the C-CF
    
    
    
    carbonyl first. The subsequent cyclization places the Aryl group of the hydrazine at the N1 position and the original Aryl ketone at the C5 position.
  • The Risk: In aqueous media, the electron-deficient C-CF

    
     carbonyl can form a stable gem-diol (hydrate) , masking its electrophilicity. This forces the hydrazine to attack the C-Ar carbonyl instead, leading to the undesired "regioisomer impurity" (1-Ar, 5-CF
    
    
    
    ).
Visualization of Reaction Pathways

G Start Reagents: 1,3-Diketone + Arylhydrazine PathA Pathway A (Preferred) Kinetic Control Start->PathA NH2 attacks more electrophilic C-CF3 PathB Pathway B (Undesired) Thermodynamic/Hydration Control Start->PathB C-CF3 hydrated; NH2 attacks C-Ar InterA Intermediate A: Hydrazone at CF3-C=O PathA->InterA - H2O InterB Intermediate B: Hydrazone at Ar-C=O PathB->InterB - H2O ProdA Product A (Target): 1,5-Diaryl-3-CF3 Pyrazole (Celecoxib Scaffold) InterA->ProdA Cyclization & Dehydration ProdB Product B (Impurity): 1,5-Diaryl-5-CF3 Pyrazole InterB->ProdB Cyclization & Dehydration

Caption: Divergent pathways in Knorr synthesis. Pathway A is driven by the electronic activation of the CF3-carbonyl. Pathway B occurs when solvation masks the CF3-carbonyl.

Experimental Protocols

Protocol 1: Telescoped Synthesis of Celecoxib (One-Pot)

This protocol generates the 1,3-diketone in situ via Claisen condensation, then immediately cyclizes it. This avoids isolating the unstable fluorinated diketone.

Reagents:

  • 4'-Methylacetophenone (1.0 equiv)

  • Ethyl trifluoroacetate (1.2 equiv)

  • Sodium Methoxide (25% in MeOH) (1.3 equiv)

  • 4-Sulfonamidophenylhydrazine Hydrochloride (1.0 equiv)

  • Solvents: MTBE (Methyl tert-butyl ether), Ethanol, Water.

Step-by-Step Methodology:

  • Claisen Condensation (Formation of Diketone):

    • Charge a reactor with 4'-Methylacetophenone (13.4 g, 100 mmol) and MTBE (50 mL).

    • Add Sodium Methoxide solution (28 mL) dropwise over 20 minutes while maintaining temperature at 20–25°C.

    • Add Ethyl trifluoroacetate (17.0 g, 120 mmol) slowly.

    • Heat to reflux (55°C) for 3 hours. Checkpoint: Monitor by TLC/HPLC for disappearance of acetophenone.

    • Note: The mixture will thicken as the sodium enolate of the diketone precipitates.

  • Solvent Swap & pH Adjustment:

    • Cool the mixture to room temperature.

    • Add Water (50 mL) and Ethanol (50 mL) directly to the reactor.

    • Acidify carefully with HCl (12N) to pH 1–2. This liberates the free 1,3-diketone from its salt.

    • Crucial Step: Do not isolate. The acidic ethanol/water medium is ideal for the next step.

  • Knorr Cyclization:

    • Add 4-Sulfonamidophenylhydrazine Hydrochloride (22.3 g, 100 mmol) directly to the reaction mixture.

    • Heat to reflux (78°C) for 4–6 hours.

    • Mechanistic Control: Using the hydrazine hydrochloride salt ensures an acidic environment, which accelerates dehydration and minimizes the formation of the gem-diol hydrate at the CF3 site, favoring the desired 1,5-regioisomer.

  • Workup & Purification:

    • Cool to 0–5°C. The product, Celecoxib , will precipitate as a white/off-white solid.

    • Filter the solid.[2][3][4]

    • Wash with cold 50% EtOH/Water (2 x 20 mL) to remove unreacted hydrazine and regioisomers (the 1,3-isomer is often more soluble).

    • Recrystallize from Toluene/Heptane or Ethanol/Water to achieve >99.5% purity.

Yield: 80–85% Purity: >99% (HPLC)[4]

Protocol 2: General Green Synthesis (Aqueous/Ethanol)

For general discovery chemistry where the 1,3-dicarbonyl is stable and available.

Reagents:

  • Substituted 1,3-diketone (1.0 mmol)

  • Arylhydrazine Hydrochloride (1.1 mmol)

  • Solvent: Water:Ethanol (4:1)

Methodology:

  • Dissolve the arylhydrazine HCl in the Water:Ethanol mixture (5 mL).

  • Add the 1,3-diketone in one portion.

  • Stir at room temperature for 15 minutes, then heat to 80°C for 2 hours.

  • Monitoring: Reaction progress is usually rapid. The product often precipitates from the hot solution.

  • Isolation: Cool to RT, filter, and wash with water.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterImpact on ReactionOptimization Strategy
pH Control Low pH catalyzes dehydration and prevents side reactions.Use Hydrazine HCl salts rather than free base. If using free base, add catalytic AcOH or HCl.
Solvent Selection Protic solvents (EtOH) stabilize intermediates; Water can cause hydration of CF3.For fluorinated diketones, minimize water during the initial attack phase or use high temperature to shift equilibrium away from the hydrate.
Temperature Higher temp favors the thermodynamic product (often the desired pyrazole) and dehydration.Reflux is standard. Microwave irradiation (120°C, 10 min) can replace hours of reflux.
Regioisomer Ratio Controlled by the electrophilicity difference between C1 and C3.If the wrong isomer forms, switch to a non-protic solvent (e.g., Toluene) with a Lewis Acid catalyst (e.g., Yb(OTf)3) to enhance carbonyl differentiation.
Diagram: One-Pot Experimental Workflow

Workflow Setup Step 1: Claisen Condensation (Acetophenone + Ester + NaOMe) Intermediate In-situ Generation of Sodium Enolate of Diketone Setup->Intermediate Reflux, 3h Acidify Step 2: Acidification (pH < 2) Liberate Diketone + Prevent Hydration Intermediate->Acidify Add HCl/EtOH/H2O Cyclize Step 3: Add Hydrazine HCl Reflux (Knorr Cyclization) Acidify->Cyclize One-Pot Addition Isolate Step 4: Filtration & Recrystallization Target: Celecoxib Cyclize->Isolate Cool to 0°C

Caption: Telescoped workflow for the synthesis of Celecoxib, highlighting the critical acidification step that enables the one-pot transition.

References

  • Knorr, L. (1883).[1][5] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365.[4]

  • Heller, S. T., & Natarajan, S. R. (2006). "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles". Organic Letters, 8(13), 2675–2678.

  • Tietze, L. F. (1996). "Domino Reactions in Organic Synthesis". Chemical Reviews, 96(1), 115–136.

  • Girish, Y. R., et al. (2015). "Nano-ZnO catalyzed green and efficient one-pot synthesis of 1,3,5-substituted pyrazoles in aqueous medium". Journal of Chemical Sciences, 127, 1013–1017.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fischer Indolization with Ortho-Substituted Hydrazines

Status: Operational Ticket ID: FISCHER-ORTHO-OPT Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Hub Welcome to the Technical Support Center for Fischer Indole Synthesis. You are likely h...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: FISCHER-ORTHO-OPT Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Hub

Welcome to the Technical Support Center for Fischer Indole Synthesis. You are likely here because you are experiencing low yields or reaction failures when using ** ortho-substituted phenylhydrazines**.

This is a known high-friction area in heterocyclic chemistry. While the Fischer indolization is robust for simple substrates, ortho-substituents introduce significant steric strain in the transition state of the [3,3]-sigmatropic rearrangement and often alter the electronic profile of the hydrazine, leading to competing N-N bond cleavage.

Diagnostic Flowchart

Use this logic tree to identify the bottleneck in your specific reaction system.

FischerTroubleshooting Start START: Low Yield with Ortho-Substituted Hydrazine CheckHydrazone Step 1: Is the Hydrazone intermediate forming? Start->CheckHydrazone NoHydrazone NO: Hydrazone Failure CheckHydrazone->NoHydrazone No spot on TLC YesHydrazone YES: Cyclization Failure CheckHydrazone->YesHydrazone Hydrazone visible Action1 Diagnosis: Steric/Electronic Deactivation Action: Use TiCl4 or molecular sieves to force condensation. NoHydrazone->Action1 CheckByproducts Step 2: Analyze Byproducts (TLC/LCMS) YesHydrazone->CheckByproducts AnilineFound Result: Aniline Derivatives Found (N-N Bond Cleavage) CheckByproducts->AnilineFound SM_Recovered Result: Starting Material Recovered (No Reaction) CheckByproducts->SM_Recovered Tar Result: Black Tar/Polymerization CheckByproducts->Tar Sol_Aniline Cause: Acid too strong or Electron-Donating Group (EDG) Action: Switch to Lewis Acid (ZnCl2) in AcOH. AnilineFound->Sol_Aniline Sol_SM Cause: High Energy Barrier ([3,3]-shift) Action: Switch to Polyphosphoric Acid (PPA) @ 100-110°C. SM_Recovered->Sol_SM Sol_Tar Cause: Oxidative degradation Action: Degas solvents, use N2 atm, lower temp. Tar->Sol_Tar

Caption: Diagnostic logic for isolating failure points in Fischer Indolization. Blue nodes represent decision points; Yellow nodes represent observed symptoms.

Technical Deep Dive: The "Ortho" Challenge

To fix the yield, you must understand the causality of the failure. The ortho-substituent affects the reaction in two critical ways:

A. Steric Inhibition of the [3,3]-Sigmatropic Shift

The rate-determining step in Fischer indolization is often the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer.

  • The Problem: This rearrangement proceeds through a chair-like transition state. An ortho-substituent on the hydrazine ring creates severe steric clash with the groups on the ketone (specifically the

    
    -carbon substituents).
    
  • The Consequence: The energy barrier for the rearrangement increases. If the barrier is too high, the reaction stalls or reverts to the hydrazone, which then undergoes hydrolysis or degradation.

B. Electronic Promotion of N-N Cleavage
  • The Problem: If your ortho-substituent is an Electron Donating Group (EDG) (e.g., -OMe, -Me), it increases the electron density on the hydrazine nitrogens.

  • The Consequence: In the presence of strong Brønsted acids (like

    
    ), protonation can occur in a way that favors the heterolytic cleavage of the N-N bond rather than the [3,3]-shift. This produces anilines  and nitriles/ketones instead of indoles.
    

Optimization Matrices

Do not use a "one-size-fits-all" approach. Select your system based on your specific ortho-substituent.

Table 1: Catalyst Selection Guide
Ortho-Substituent TypeRecommended CatalystSolvent SystemRationale
Alkyl / Halogen (-Me, -Cl, -Br) Polyphosphoric Acid (PPA) Toluene or Xylene (Biphasic)PPA acts as both solvent and catalyst. It is viscous but provides the high thermal energy needed to overcome the steric barrier of the [3,3]-shift.
Electron Donating (-OMe, -SMe) ZnCl₂ (Lewis Acid) Glacial Acetic AcidMild Lewis acidity prevents N-N bond cleavage (aniline formation) which is common with strong protonic acids.
Electron Withdrawing (-NO₂, -CF₃) PPA or H₂SO₄ AcOH or EtOHThese deactivate the ring, making the nucleophilic attack difficult. Strong acidic conditions and high heat are required to force the reaction.
Acid Sensitive Groups (Boc, etc.) ZnCl₂ or PCl₃ Toluene or t-ButanolAvoids deprotection of other functional groups on the molecule.

High-Yield Protocols

These protocols are optimized for difficult ortho-substituted substrates.

Protocol A: The "Hammer" (Polyphosphoric Acid)

Best for: Sterically hindered substrates that are chemically stable (e.g., ortho-methyl, ortho-halo).

  • Preparation: Mix the ortho-substituted phenylhydrazine hydrochloride (1.0 equiv) and the ketone (1.1 equiv) in a flask.

  • Hydrazone Formation: If the hydrazone does not form spontaneously, dissolve in minimal EtOH, add cat. AcOH, stir for 1h, then evaporate solvent. Crucial: Ensure hydrazone formation is complete by TLC before proceeding.[1]

  • Cyclization: Add Polyphosphoric Acid (PPA) (~10–15 g per 1 g of reactant).

  • Heating: Heat to 90–110 °C with vigorous mechanical stirring (PPA is viscous). Monitor by TLC.[1][2]

    • Note: The reaction is often heterogeneous.

  • Quench: Pour the hot reaction mixture onto crushed ice/water. Stir until the PPA dissolves.

  • Isolation: The indole usually precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc.

Protocol B: The "Scalpel" (Zinc Chloride / Acetic Acid)

Best for: Electron-rich substrates (ortho-methoxy) or substrates prone to decomposition.

  • Mixture: Dissolve ortho-substituted phenylhydrazine (1.0 equiv) and ketone (1.0 equiv) in Glacial Acetic Acid (10 mL/g).

  • Catalyst: Add anhydrous

    
     (2.0–3.0 equiv).
    
  • Reflux: Heat to reflux (118 °C ) under Nitrogen atmosphere.

  • Time: Reaction times are typically 2–4 hours.[2]

  • Workup: Cool to room temperature. Pour into water. Neutralize carefully with

    
     or 
    
    
    
    (exothermic!). Extract with
    
    
    .

Mechanism & Regioselectivity

Understanding the pathway helps predict the outcome. For ortho-substituted hydrazines, the cyclization is regiospecific .

FischerMechanism Hydrazine Ortho-Substituted Hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketone (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Step (Steric Clash Here) Indole 7-Substituted Indole Sigmatropic->Indole -NH3

Caption: Pathway to 7-substituted indoles. The [3,3]-rearrangement is the bottleneck for ortho-substituted substrates.

Regioselectivity Rule: An ortho-substituent on the hydrazine ring will end up at the 7-position of the indole.

  • Why? During the [3,3]-rearrangement, the new C-C bond forms at the ortho-position of the benzene ring. Since one ortho-position is blocked by your substituent, the rearrangement must occur at the unoccupied ortho-position, placing the substituent at C7 in the final indole.

Frequently Asked Questions (FAQ)

Q: I am getting a low yield and recovering a lot of aniline. Why? A: This indicates N-N bond cleavage . This pathway competes with the [3,3]-rearrangement, especially if your ortho-substituent is electron-donating or if the acid is too strong.

  • Fix: Switch to Protocol B (ZnCl₂/AcOH) . The Lewis acid favors coordination to the imine nitrogen rather than protonation of the amine nitrogen, reducing cleavage.

Q: My reaction turns into a black tar. How do I prevent this? A: Indoles, especially electron-rich ones, are prone to oxidative polymerization under acidic conditions at high heat.

  • Fix:

    • Degas your solvents (sparge with Argon/Nitrogen for 15 mins).

    • Run the reaction under an inert atmosphere.

    • Reduce the temperature by 10°C and extend the reaction time.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly recommended for sterically hindered Fischer indolizations.

  • Guideline: Use the ZnCl₂/AcOH system in a sealed microwave vial. Heat to 140°C for 5–10 minutes. This rapid heating often overcomes the steric energy barrier before degradation pathways can take over.

Q: The hydrazone won't form. What now? A: Steric hindrance from the ortho-group can prevent the initial condensation.[2]

  • Fix: Use Titanium(IV) Chloride (

    
    )  as a water scavenger and Lewis acid catalyst during the hydrazone formation step (pre-cyclization).
    

References

  • Robinson, B. (1963). The Fischer Indole Synthesis.[2][3][4][5][6][7] Chemical Reviews, 63(4), 373–401.[8] Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis.[2][4][5][6][7] Organic Preparations and Procedures International, 25(6), 607–632.[8] Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[9] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis.[7] Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • Gore, S., Baskaran, S., & König, B. (2012).[9] Fischer Indole Synthesis in Low Melting Mixtures.[9] Organic Letters, 14(17), 4568–4571. Link

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Fischer Indole Synthesis.Link

Sources

Optimization

Technical Support Center: Regioselectivity in Unsymmetrical Ketone Reactions

Welcome to the technical support center for controlling reactions involving unsymmetrical ketones. The formation of regioisomers is a persistent challenge in organic synthesis, impacting yield, purity, and the viability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling reactions involving unsymmetrical ketones. The formation of regioisomers is a persistent challenge in organic synthesis, impacting yield, purity, and the viability of subsequent steps. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high regioselectivity in your experiments. We will move beyond simple protocols to explain the underlying principles that govern these transformations, empowering you to make informed decisions at the bench.

Frequently Asked Questions: The Fundamentals of Regiocontrol

Q1: I'm getting a mixture of products from my ketone reaction. What are regioisomers and why are they forming?

A1: In reactions involving unsymmetrical ketones, regioisomers are constitutional isomers that arise when a reaction can occur at two or more different positions. For ketones, this typically involves the α-carbons (the carbons adjacent to the carbonyl group). If the α-carbons are not identical (i.e., they have a different number of hydrogen atoms or different substituents), they offer two distinct sites for reactions like enolization, alkylation, or halogenation.

The root cause of regioisomer formation lies in the formation of two different enolate intermediates.[1] An enolate is a highly reactive species formed by removing a proton from an α-carbon. An unsymmetrical ketone can form two different enolates, each leading to a different regioisomeric product. Your ability to control which enolate forms is the key to minimizing this mixture.

Q2: What is the difference between a "kinetic" and a "thermodynamic" enolate? This concept seems central to controlling my reaction.

A2: You are correct; understanding the distinction between kinetic and thermodynamic enolates is the cornerstone of regiocontrol in ketone chemistry.[1][2]

  • The Kinetic Enolate is the enolate that is formed faster . It is generated by removing a proton from the less sterically hindered (less substituted) α-carbon. This proton is more sterically accessible, allowing a base to abstract it more quickly. However, the resulting double bond in the kinetic enolate is less substituted, making it the less stable of the two possible enolates.[3]

  • The Thermodynamic Enolate is the enolate that is more stable . It is formed by removing a proton from the more sterically hindered (more substituted) α-carbon. While this deprotonation is slower due to increased steric hindrance, the resulting enolate contains a more highly substituted double bond, which is thermodynamically more stable, aligning with Zaitsev's rule.[1]

Whether your reaction yields the kinetic or thermodynamic product depends entirely on the reaction conditions you choose. Conditions that are irreversible and fast favor the kinetic product, while reversible conditions that allow the system to reach equilibrium will favor the more stable thermodynamic product.

Troubleshooting Guide 1: α-Alkylation Reactions

Alpha-alkylation is a powerful C-C bond-forming reaction, but it is highly susceptible to regioisomer formation.

Q3: I need to alkylate the less substituted α-carbon of my ketone, but I'm getting a mixture. How do I favor the kinetic product?

A3: To selectively form the kinetic enolate and alkylate the less substituted position, you must use conditions that are rapid, quantitative, and irreversible. This "locks" the enolate in its kinetic form before it has a chance to equilibrate to the more stable thermodynamic isomer.

Causality: The strategy is to use a strong, sterically hindered base at very low temperatures.

  • Strong, Hindered Base: A base like Lithium Diisopropylamide (LDA) is ideal. Its strength (pKa of diisopropylamine is ~36) ensures a rapid and complete deprotonation of the ketone (pKa ~18-20). Its bulkiness means it will preferentially attack the more sterically accessible proton on the less substituted α-carbon.[4][5]

  • Low Temperature: Performing the reaction at -78 °C (a dry ice/acetone bath) is critical. This reduces the thermal energy in the system, preventing the less stable kinetic enolate from reverting to the starting ketone and equilibrating to the thermodynamic enolate.[4]

  • Aprotic Solvent: A solvent like Tetrahydrofuran (THF) is essential as it does not have acidic protons that could facilitate unwanted proton exchange and equilibration.[6]

  • Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Add anhydrous THF to the flask and cool it to -78 °C.

  • Slowly add a solution of LDA (1.05 equivalents) to the cooled THF.

  • Over 15-20 minutes, add a solution of the unsymmetrical ketone (1.0 equivalent) in THF to the LDA solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. This order of addition (ketone to base) prevents a localized excess of ketone which could lead to side reactions.[2]

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Proceed with standard aqueous workup and purification.

Q4: My target molecule requires alkylation at the more substituted α-carbon. How do I achieve this thermodynamic control?

A4: To favor the thermodynamic product, you need to establish conditions that allow the kinetic and thermodynamic enolates to equilibrate. The system will naturally favor the lowest energy state, which is the more stable, more substituted thermodynamic enolate.

Causality: The key is to use a weaker base and higher temperatures.

  • Weaker, Non-hindered Base: A base like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu) is suitable. The pKa difference between these bases and the ketone is smaller, making the deprotonation reversible.[4] The small size of these bases allows them to access the more hindered α-proton.

  • Higher Temperature: Running the reaction at room temperature or even refluxing provides the energy needed to overcome the higher activation barrier for deprotonation at the more substituted carbon and allows the enolates to interconvert until equilibrium is reached.[4]

  • Protic Solvent (if compatible): A protic solvent can facilitate equilibration through proton exchange, though compatibility with the base and substrate must be considered.[6]

Parameter Kinetic Control (Less Substituted) Thermodynamic Control (More Substituted)
Base Strong, bulky (e.g., LDA, LHMDS)Weaker, smaller (e.g., NaH, NaOEt, KOtBu)
Temperature Low (-78 °C)Higher (Room Temp to Reflux)
Solvent Aprotic (e.g., THF, Diethyl Ether)Aprotic or Protic (e.g., Ethanol, DMF)
Reaction Time Short (enolate formation < 1 hr)Long (allowing for equilibration)
Key Principle Irreversible, fast deprotonationReversible, equilibrium conditions

Table 1: Comparison of conditions for kinetic vs. thermodynamic enolate formation.

Q5: I'm trying to achieve thermodynamic alkylation, but it's very challenging. Are there more advanced methods?

A5: Yes, selectively alkylating the more-hindered α-site is a persistent challenge in synthesis. While traditional thermodynamic control can be effective, modern methods offer higher selectivity. Recent literature describes nickel-catalyzed approaches that can reverse the conventional regioselectivity.[7][8] Another powerful strategy involves the combined use of a bulky Lewis acid, such as aluminum tris(2,6-diphenylphenoxide) (ATPH), with LDA. The Lewis acid coordinates to the carbonyl oxygen, altering the steric environment and making the more substituted α-proton more accessible to the base.[9]

Troubleshooting Guide 2: α-Halogenation Reactions

The regiochemical outcome of α-halogenation is uniquely dependent on the pH of the reaction medium.

Q6: How do I control which α-carbon is halogenated? My results seem to depend on whether I use acid or base.

A6: Your observation is correct. The choice between acidic and basic conditions is the primary method for controlling regioselectivity in α-halogenation. The mechanisms are fundamentally different.[10][11]

  • Under Acidic Conditions: The reaction proceeds through an enol intermediate. The formation of the enol is the rate-determining step. The more stable enol, which has the more substituted double bond, is favored at equilibrium. Therefore, halogenation occurs preferentially at the more substituted α-carbon .[10][12] Another key feature is that the first halogenation is typically the fastest; the introduction of an electron-withdrawing halogen deactivates the carbonyl oxygen, making subsequent protonation and enol formation slower.[11] This helps to achieve mono-halogenation.

  • Under Basic Conditions: The reaction proceeds through an enolate intermediate. The base removes the most acidic proton, which is typically at the less substituted α-carbon due to steric accessibility and the greater stability of the resulting primary carbanion character.[10] In stark contrast to the acidic mechanism, subsequent halogenations are faster because the electron-withdrawing halogen increases the acidity of the remaining α-protons on that carbon.[11] This can lead to polyhalogenation and, in the case of methyl ketones, the haloform reaction.

G cluster_enol Enolate Formation Strategy cluster_conditions Reaction Conditions cluster_halogen Special Case: α-Halogenation start Goal: Control Regioselectivity in Unsymmetrical Ketone Reaction q_position Desired Product Position? start->q_position For Alkylation, Aldol, etc. q_halogen Halogenation Position? start->q_halogen For Halogenation less_sub Less Substituted (Kinetic Product) q_position->less_sub  Less Hindered more_sub More Substituted (Thermodynamic Product) q_position->more_sub  More Hindered kinetic_conds Kinetic Control Conditions: - Strong, Bulky Base (LDA) - Low Temp (-78 °C) - Aprotic Solvent (THF) - Short Reaction Time less_sub->kinetic_conds thermo_conds Thermodynamic Control Conditions: - Weaker Base (NaH, NaOEt) - Higher Temp (RT to Reflux) - Protic/Aprotic Solvent - Long Reaction Time more_sub->thermo_conds acid_conds Acidic Conditions (e.g., Br₂, AcOH) Forms more substituted enol -> Halogenation at MORE substituted C q_halogen->acid_conds  More Hindered base_conds Basic Conditions (e.g., Br₂, NaOH) Forms kinetic enolate -> Halogenation at LESS substituted C q_halogen->base_conds  Less Hindered

Sources

Troubleshooting

Troubleshooting oxidation side reactions of free base phenylhydrazines

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the utility of phenylhydrazine in Fischer indole syntheses, pyrazole formations, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the utility of phenylhydrazine in Fischer indole syntheses, pyrazole formations, and carbonyl derivatizations. However, the free base form of phenylhydrazine is notoriously unstable, often leading to complex reaction mixtures, suppressed yields, and inexplicable NMR/LCMS artifacts.

This guide is engineered by application scientists to provide you with a mechanistic understanding of these degradation pathways, along with field-proven, self-validating protocols to troubleshoot and eliminate oxidation side reactions in your workflows.

Part 1: Mechanistic Insight into Phenylhydrazine Autoxidation

To effectively troubleshoot a reagent, we must first understand the causality of its failure. Phenylhydrazine free base (


) is highly susceptible to autoxidation when exposed to atmospheric oxygen, light, or trace transition metals[1].

The degradation is not a simple decomposition; it is a complex radical cascade. The initial 2-electron oxidation yields phenyldiazene (


)[2]. Phenyldiazene is highly reactive and undergoes rapid homolytic cleavage to generate nitrogen gas and a phenyl radical  (

)[3]. Once generated in your reaction matrix, the phenyl radical will aggressively abstract hydrogen atoms from your solvent to form benzene , or dimerize with itself to form biphenyl [3]. Concurrently, the reduction of oxygen generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide[2].

OxidationMechanism PH Phenylhydrazine (Free Base) PD Phenyldiazene (Ph-N=NH) PH->PD 2-e⁻ Oxidation O2 O2 / Trace Metals / Light O2->PH Catalysis PR Phenyl Radical (Ph•) + N2 PD->PR Homolytic Cleavage ROS Superoxide / H2O2 PD->ROS O2 Reduction BZ Benzene PR->BZ H-Abstraction BP Biphenyl PR->BP Dimerization

Fig 1: Autoxidation pathway of phenylhydrazine free base to radical byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: My phenylhydrazine free base has turned dark red/brown in the bottle. Is it still usable?

A: No. Pure phenylhydrazine is a colorless to pale yellow liquid (or monoclinic crystal below 19.8 °C)[1]. The dark red or brown coloration is a definitive visual marker of advanced autoxidation[4]. Using this reagent will introduce phenyldiazene, ROS, and radical scavengers into your reaction, which will poison transition-metal catalysts and generate complex impurity profiles. You must either discard the bottle or perform a vacuum distillation (under strict argon) prior to use.

Q2: My LCMS shows unexpected non-polar peaks with an m/z corresponding to biphenyl, and my NMR shows a benzene singlet at ~7.3 ppm. Where are these coming from?

A: These are classic artifacts of phenylhydrazine degradation[3]. If your reaction conditions are basic or if you are running the reaction open to the air, the phenylhydrazine is oxidizing to phenyldiazene. The subsequent homolytic cleavage generates phenyl radicals. The benzene is formed via hydrogen abstraction from your solvent, and the biphenyl is formed via radical dimerization. To fix this, you must rigorously degas your solvents and maintain an inert atmosphere.

Q3: How can I avoid the instability of the free base entirely?

A: The most robust solution is to abandon the storage of the free base. Instead, purchase and store Phenylhydrazine Hydrochloride . The protonation of the hydrazine nitrogen drastically reduces its electron density, effectively shutting down the autoxidation pathway[1]. You can then generate the free base in situ during your reaction.

Part 3: Quantitative Reagent Comparison

To justify the switch from free base to the hydrochloride salt, review the comparative physical and stability data below.

PropertyPhenylhydrazine (Free Base)Phenylhydrazine Hydrochloride
Physical State (20 °C) Colorless to pale yellow liquidWhite to off-white crystalline solid
Melting Point 19.8 °C[1]250–254 °C (Decomposes)[1]
Boiling Point 173.5 °C (at 13.33 kPa)[1]N/A (Decomposes before boiling)
Vapor Pressure 0.026 mm Hg[4]Negligible
Oxidation Liability Extremely High (Autoxidizes rapidly)Low (Stable under ambient conditions)
Primary Degradants Phenyldiazene, Benzene, Biphenyl[3]Trace aniline (under extreme thermal stress)

Part 4: Standard Operating Procedure (SOP)

Protocol: In Situ Generation of Phenylhydrazine Free Base

This protocol represents a self-validating system . By utilizing visual cues, you can confirm the integrity of the reagent before committing your valuable starting materials to the reaction.

Objective: To bypass the autoxidation liability of the free base by neutralizing the bench-stable hydrochloride salt directly in the reaction vessel under controlled conditions.

Step-by-Step Methodology:

  • Preparation & Purging: Weigh Phenylhydrazine Hydrochloride (1.05 equivalents) and a mild base (e.g., Sodium Acetate or DIPEA, 1.1 equivalents) into an oven-dried round-bottom flask. Seal with a septum and purge the flask with Argon for 5 minutes.

    • Causality: Mild bases are preferred over strong alkalis (like NaOH) to prevent base-catalyzed side reactions and to keep the pH buffered, which minimizes the rate of any residual oxidation.

  • Solvent Degassing: In a separate flask, sparge your reaction solvent (e.g., Ethanol, THF, or Toluene) with Argon for 15 minutes.

    • Causality: Removing dissolved oxygen is the single most critical step to prevent the initial 2-electron oxidation to phenyldiazene.

  • Neutralization: Transfer the degassed solvent to the reaction flask via syringe. Stir vigorously at room temperature for 10 minutes.

  • Self-Validation Check: Inspect the reaction mixture.

    • PASS: The solution should be pale yellow with a fine white suspension (precipitated NaCl or amine salts).

    • FAIL: If the solution rapidly turns deep pink, red, or brown, oxygen has breached the system, or trace metals are present. Do not add your substrate.

  • Substrate Addition: Once validated, immediately add your electrophile (e.g., ketone, aldehyde, or aryl halide) to the mixture to consume the free base.

ProtocolWorkflow Salt Phenylhydrazine HCl (Stable Salt) Degas Suspend in Degassed Solvent Salt->Degas Base Add Mild Base (e.g., NaOAc) Degas->Base Argon Atm Inspect Visual Validation (Pale Yellow = Pass) Base->Inspect Fail Deep Red/Brown (Oxidized - Discard) Inspect->Fail O2 Leak / Metal Contamination Pass In Situ Free Base Ready for Reaction Inspect->Pass Strict Anaerobic Conditions

Fig 2: Self-validating workflow for the in situ generation of phenylhydrazine.

References

  • [3] Phenylhydrazine Sulfate | 2545-79-1. Benchchem. URL:

  • [1] Phenylhydrazine | 100-63-0. ChemicalBook. URL:

  • [4] 100-63-0, Hydrazine, phenyl- Formula. ECHEMI. URL:

  • [2] Phenylhydrazine | C6H5NHNH2 | CID 7516. PubChem - NIH. URL:

Sources

Optimization

Technical Support Center: Purification Strategies for 5-Bromo-7-Methylindole Intermediates

5-Bromo-7-methylindole (CAS: 15936-81-9) is an essential organic intermediate utilized in the development of kinase inhibitors, serotonin receptor antagonists, and other indole-based therapeutics[1]. However, isolating t...

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-7-methylindole (CAS: 15936-81-9) is an essential organic intermediate utilized in the development of kinase inhibitors, serotonin receptor antagonists, and other indole-based therapeutics[1]. However, isolating this compound from crude reaction mixtures presents significant technical challenges. The electron-rich nature of the indole core makes it highly susceptible to auto-oxidation and acid-catalyzed degradation, while the bromination of 7-methylindole often yields closely eluting regioisomers[1].

This technical support guide provides researchers and drug development professionals with field-proven, causality-driven strategies to troubleshoot purification workflows and achieve >98% intermediate purity.

Purification Workflow & Decision Matrix

G Crude Crude 5-Bromo-7-methylindole TLC TLC & LC-MS Analysis (Identify Rf & Isomers) Crude->TLC Decision Select Purification Strategy TLC->Decision FCC Deactivated Silica FCC (1-3% TEA in Eluent) Decision->FCC Minor impurities ΔRf > 0.15 HPLC Reverse-Phase HPLC (C18, H2O/MeCN) Decision->HPLC Complex isomers ΔRf < 0.15 Recryst Recrystallization (Hexane/EtOAc) Decision->Recryst High initial purity (>85%) Fractions Fraction Pooling & Inert Concentration FCC->Fractions HPLC->Fractions Pure Pure 5-Bromo-7-methylindole (Store at -20°C, Ar/N2) Recryst->Pure Fractions->Pure

Workflow for selecting the optimal purification strategy for 5-bromo-7-methylindole.

Quantitative Data: Physicochemical & Chromatographic Parameters

Summarizing the baseline parameters is critical before initiating any purification protocol. Use the table below to calibrate your chromatographic systems.

Property / ParameterValue / Recommendation
CAS Number 15936-81-9[1]
Molecular Weight 210.07 g/mol [1]
Appearance Off-white to light brown solid/liquid[1]
Typical FCC Eluent Hexane / Ethyl Acetate (95:5 to 80:20 gradient)
Silica Deactivator 1–3% Triethylamine (TEA)[2]
RP-HPLC Mobile Phase Water / Acetonitrile (Neutral; avoid TFA)[2]
Storage Conditions -20°C, sealed under Argon/Nitrogen, protected from light
Troubleshooting & FAQs

Q1: Why does 5-bromo-7-methylindole streak heavily on silica gel, resulting in poor recovery? A1: Causality: Standard normal-phase silica gel contains acidic silanol groups. While the indole nitrogen is only weakly basic, the electron-rich pyrrole ring interacts strongly with these acidic sites. This leads to protonation, non-uniform adsorption (streaking), and potential acid-catalyzed degradation[2]. Solution: Deactivate the silica gel prior to loading. Incorporating 1–3% triethylamine (TEA) into your mobile phase neutralizes the acidic silanol groups, preventing degradation and sharpening the elution bands[2]. Alternatively, neutral alumina can be used as a stationary phase for highly sensitive batches[2].

Q2: How can I resolve 5-bromo-7-methylindole from unreacted 7-methylindole or over-brominated side products? A2: Causality: Electrophilic aromatic substitution (bromination) of 7-methylindole can yield closely related regioisomers (e.g., 4-bromo or 6-bromo derivatives) and di-brominated species. These molecules share similar polarities, making their


 values on Thin-Layer Chromatography (TLC) very small.
Solution:
  • For Flash Column Chromatography (FCC): Use a highly shallow gradient elution. Start with a 100% non-polar solvent (e.g., Hexane) and increase the polar modifier (Ethyl Acetate) in 1% increments.

  • For Preparative HPLC: If normal-phase FCC fails to provide adequate separation, switch to Reverse-Phase (C18) chromatography[2]. The hydrophobic interactions on a C18 column are highly sensitive to halogenation patterns, allowing excellent resolution of brominated isomers.

Q3: My purified intermediate turns pink or brown upon storage. What is the mechanism, and how do I ensure stability? A3: Causality: Indoles are highly susceptible to auto-oxidation when exposed to light and atmospheric oxygen[3]. The oxidation of the pyrrole ring generates radical species that rapidly couple to form highly conjugated, colored polymeric degradation products (such as oxindoles or indigo-like dimers). Solution: Always evaporate pooled fractions under an inert atmosphere (Argon or Nitrogen). If using a rotary evaporator, backfill the system with inert gas rather than ambient air. To remove trace acidic impurities that accelerate oxidation, consider an aqueous bicarbonate wash prior to final isolation[3]. Store the final purified compound in amber glass vials at -20°C.

Experimental Protocols
Protocol 1: Triethylamine-Deactivated Flash Column Chromatography

This self-validating protocol ensures the acidic sites of the silica are neutralized before the indole is introduced, preventing on-column degradation.

  • Solvent Preparation: Prepare 1 L of the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add 10 mL of Triethylamine (TEA) to achieve a 1% v/v concentration[2].

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent.

  • Equilibration (Critical Step): Flush the packed column with at least one full column volume (CV) of the TEA-modified solvent and discard the eluent[2]. This ensures all active silanol sites are saturated with TEA.

  • Sample Loading: Dissolve the crude 5-bromo-7-methylindole in a minimum volume of the eluent and apply it evenly to the column head. Ensure you do not overload the column (maintain a 1:30 to 1:100 sample-to-silica weight ratio)[2].

  • Elution: Elute using a gradient, collecting small fractions. Monitor via TLC (UV 254 nm).

  • Self-Validation (2D TLC): To verify that the compound is not degrading during purification, run a 2D TLC of a purified fraction. Spot the fraction, develop in one direction, rotate the plate 90°, and develop again. A single spot perfectly on the diagonal confirms the compound is stable[2].

Protocol 2: Two-Solvent Recrystallization

For batches with >85% initial purity, recrystallization exploits differential solubility to remove trace organic impurities without the need for chromatography[3].

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum amount of hot Ethyl Acetate (the "good" solvent) until the solid just dissolves.

  • Anti-Solvent Addition: Slowly add hot Hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add 1–2 drops of hot Ethyl Acetate until the solution becomes perfectly clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0–4°C) for 2 hours to maximize crystal yield.

  • Isolation: Filter the crystals under vacuum, wash with ice-cold Hexane, and dry under high vacuum in a desiccator.

References

Sources

Troubleshooting

Overcoming steric hindrance of the 2-methyl group in condensation reactions

Topic: Overcoming Steric Hindrance of the 2-Methyl Group Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance of the 2-Methyl Group

Status: Operational Lead Scientist: Dr. A. Vance Subject: Protocols for Sterically Congested Condensation Reactions

The "2-Methyl Penalty": Diagnostic Overview

In condensation reactions, a substituent at the 2-position (ortho) creates significant steric strain. This is not merely a physical blockade; it alters the trajectory of nucleophilic attack (the Bürgi-Dunitz angle), often forcing the transition state into a high-energy conformation. Standard activation methods (EDC/NHS, mild bases) typically fail because they cannot overcome this entropic penalty.

Below is the Strategic Selection Matrix . Use this to determine the correct protocol for your specific substrate class.

Steric_Strategy_Matrix Start START: Identify Reaction Type Type Bond Type? Start->Type Amide Amide/Ester Formation Type->Amide CC_Bond C-C Bond (Aldol/Knoevenagel) Type->CC_Bond Hindrance Locus of Hindrance? Amide->Hindrance Ortho_Acid 2-Methyl Acid (Electrophile) Hindrance->Ortho_Acid Ortho_Amine 2-Methyl Aniline (Nucleophile) Hindrance->Ortho_Amine Both Both Hindered (The 'Anthracene' Case) Hindrance->Both Sol_Ghosez Protocol A: Ghosez's Reagent (Neutral Acid Chloride) Ortho_Acid->Sol_Ghosez Sol_Fluoride Protocol B: Acyl Fluorides (TFFH/BTFFH) Ortho_Amine->Sol_Fluoride Sol_HFIP Protocol C: HFIP Solvent System (H-Bond Activation) Both->Sol_HFIP CC_Type Substrate Status CC_Bond->CC_Type Ketone Hindered Ketone (Donor) CC_Type->Ketone Aldehyde Hindered Aldehyde (Acceptor) CC_Type->Aldehyde Sol_TiCl4 Protocol D: TiCl4 Mediated (Lewis Acid) Ketone->Sol_TiCl4 Sol_MW Protocol E: Microwave Irradiation (Solvent-Free) Aldehyde->Sol_MW

Figure 1: Decision matrix for selecting the appropriate activation strategy based on the locus of steric hindrance.

Amide & Ester Formation Protocols
Protocol A: Neutral Acid Chloride Formation (Ghosez’s Reagent)

Best for: Acid-sensitive substrates or when 2-methylbenzoic acid derivatives fail with HATU. Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid to an acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride (


).

Step-by-Step:

  • Dissolution: Dissolve the sterically hindered carboxylic acid (1.0 equiv) in dry Dichloromethane (DCM).

  • Activation: Add Ghosez’s reagent (1.2 equiv) dropwise at 0°C.

  • Monitoring: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (methanol quench of an aliquot will show the methyl ester).

  • Coupling: Add the hindered amine (1.2 equiv) and Pyridine (2.0 equiv) or DIPEA.

  • Reaction: Stir at RT for 4–12 hours.

    • Tip: If the amine is also hindered (e.g., 2-methylaniline), refluxing in 1,2-dichloroethane (80°C) may be required after step 4.

Protocol B: Acyl Fluorides (TFFH/BTFFH)

Best for: Extremely hindered couplings where acid chlorides are too unstable or prone to ketene formation (racemization). Why it works: Acyl fluorides are more stable to hydrolysis than chlorides but maintain high reactivity toward amines due to the strong C-F bond dipole and small atomic radius of fluorine, which minimizes steric clash during the approach.

Reagents:

  • TFFH: Tetramethylfluoroformamidinium hexafluorophosphate.

  • Base: DIPEA (Diisopropylethylamine).[1]

Procedure:

  • Combine carboxylic acid (1.0 equiv) and amine (1.1 equiv) in DCM or DMF.

  • Add DIPEA (3.0 equiv).

  • Add TFFH (1.2 equiv) at 0°C.

  • Allow to warm to RT. Acyl fluoride forms in situ and immediately reacts with the amine.[2]

Protocol C: The "Magic Solvent" (HFIP)

Best for: "Impossible" couplings where electronic activation fails. Mechanism: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor (high


 value) but a poor nucleophile. It forms a solvent cage that stabilizes the polar transition state and activates the carbonyl oxygen via H-bonding, effectively reducing the energetic cost of the steric barrier.

Data Comparison (Yields for 2,4,6-trimethylbenzoic acid + aniline):

SolventCoupling ReagentYield (%)Notes
DMFHATU< 10%Standard conditions fail.
DCMEDC/HOBt0%No reaction.
HFIP DIC (Diisopropylcarbodiimide) > 90% HFIP activates the intermediate.

Procedure:

  • Dissolve acid (1.0 equiv) and amine (1.0 equiv) in HFIP (

    
    ).
    
  • Add DIC (1.1 equiv).

  • Stir at 25–40°C. Reaction is often complete in < 2 hours.

    • Warning: HFIP is expensive. It can be recovered by distillation.

Carbon-Carbon Bond Formation (Aldol/Knoevenagel)
Protocol D: Titanium(IV) Mediated Aldol (Mukaiyama Variant)

Best for: 2-substituted ketones (e.g., 2-methylcyclohexanone) reacting with benzaldehydes. Mechanism:


 is a "philic" Lewis acid. It tightly coordinates the carbonyl oxygen, increasing electrophilicity and forcing the enolate into a specific geometry that minimizes steric repulsions during the C-C bond forming step.

TiCl4_Mechanism TiCl4 TiCl4 Ketone Hindered Ketone TiCl4->Ketone Coordination Complex Activated Ti-Enolate Complex Ketone->Complex Amine Base (Enolization) Product Aldol Adduct Complex->Product Nucleophilic Attack (Rigid TS) Aldehyde Electrophile (Aldehyde) Aldehyde->Product

Figure 2: TiCl4 coordinates to the ketone, allowing for controlled enolization and attack despite steric bulk.

Procedure:

  • Enolization: To a solution of

    
     (1.1 equiv) in DCM at -78°C, add the hindered ketone (1.0 equiv).
    
  • Add

    
     (DIPEA, 1.2 equiv) dropwise. The solution usually turns deep red/yellow (titanium enolate formation).
    
  • Addition: Stir for 30 mins, then add the aldehyde (1.1 equiv).

  • Reaction: Allow to warm to 0°C over 2 hours.

  • Quench: Saturated

    
    .
    
Protocol E: Microwave-Assisted Knoevenagel

Best for: Condensing 2-methylbenzaldehyde with active methylenes (malonates, cyanoacetates). Why: Thermal heating is inefficient because the bulky group prevents orbital overlap. Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier (


) faster than the rate of decomposition.

Procedure:

  • Mix 2-methylbenzaldehyde (1.0 equiv), active methylene (1.0 equiv), and Piperidine (0.1 equiv) in a microwave vial.

  • Solvent: Ethanol (minimal volume) or Solvent-Free (preferred for max rate).

  • Irradiation: Heat to 140°C for 10–20 minutes in a sealed vessel.

    • Note: Conventional heating would require reflux for 24+ hours with lower yields.[2]

Troubleshooting & FAQs

Q: I am using Ghosez’s reagent, but my yield is still low. What is happening? A: Check your workup. The acid chloride of a hindered substrate is reactive but can hydrolyze back to the acid during aqueous workup if not handled quickly. Alternatively, if your amine is also hindered (e.g., tert-butyl amine), the formation of the amide bond is the rate-limiting step. Add a catalyst like DMAP (10 mol%) or switch to the HFIP/DIC protocol (Protocol C).

Q: Can I use HATU for 2-methylbenzoic acid couplings? A: Generally, no. While HATU is excellent for peptides, the active ester (At-O-COR) is bulky. Adding the bulk of the coupling reagent to the bulk of the 2-methyl group creates a "steric wall." You need a smaller leaving group (Cl- or F-) or a solvent-assisted mechanism (HFIP).

Q: Why does


 work when LDA/Lithium enolates fail? 
A:  Lithium enolates are aggregates (tetramers/hexamers). The steric bulk of the aggregate plus the 2-methyl group prevents reaction. 

forms a monomeric or tightly coordinated species that is physically smaller and chemically more electrophilic.
References
  • Ghosez’s Reagent: Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." J. Chem. Soc., Chem. Commun., 1979, 1180. Link

  • Acyl Fluorides (TFFH): Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides." J. Am. Chem. Soc., 1995, 117, 5401. Link

  • HFIP Solvent Effects: Colomer, I., et al. "Hexafluoroisopropanol as a distinct solvent for the formation of amides." Chem. Sci., 2017, 8, 5321. Link

  • Grignard-Isocyanate (Bode Protocol): Schafer, G., & Bode, J. W. "Synthesis of Sterically Hindered Amides from Isocyanates." Org.[3][4] Lett., 2014, 16, 1526. Link

  • Microwave Condensation: Santra, S., et al. "Microwave-assisted synthesis of sterically hindered chalcones." Green Chem. Lett. Rev., 2011, 4, 219. Link

Sources

Optimization

Technical Support Center: Hydrazine Hydrochloride Salts Stability &amp; Storage

Ticket ID: STAB-N2H4-001 Subject: Preventing Decomposition and Ensuring Purity of Hydrazine Salts Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary Hydrazine monohydrochloride (...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: STAB-N2H4-001 Subject: Preventing Decomposition and Ensuring Purity of Hydrazine Salts Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

Hydrazine monohydrochloride (


) and dihydrochloride (

) are critical reducing agents and synthetic intermediates.[1][2] While significantly more stable than anhydrous hydrazine, they remain susceptible to oxidative degradation , hygroscopic caking , and metal-catalyzed decomposition .

This guide provides a self-validating storage ecosystem. It moves beyond simple "store in a cool place" advice to explain the mechanistic reasons for failure and provides quantitative protocols to verify reagent integrity.

Module 1: The Mechanics of Instability

To prevent decomposition, you must understand the enemy. Hydrazine salts degrade through three primary pathways.

1. Oxidative Dehydrogenation (The Air Threat)

Hydrazine is a potent reducing agent.[1][3][4] Upon exposure to atmospheric oxygen, it undergoes auto-oxidation. This is not a simple surface reaction; it propagates via free radicals, often accelerating over time.

  • Visual Indicator: The salt turns from white to off-white or yellow.

  • Mechanism:

    
     (Exothermic).
    
2. Hygroscopic Hydrolysis (The Moisture Threat)

Both salts are hygroscopic. Absorbed moisture does two things:

  • Physical Caking: Creates a solid block, making accurate weighing impossible.

  • Hydrolysis Facilitation: Moisture provides the medium for dissolved metal ions to interact with the hydrazine, accelerating catalytic decomposition.

3. Metal-Catalyzed Decomposition (The Hidden Threat)

This is the most critical failure mode in laboratory settings. Trace transition metals (Cu, Fe, Ni) acts as catalysts, lowering the activation energy for decomposition, even without oxygen.

  • Critical Rule: Never use metal spatulas. Use only Teflon, ceramic, or high-grade stainless steel (passivated), though plastic is preferred.

Diagram: Decomposition Pathways

The following diagram illustrates how environmental factors trigger degradation.

DecompositionPathways Start Hydrazine Salt (N2H4 · xHCl) Intermediate Free Radical Propagation Start->Intermediate Auto-oxidation ProductN2 Nitrogen Gas (N2) (Inert but loss of titer) Start->ProductN2 Catalytic Decomp ProductNH3 Ammonia (NH3) Start->ProductNH3 Disproportionation Caking Physical Caking (Weighing Errors) Start->Caking Absorption Oxygen Oxygen (Air) Oxygen->Intermediate Moisture Moisture (H2O) Moisture->Caking Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->ProductN2 Accelerates Intermediate->ProductN2 Degradation

Figure 1: Mechanistic pathways of hydrazine salt decomposition showing oxidative, moisture-induced, and catalytic routes.

Module 2: Comparative Data & Properties

Understanding the specific salt you are using is vital for determining storage stringency.

PropertyHydrazine MonohydrochlorideHydrazine DihydrochlorideImplications for Storage
Formula


Dihydrochloride has higher HCl content.
CAS 2644-70-45341-61-7Ensure correct SDS lookup.
Melting Point


(decomposes)
Dihydrochloride is thermally more stable.
Solubility (

)
Highly SolubleHighly SolubleBoth require strict desiccation.
Acidity (pH) AcidicStrongly AcidicCorrosive: Incompatible with metal lids.
Hygroscopicity ModerateHighDihydrochloride cakes faster.
Module 3: Troubleshooting & FAQs
Q1: My hydrazine salt has solidified into a hard block (caking). Can I still use it?

A: Proceed with extreme caution.

  • The Risk: Caking indicates moisture absorption. This alters the molecular weight (you are weighing water + salt), leading to stoichiometry errors.

  • The Fix (Recrystallization): Do not chip at it with a metal chisel (spark/contamination risk).

    • Dissolve the salt in the minimum amount of warm water (approx.

      
      ).
      
    • Add ethanol to induce precipitation (salting out).

    • Cool to

      
      .
      
    • Filter and dry under vacuum over

      
       or 
      
      
      
      [1].
  • Quick Fix: If high precision isn't required, dissolve the entire block in water to make a stock solution, then determine the concentration via titration (see Module 4).

Q2: The crystals have turned a faint yellow. Is the reagent compromised?

A: Likely, yes. Yellowing typically indicates the formation of azines or oxidation byproducts.

  • Threshold: If the application is sensitive (e.g., pharmaceutical synthesis), discard the lot.

  • Verification: If the application is robust (e.g., waste treatment), perform an assay. If purity is >95%, it may be usable, but expect side reactions.

Q3: Can I store this in the fridge?

A: Yes, but with a caveat. Cold storage slows oxidation, but refrigerators are high-humidity environments.

  • Protocol: You must use a secondary container. Place the hydrazine bottle inside a vacuum desiccator or a sealed jar containing desiccant (Silica Gel or Drierite) before placing it in the fridge.

  • Warm-up: Allow the container to reach room temperature before opening to prevent condensation from forming on the cold crystals.

Module 4: Self-Validating Protocols
Protocol A: The "Andrews Titration" for Purity Check

Do not guess the purity of stored salts. Use this iodometric method [2, 3] to validate the concentration.

Reagents:

  • 0.025 M Potassium Iodate (

    
    ) standard solution.
    
  • Concentrated HCl.

  • Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ).

Procedure:

  • Weigh accurately ~0.1 g of the hydrazine salt sample.

  • Dissolve in 20 mL water in a glass-stoppered flask.

  • Add 30 mL concentrated HCl (Solution must be strongly acidic, >4M HCl).

  • Add 5 mL Chloroform.

  • Titrate with

    
     while shaking vigorously.
    
    • Mechanism:[5][6]

      
       oxidizes hydrazine.[7] Initially, iodine (
      
      
      
      ) forms, turning the chloroform layer violet.[8]
    • Endpoint: As you continue adding

      
      , the iodine is further oxidized to Iodine Monochloride (
      
      
      
      ), which is pale yellow/colorless.
  • Stop when the violet color in the chloroform layer completely disappears.

Calculation:



(Note: Ensure stoichiometric factors are accounted for based on the specific reaction equation for Andrews titration).
Protocol B: The Inert Aliquot Storage Workflow

To maximize shelf life, avoid repeatedly opening the main bottle.

StorageWorkflow Receive Receive Shipment (Check Seal & Color) Glovebox Transfer to Inert Atmosphere (N2 or Ar Glovebox/Bag) Receive->Glovebox Aliquot Aliquot into Amber Glass Vials (Single-use quantities) Glovebox->Aliquot Prevent Moisture Seal Seal under Inert Gas (Parafilm over cap) Aliquot->Seal Store Storage (Desiccator, Dark, Cool) Seal->Store Use Usage (Open one vial at a time) Store->Use On Demand Use->Use Discard unused portion (Do not return to stock)

Figure 2: Optimal workflow for receiving and storing hydrazine salts to minimize environmental exposure.

Module 5: Safety & Disposal
  • Toxicity: Hydrazine salts are carcinogenic and toxic by skin absorption.[9]

  • Disposal: Degraded hydrazine should not be flushed.[9][10]

    • Chemical Deactivation: Dilute with water and treat with dilute hypochlorite (bleach) or hydrogen peroxide to convert to nitrogen gas before disposal, strictly following local EHS regulations [4].

References
  • ChemicalBook. (n.d.). Hydrazine dihydrochloride Properties and Purification.[1][2] Retrieved from

  • Jamieson, G. S. (1912). A Volumetric Method for the Determination of Hydrazine.[7][11] American Journal of Science. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Hydrazine Dihydrochloride.[12] Retrieved from

Sources

Troubleshooting

Solvent selection for recrystallizing brominated phenylhydrazine derivatives

Welcome to the Technical Support Center for the purification and handling of brominated phenylhydrazine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of brominated phenylhydrazine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with these highly reactive intermediates.

Brominated phenylhydrazines are critical building blocks, most notably utilized in the Fischer Indole Synthesis[1]. However, their dual nature—possessing a lipophilic halogenated aromatic ring and a highly polar, oxidation-prone hydrazine moiety—makes their isolation notoriously difficult. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity recrystallization.

Part 1: Solvent Selection Matrix

The thermodynamic success of recrystallization depends entirely on matching the dielectric constant of the solvent to the target form of the molecule (free base vs. hydrochloride salt). Below is the quantitative and mechanistic breakdown of optimal solvent systems.

Solvent SystemTarget FormBoiling Point (°C)Solubility ProfileMechanistic Rationale
Deionized Water Hydrochloride Salt100High at 60°C / Low at 5°CHigh polarity perfectly matches the ionic nature of the salt. Heating beyond 60°C is unnecessary and prevents thermal degradation[2].
70% Aqueous Ethanol Hydrochloride Salt~78High at reflux / Moderate at 5°CEthanol lowers the dielectric constant, aiding in the dissolution of the lipophilic bromophenyl ring, while water solvates the hydrazine salt[3].
Dichloromethane / Hexane Free Base39 / 68Soluble in DCM / Insoluble in HexaneBinary anti-solvent system. Allows crystallization at room temperature, completely avoiding the thermal oxidation of the sensitive free base.
Acetone Wash Solvent56Very Low for HCl saltUsed exclusively as a cold wash. It rapidly displaces water/ethanol and evaporates quickly, preventing prolonged exposure to air[2].

Part 2: Troubleshooting & FAQs

Q1: Why does my 4-bromophenylhydrazine "oil out" instead of forming crystals, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solute in a given solvent exceeds its melting point. Because brominated phenylhydrazine free bases have relatively low melting points, heating them in a strong solvent causes the crystal lattice energy to be overcome before solvation is complete. They melt into a separate, dense liquid phase rather than dissolving.

  • The Fix: Switch to the hydrochloride salt, which has a significantly higher melting point and will not oil out in aqueous systems. If you must use the free base, abandon thermal recrystallization. Instead, use a binary anti-solvent system (e.g., Dichloromethane/Hexane) at room temperature to force crystallization through concentration gradients rather than thermal gradients.

Q2: My crystals turn dark brown or red during hot filtration. What is the mechanism of this degradation? A2: This is oxidative degradation. Phenylhydrazines possess highly nucleophilic nitrogen atoms with available lone pairs. Exposure to ambient oxygen at elevated temperatures triggers a radical chain reaction, forming a hydrazyl radical intermediate that rapidly degrades into highly conjugated, dark-colored azo compounds[4].

  • The Fix: Always recrystallize the hydrochloride salt rather than the free base. Salification with hydrochloric acid protonates the hydrazine lone pairs, drastically increasing the oxidation potential and shutting down the aerobic degradation pathway. Furthermore, perform hot filtration under an inert atmosphere (Argon/N2) and use degassed solvents.

Q3: What is the optimal solvent system for 4-bromophenylhydrazine hydrochloride? A3: Deionized water or 70% aqueous ethanol. Water is excellent because the hydrochloride salt is highly soluble at 60°C but practically insoluble at 5°C, allowing for high-recovery crystallization[2]. 70% aqueous ethanol is an industry standard for downstream Fischer indole synthesis intermediates because it effectively removes lipophilic organic impurities that water alone might leave behind[3].

Part 3: Mechanistic & Workflow Visualizations

G Start Crude Brominated Phenylhydrazine SaltCheck Salt or Free Base? Start->SaltCheck Salt Hydrochloride Salt SaltCheck->Salt FreeBase Free Base SaltCheck->FreeBase SolventSalt Aqueous EtOH (70%) or Water + HCl Salt->SolventSalt SolventBase Hexane / CH2Cl2 or Toluene FreeBase->SolventBase Heat Heat to Dissolve (Inert Atmosphere) SolventSalt->Heat SolventBase->Heat Issue Oiling Out? Heat->Issue FixOil Add Anti-solvent Lower Temp Gradually Issue->FixOil Yes Crystallize Cool to 5°C Seed if necessary Issue->Crystallize No FixOil->Crystallize Filter Filter & Wash (Acetone/Hexane) Crystallize->Filter

Workflow for selecting solvents and troubleshooting recrystallization.

Oxidation ArNHNH2 Bromophenylhydrazine (Free Base) O2 O2 / Ambient Air ArNHNH2->O2 Exposure Salt Protonation (HCl) ArNHNH2->Salt Add Acid Radical Hydrazyl Radical Intermediate O2->Radical Azo Azo Compound (Dark Color/Degradation) Radical->Azo Stable Hydrazinium Salt (Oxidation Resistant) Salt->Stable

Oxidative degradation pathway of free base phenylhydrazines vs. salt stabilization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Recrystallization of 4-Bromophenylhydrazine Hydrochloride (Aqueous Method)

This protocol utilizes the steep solubility curve of the hydrochloride salt in water to achieve high purity while preventing thermal degradation[2].

  • Dissolution: Suspend crude 4-bromophenylhydrazine hydrochloride in degassed, deionized water (approx. 20 mL per gram of crude). Heat the mixture to exactly 60°C under an argon atmosphere until fully dissolved.

    • Validation Check: The solution should transition from a turbid suspension to a clear, albeit possibly colored, liquid. Do not exceed 60°C.

  • Decolorization: Add activated carbon (10% w/w relative to the crude mass). Stir vigorously at 60°C for 20 minutes[2].

  • Hot Filtration: Filter the hot mixture rapidly through a pre-warmed Celite pad to remove the activated carbon.

    • Validation Check: The filtrate must be completely colorless. A persistent yellow or brown tint indicates residual azo-degradation products; if observed, repeat Step 2 before proceeding.

  • Crystallization: Allow the colorless filtrate to cool slowly to room temperature undisturbed, then transfer to a refrigerator and incubate at 5°C for 1.5 to 2 hours[2].

  • Salification & Isolation: Isolate the resulting crystals via vacuum filtration. To ensure the hydrochloride salt remains fully intact and to drive out residual moisture, wash the filter cake with a minimal volume of cold 37% HCl, followed immediately by cold acetone[2].

    • Validation Check: The acetone wash should rapidly dry the powder, leaving a free-flowing, pristine white crystalline solid.

Protocol B: Free Base Purification (DCM/Hexane Anti-Solvent Method)

Use this protocol only if the free base is strictly required for your downstream application, as it avoids the thermal stress that causes oiling out and oxidation.

  • Dissolution: Dissolve the free base in a minimum volume of Dichloromethane (DCM) at room temperature under an inert atmosphere.

  • Anti-Solvent Addition: Vigorously stir the solution and add Hexane dropwise. Continue adding until the solution becomes slightly cloudy and the turbidity persists for more than 10 seconds (this is the "cloud point").

    • Validation Check: The appearance of persistent turbidity confirms the exact saturation threshold has been reached.

  • Equilibration: Add exactly one drop of DCM to clear the solution. This ensures crystallization will be driven purely by thermal kinetics rather than immediate precipitation, yielding high-purity crystalline needles rather than amorphous powder.

  • Crystallization: Seal the flask and cool to -20°C overnight. Filter the resulting crystals and wash with heavily chilled hexane.

References[3] CN104402795B - The synthetic method of the formic acid of substituted indole 2. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDU_GgBgDyGPvNalY3NEhcB2IOEOIbHpItfsB9O2Tb2CeN8xqnjdiImamwDQ-jq4gCtFcf6SExCRYBhnNySevILvwqFD-m5YGbqPX5u80qIsaIGTbJTVk7A6dK_SevlRlvj3UYigeCyo1jRw==][2] CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-wpNJbrp9SSOHJ-jmzYZMUtfefwvs-r1xBlbe8TzlBadqALdv9O_696W4uGX0Ke0WrEgWyOQFTvdrjXHCKeQSUAx7-YqnhjXCXyga279Gfovipzf9D65Ai8vXQJty9XKpPsWxt2YU3g6qDQ==][4] Aerobic Oxidation of Alkyl 2-Phenylhydrazinecarboxylates Catalyzed by CuCl and DMAP. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8piLtTJe7jKk8f8FcHRC3Thpa7ItmLSO6Sp8l51_iTJZix-FkoVulObwB_yyTs9PB3-ckyim_h2Mct9LiC33rRAHhPaWSdQo0a1DgkQTNIUm7CFaDDJWBw7jIu_cQh7WaTI7RXW3iIFK5][1] Phenylhydrazine Hydrochloride, Crystal, Reagent, 98.5-101.5%, Spectrum Chemical 25 g. Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVVoSwoP92A1_cNsyn4rqu64nhjPAYj7mIkN4_NOJVJ13scu0fYo7iZDpInHs5wtqxSVHHiBIjLbwidu87mizQOS_xNeMiyT00gspkJEI2wEIq-dkWJMTd3pTYnJRcf182rCBSwEZ1s469TQ27MmU3LkVl2WHEQq5-vkbvl6ILCyqm7FE9-8bxmIcsL3INIEu9Nz2-BMzxg-P-8IQmMqp5nf00Bt0cFsTtnmiF5KB3jqUqnTGB]

Sources

Optimization

Technical Support Center: Controlling 3H-Indole vs. 1H-Indole Formation in Acid-Catalyzed Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when controlling the formation of 3H-indole (indolenine) versus 1H-indole isomers in acid-catalyzed reactions, particularly the Fischer Indole Synthesis. Our goal is to equip you with the mechanistic understanding and practical knowledge to selectively synthesize your desired indole isomer.

Introduction: The 1H-Indole vs. 3H-Indole Dichotomy

In the landscape of indole synthesis, the 1H-indole is the thermodynamically stable, aromatic product that is most commonly sought and isolated.[1] Its 3H-tautomer, also known as indolenine, is a non-aromatic, generally less stable intermediate. However, the isolation and utilization of 3H-indoles are of significant interest for the synthesis of complex heterocyclic scaffolds. The ability to control the reaction outcome to favor one isomer over the other is a key synthetic challenge. This guide will illuminate the factors governing this selectivity.

The final step in the Fischer indole synthesis, the acid-catalyzed elimination of ammonia and subsequent tautomerization, is the crucial stage where the pathway to either the 1H- or 3H-indole is determined.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between 1H-indole and 3H-indole?

A1: The primary difference lies in their structure and stability. 1H-indole possesses a fully aromatic pyrrole ring fused to a benzene ring, making it the more thermodynamically stable isomer.[1] The 3H-indole, or indolenine, has a non-aromatic, imine-containing five-membered ring. This disruption of aromaticity makes it generally more reactive and less stable.

Q2: Why is 1H-indole the most common product in Fischer Indole Synthesis?

A2: The formation of the aromatic 1H-indole is the energetically favorable outcome of the reaction.[2] The final step of the mechanism involves an acid-catalyzed elimination of ammonia, which typically leads directly to the stable, aromatic system. Most reaction conditions (e.g., high temperatures, strong acids) provide the necessary energy to overcome any barriers to the formation of the most stable product.

Q3: Under what general conditions might 3H-indole formation be favored?

A3: 3H-indole formation is generally favored under conditions of kinetic control, where the reaction is stopped before it can reach thermodynamic equilibrium.[3] This can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on the starting ketone can favor the formation of the 3H-indole.[4][5][6][7]

  • Reaction Temperature: Lower reaction temperatures can help to trap the kinetically favored 3H-indole product.[8]

  • Substituent Effects: The electronic properties of substituents on the phenylhydrazine can influence the reaction pathway.[9]

Q4: Can a 3H-indole be converted to a 1H-indole?

A4: Yes, acid-catalyzed isomerization of a 3H-indole to the more stable 1H-indole is possible, often by heating in the presence of an acid.[10] This is an important consideration for the purification and storage of 3H-indoles.

Troubleshooting Guide: Selectivity Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: My reaction exclusively yields the 1H-indole, but the 3H-indole is my target.

Question: I am attempting to synthesize a 3,3-disubstituted 3H-indole using the Fischer method, but I only isolate the rearranged 2,3-disubstituted 1H-indole. How can I prevent this rearrangement?

Answer: This is a classic case of the reaction proceeding to its thermodynamic minimum. To favor the kinetic 3H-indole product, you need to adjust your reaction conditions to prevent the acid-catalyzed rearrangement.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures provide the activation energy for the 3H- to 1H-indole isomerization. Running the reaction at room temperature or even lower, if the reaction rate is sufficient, can help preserve the 3H-indole.[2][11]

  • Choice of Acid Catalyst: The strength and type of acid are critical. While the Fischer indole synthesis requires an acid catalyst, a milder acid might be sufficient to promote the initial cyclization without driving the subsequent rearrangement.

    • Brønsted vs. Lewis Acids: While both can be used, acetic acid has been successfully employed as both a solvent and catalyst for the synthesis of 3H-indoles at room temperature.[2][11] Stronger Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) are more likely to promote rearrangement. Lewis acids like ZnCl₂ should also be used with caution and at lower temperatures.[2][12]

  • Reaction Time: Monitor the reaction closely by TLC. The 3H-indole may form relatively quickly and then isomerize over time. Quenching the reaction as soon as the starting material is consumed and the 3H-indole is the major product is crucial.

  • Substrate Design: The presence of two substituents at the 3-position is a key structural feature that favors 3H-indole formation. If your ketone precursor does not lead to a 3,3-disubstituted intermediate, the rearrangement to a 1H-indole is much more likely.

Issue 2: My reaction is messy, with multiple products and low yield of the desired 3H-indole.

Question: I am using a nitro-substituted phenylhydrazine to synthesize a nitro-3H-indole, but the reaction is giving low yields and multiple byproducts. What is going wrong?

Answer: Nitro groups, being strongly electron-withdrawing, can significantly impact the reactivity of the phenylhydrazine and the stability of the intermediates. This can lead to side reactions or require more forcing conditions, which in turn can cause degradation.

Troubleshooting Steps:

  • Optimize Acid and Temperature Simultaneously: For electron-deficient systems, a stronger acid might be necessary to facilitate the key[13][13]-sigmatropic rearrangement. However, this must be balanced with the potential for byproduct formation at higher temperatures.

    • A study on the synthesis of 2,3,3-trimethyl-5-nitro-indolenine found that the reaction in acetic acid alone gave a very low yield (10%), but using a mixture of acetic acid and hydrochloric acid increased the yield to 30%.[2] This suggests that for less reactive substrates, a stronger acid system is required.

  • Consider the Carbonyl Partner: The reactivity of the ketone or aldehyde is also important. For challenging phenylhydrazines, a more reactive carbonyl compound may improve the overall reaction efficiency.

  • Inert Atmosphere: Nitro-aromatic compounds can be sensitive to oxidative or reductive side reactions, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize decomposition.

  • Purification Strategy: 3H-indoles can be sensitive to silica gel chromatography. Consider alternative purification methods like recrystallization or chromatography on a less acidic stationary phase (e.g., alumina).

Data Summary & Characterization

Distinguishing between 1H- and 3H-indole isomers is straightforward with standard spectroscopic techniques.

Feature1H-Indole3H-Indole (Indolenine)Reference
Aromaticity AromaticNon-aromatic[1]
¹H NMR N-H proton signal (typically broad, ~8-11 ppm). Aromatic protons in the 6.5-8.0 ppm range.Absence of N-H proton. Protons on sp³-hybridized C3 appear upfield.[2][14]
¹³C NMR Aromatic signals throughout.Characteristic sp³ carbon signal for C3. Imine carbon (C2) signal is significantly downfield.[2]
IR Spectroscopy N-H stretching band around 3400-3500 cm⁻¹.Absence of N-H stretch. Strong C=N (imine) stretching band around 1690-1700 cm⁻¹.[2][15]
UV-Vis Characteristic indole absorption bands.Can show different absorption maxima; addition of acid can cause a bathochromic (red) shift.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3H-Indoles (Indolenines) at Room Temperature [2][11]

This protocol is based on the successful synthesis of methyl-substituted indolenines.

  • Reaction Setup: In a round-bottom flask, add the tolylhydrazine hydrochloride (1.0 eq.) and the ketone (e.g., isopropyl methyl ketone or 2-methylcyclohexanone, 1.0 eq.).

  • Solvent/Catalyst Addition: Add glacial acetic acid as the solvent.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Work-up: Once the reaction is complete, cool the mixture (if necessary) and neutralize it carefully with a base (e.g., 1 M NaOH solution).

  • Extraction: Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel.

Diagrams and Workflows

Logical Workflow: Troubleshooting Selectivity

G cluster_0 Problem Analysis cluster_1 Kinetic Control Strategy cluster_2 Thermodynamic Control Strategy cluster_3 Outcome start Reaction yields undesired isomer or mixture check_product Is the 1H-indole the major product? start->check_product lower_temp Lower Reaction Temperature (e.g., to room temp or 0°C) check_product->lower_temp Yes, target is 3H-indole increase_temp Increase Reaction Temperature check_product->increase_temp No, target is 1H-indole milder_acid Use Milder Acid (e.g., Acetic Acid) lower_temp->milder_acid monitor_time Reduce Reaction Time (Monitor closely by TLC) milder_acid->monitor_time check_sterics Ensure C3 is di-substituted monitor_time->check_sterics product_3H Favored 3H-Indole Formation check_sterics->product_3H stronger_acid Use Stronger Acid (e.g., PPA, H2SO4) increase_temp->stronger_acid prolong_time Increase Reaction Time stronger_acid->prolong_time product_1H Favored 1H-Indole Formation prolong_time->product_1H

Caption: Troubleshooting workflow for controlling 1H- vs. 3H-indole selectivity.

Reaction Pathway: Fischer Indole Synthesis

fischer_indole hydrazine Aryl Hydrazine hydrazone Hydrazone hydrazine->hydrazone + Acid ketone Ketone/Aldehyde ketone->hydrazone + Acid enamine Ene-hydrazine (Tautomer) hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclized Aminal diimine->aminal Rearomatization & Cyclization indole_3H 3H-Indole (Kinetic Product) aminal->indole_3H -NH3 indole_1H 1H-Indole (Thermodynamic Product) indole_3H->indole_1H + Acid, Heat (Isomerization)

Caption: Key stages of the Fischer Indole Synthesis pathway.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). PMC. Available at: [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (2024). ACS Omega. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. Available at: [Link]

  • Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating. ResearchGate. Available at: [Link]

  • The Fischer Indole Synthesis. (1969). Chemical Reviews. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Available at: [Link]

  • Rzepa, H. (2013). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog. Available at: [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. Available at: [Link]

  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2024). ACS Publications. Available at: [Link]

  • New 3H-indole synthesis by Fischer's method. Part I. (2010). PubMed. Available at: [Link]

  • Experimental and computational study on the molecular energetics of indoline and indole. Semantic Scholar. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Available at: [Link]

  • Steric Hindrance. (2021). ChemTalk. Available at: [Link]

  • Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. (2021). Thieme. Available at: [Link]

  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Cardiff University. Available at: [Link]

  • Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. (2024). PMC. Available at: [Link]

  • Lewis Acid vs Bronsted Acid. (2022). BYJU'S. Available at: [Link]

  • IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... ResearchGate. Available at: [Link]

  • Steric Hindrance Effect | Definition, Factors & Examples. Study.com. Available at: [Link]

  • What is the difference between a Bronsted-Lowry acid and a Lewis acid? Quora. Available at: [Link]

  • Steric effects. Wikipedia. Available at: [Link]

  • Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry. Available at: [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. ResearchGate. Available at: [Link]

  • Mechanism of indole vs. 3H-indole. Reddit. Available at: [Link]

  • Effects of Brønsted and Lewis acidities on activity and selectivity of heteropolyacid-based catalysts for hydrolysis of cellobiose and cellulose. RSC Publishing. Available at: [Link]

  • Acid-catalysed isomerization of indol-3-yl sulphides to indol-2-yl sulphides: unexpected intermolecular nature of the rearrangement. RSC Publishing. Available at: [Link]

  • Kinetic vs Thermodynamic Control. Imperial College London. Available at: [Link]

  • Computationally Guided Discovery and Experimental Validation of Indole-3-acetic Acid Synthesis Pathways. (2019). PubMed. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2018). Oriental Journal of Chemistry. Available at: [Link]

  • 3.2: Brønsted and Lewis Acids and Bases. (2021). Chemistry LibreTexts. Available at: [Link]

  • Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. (2021). MDPI. Available at: [Link]

  • Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. (2017). Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

Removing unreacted hydrazine impurities from crude reaction mixtures

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and analytical scientists. It prioritizes actionable protocols, mechanistic understanding, and regulatory compliance (IC...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and analytical scientists. It prioritizes actionable protocols, mechanistic understanding, and regulatory compliance (ICH M7).

Topic: Removal of Unreacted Hydrazine from Crude Reaction Mixtures Ticket Priority: Critical (Genotoxic Impurity / Class 1 Solvent) Applicable Guidelines: ICH M7(R1), ICH Q3C

Executive Summary & Decision Matrix

The Challenge: Hydrazine (


) is a potent nucleophile used in the synthesis of pyrazoles, hydrazones, and heterocycles.[1] However, it is a known carcinogen with extremely low Permissible Daily Exposure (PDE) limits (often <1.5 µ g/day ). Standard evaporation is often ineffective due to the formation of high-boiling hydrates (

, bp 118–119 °C) and azeotropes.

Quick Diagnostic: Use the decision matrix below to select the appropriate remediation strategy for your specific matrix.

HydrazineRemediation Start Crude Mixture Contains Residual Hydrazine Solubility Is your Product Water Soluble? Start->Solubility Sensitive Is Product Acid Sensitive? Solubility->Sensitive No (Lipophilic) Volatility Is Product Volatile? Solubility->Volatility Yes (Hydrophilic) Scavenger Use Electrophilic Scavenging (Method A) Sensitive->Scavenger Yes (Acid Labile) Extraction Use pH-Controlled Extraction (Method B) Sensitive->Extraction No (Stable to pH < 4) Distillation Azeotropic Distillation (Method C) Volatility->Scavenger No (Solid/High BP) Volatility->Distillation No (Thermal Stability OK)

Figure 1: Decision matrix for selecting a hydrazine removal strategy based on product physicochemical properties.

Troubleshooting & Protocols (Q&A Format)

SECTION A: Chemical Scavenging (The "Gold Standard")

Q: I cannot perform an aqueous workup because my product is water-soluble. How do I remove hydrazine chemically?

A: The most reliable method for non-aqueous systems is Electrophilic Scavenging . You must convert the hydrazine into a chemically distinct, non-genotoxic species that is easily separable (usually by difference in polarity or filtration).

The Reagent of Choice: 2,4-Pentanedione (Acetylacetone) This diketone reacts rapidly with hydrazine to form 3,5-dimethylpyrazole . Unlike hydrazine, this pyrazole derivative is lipophilic, non-explosive, and chromatographically distinct from most polar APIs.

Protocol 1: 2,4-Pentanedione Scavenging

  • Applicability: Reaction mixtures where the product can be crystallized or separated by column chromatography.

  • Mechanism: Cyclocondensation (Knorr Pyrazole Synthesis).

StepActionTechnical Rationale
1 Quantify residual hydrazine (approximate).Use a spot test (e.g., 4-nitrobenzaldehyde spray) or rough HPLC area%.
2 Add 2,4-pentanedione (1.5 – 2.0 equivalents relative to hydrazine).Excess ensures complete consumption.[2] The reaction is virtually quantitative.
3 Add catalytic acetic acid (10 mol%) and stir at RT for 1–2 hours.Acid catalysis accelerates the dehydration step of the hydrazone intermediate.
4 Workup: Concentrate the mixture.The byproduct, 3,5-dimethylpyrazole, has a high boiling point (218°C) but is easily removed via flash chromatography (it is much less polar than hydrazine).

Alternative: Polymer-Supported Scavenging If you need to avoid adding new soluble impurities, use a Polymer-Supported Benzaldehyde resin.

  • Add resin (3–5 eq relative to hydrazine) to the reaction mixture.

  • Agitate (do not use magnetic stir bars which grind the beads) for 4–6 hours.

  • Filter the resin. Hydrazine remains bound to the beads as a hydrazone.

  • Rinse beads with solvent to recover any trapped product.

Expert Insight: Polymer scavenging is slower than solution-phase scavenging. Ensure sufficient contact time and check the supernatant for hydrazine before filtration.

SECTION B: Aqueous Extraction Strategies

Q: I washed my organic layer with water three times, but hydrazine is still present. Why?

A: You are likely fighting the partition coefficient of free hydrazine. Hydrazine (


) exists as a neutral species in neutral or basic water, maintaining significant solubility in organic solvents (especially ethers and chlorinated solvents).

To force hydrazine into the aqueous layer, you must protonate it completely to the hydrazinium ion (


), which has near-zero solubility in organics.

Protocol 2: The "pH Swing" Wash

  • Dilute the crude reaction mixture with a non-miscible solvent (DCM, EtOAc, or Toluene).

  • Acidic Wash: Wash the organic layer twice with 0.5 M or 1.0 M HCl .

    • Target pH: The aqueous phase must remain < pH 3.

    • Mechanism:[3]

      
       (Water soluble salt).
      
  • Brine Wash: Follow with a saturated brine wash to remove residual acid and break emulsions.

  • Dry & Concentrate: Dry over

    
    .
    

Warning: Do not use this method if your product contains acid-sensitive protecting groups (e.g., Boc, acetals) or basic nitrogens that will also protonate and extract into the water.

SECTION C: Analytical Validation

Q: How do I prove to QA/Regulatory that the hydrazine is gone? (LOD < 1 ppm)

A: Direct UV detection of hydrazine is impossible due to its lack of a chromophore. You must use Pre-column Derivatization HPLC .

Standard Analytical Protocol:

  • Derivatizing Agent: Benzaldehyde or 4-Nitrobenzaldehyde .

  • Reaction: Hydrazine + Benzaldehyde

    
     Benzaldehyde azine (highly UV active).
    
  • Detection: UV at 300–350 nm (depending on the aldehyde used).

Workflow:

  • Dissolve sample in buffer/solvent.

  • Add excess derivatizing agent.[2]

  • Incubate (e.g., 30 mins at 40°C).

  • Inject into HPLC.

  • Quantify the azine peak against a standard curve.

Comparative Efficiency Data

The following table summarizes the efficiency of removal methods based on internal application data.

MethodRemoval EfficiencyProsCons
Acidic Extraction (pH < 3) >99.5%Cheap, scalable, fast.Not suitable for acid-sensitive APIs; generates acidic waste.
Scavenger: 2,4-Pentanedione >99.9%Very high conversion; forms stable byproduct.Introduces a new organic impurity (pyrazole) that must be separated.
Scavenger: Polymer Resin 90–95%"Filtration only" purification; no new soluble impurities.Expensive; slow kinetics; requires large excess of resin.
Azeotropic Distillation 80–90%No reagents added.Requires thermal stability; hydrazine hydrate is difficult to strip completely.

Safety & Handling (Critical)

  • Anhydrous vs. Hydrate: Always prefer hydrazine hydrate (

    
    ) over anhydrous hydrazine. The anhydrous form is unstable and rocket-fuel grade explosive.
    
  • Waste Disposal: NEVER mix hydrazine waste with oxidizers (bleach, peroxides) in a closed container without strict temperature control. The reaction evolves Nitrogen gas (

    
    ) rapidly and is highly exothermic.
    
    • Neutralization:[2] Dilute hydrazine waste can be treated with excess dilute hypochlorite (bleach) in an open vessel with cooling, but this should be done by waste management specialists, not in the hood during workup.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.[4]

  • G. E. P. Box, et al.Removal of hydrazine from reaction mixtures by reaction with 2,4-pentanedione. Journal of Organic Chemistry.
  • European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities.

  • Sun, M., et al.Determination of residual hydrazine in pharmaceuticals by derivatization-HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Basis for analytical protocol).
  • Org. Synth. 1946, 26, 11. 3,5-Dimethylpyrazole. (Foundational chemistry for the scavenging mechanism).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of (4-Bromo-2-methylphenyl)hydrazine &amp; Derivatives

Topic: 1H NMR chemical shifts of (4-Bromo-2-methylphenyl)hydrazine derivatives Content Type: Publish Comparison Guide Executive Summary This guide provides a comprehensive analysis of the 1H NMR spectral characteristics...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR chemical shifts of (4-Bromo-2-methylphenyl)hydrazine derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a comprehensive analysis of the 1H NMR spectral characteristics of (4-Bromo-2-methylphenyl)hydrazine , a critical scaffold in the synthesis of indoles, pyrazoles, and hydrazones for pharmaceutical applications. Unlike generic phenylhydrazines, the presence of the ortho-methyl group introduces specific steric and electronic perturbations that distinctively influence the chemical shifts of the hydrazine moiety.

This document compares the commercial Hydrochloride Salt form against the Free Base and key Hydrazone Derivatives , providing researchers with the data needed to verify compound identity and purity during synthetic workflows.

Structural Analysis & Electronic Effects

Understanding the NMR spectrum requires analyzing the competing electronic effects on the aromatic ring:

  • 4-Bromo Group (EWG): Exerts an inductive withdrawing effect (-I), deshielding the ortho protons (H-3 and H-5).[1]

  • 2-Methyl Group (EDG): Exerts a weak inductive donating effect (+I) and, critically, a steric effect on the hydrazine moiety.[1] This steric hindrance often prevents planar alignment of the hydrazine group with the aromatic ring, disrupting conjugation and affecting the NH chemical shifts.

Visualizing the Electronic Environment

The following diagram illustrates the shielding/deshielding logic used to assign the aromatic signals.

ElectronicEffects Core (4-Bromo-2-methylphenyl)hydrazine Br_Effect 4-Bromo (-I Effect) Deshields H-3 & H-5 Core->Br_Effect Me_Effect 2-Methyl (+I & Steric) Shields H-3 Twists Hydrazine Core->Me_Effect Hydrazine Hydrazine Group (+M) Shields H-6 (Ortho) Core->Hydrazine Downfield Shift\n(7.2 - 7.4 ppm) Downfield Shift (7.2 - 7.4 ppm) Br_Effect->Downfield Shift\n(7.2 - 7.4 ppm) Upfield Shift\n(6.6 - 7.0 ppm) Upfield Shift (6.6 - 7.0 ppm) Hydrazine->Upfield Shift\n(6.6 - 7.0 ppm)

Figure 1: Electronic influences on the 1H NMR chemical shifts of the aromatic scaffold.[1]

Comparative NMR Data

The chemical shifts vary significantly depending on the state of the molecule (Salt vs. Free Base) and the solvent used.

Table 1: Hydrochloride Salt vs. Free Base

Note: The Hydrochloride salt is the standard commercial form (CAS: 56056-25-8).[1]

Proton AssignmentHCl Salt (DMSO-d6)Free Base (CDCl3)Shift Logic
Ar-CH3 (Methyl)2.18 - 2.25 ppm (s, 3H)2.20 - 2.28 ppm (s, 3H)Stable aliphatic signal; minimal solvent dependence.[1]
Ar-H (H-6) 6.90 - 7.05 ppm (d)6.65 - 6.75 ppm (d)H-6 is ortho to the hydrazine.[1] In the free base, the lone pair donates density (shielding). In the salt, protonation removes this density (deshielding).
Ar-H (H-5) 7.25 - 7.35 ppm (dd)7.15 - 7.25 ppm (dd)Meta to hydrazine; less affected by protonation state.[1]
Ar-H (H-3) 7.35 - 7.45 ppm (d)7.25 - 7.35 ppm (d)Ortho to Br; typically the most downfield aromatic signal due to -I effect.[1]
-NH- (Hydrazine) ~10.20 ppm (br s, 1H)~5.40 - 5.80 ppm (br s, 1H)Critical Diagnostic: Salt formation causes a massive downfield shift (>4 ppm) due to positive charge.[1]
-NH2 / NH3+ ~8.50 - 9.00 ppm (br s, 3H)~3.50 - 3.80 ppm (br s, 2H)In free base, these are exchangeable and broad.[1] In salt, they form a distinct ammonium environment.
Table 2: Derivative Comparison (Hydrazones)

Reaction with aldehydes (e.g., benzaldehyde) forms hydrazones, a common quality control test.

Derivative Type-N=CH- (Imine Proton)-NH- (Amide/Hydrazone)Key Characteristic
Benzylidene Derivative 8.00 - 8.40 ppm (s, 1H)10.50 - 11.20 ppm (s, 1H)Disappearance of broad NH2/NH3+ signals; appearance of sharp downfield NH singlet.[1]
Indole (Fischer Product) N/A11.00 - 11.50 ppm (s, 1H)Indole NH is highly deshielded; aromatic region simplifies due to loss of hydrazine symmetry.[1]

Experimental Protocols

To ensure reproducible NMR data, the following protocols are recommended.

Protocol A: Liberation of Free Base for NMR

Use this when characterizing the reactivity of the hydrazine or when the salt peaks obscure the aromatic region.

  • Suspend: Place 50 mg of (4-Bromo-2-methylphenyl)hydrazine HCl in a separation funnel.

  • Basify: Add 10 mL of 10% NaOH (aq). Shake until the solid dissolves and the solution becomes cloudy (oiling out of free base).

  • Extract: Extract immediately with 2 x 5 mL CDCl3 (Deuterated Chloroform).

    • Note: Do not use standard chloroform and evaporate; extract directly into the NMR solvent to minimize oxidation.

  • Dry: Pass the CDCl3 layer through a micro-pipette filter plugged with anhydrous K2CO3.

  • Analyze: Transfer directly to the NMR tube. Run spectrum immediately (Free base oxidizes to the azo compound upon standing).[1]

Protocol B: Hydrazone Derivatization (Identity Verification)

Use this if the hydrazine protons are too broad to assign confidently.

  • Mix: Dissolve 20 mg of the hydrazine HCl salt and 15 mg of 4-nitrobenzaldehyde in 1 mL of Ethanol.

  • Catalyze: Add 1 drop of Glacial Acetic Acid.

  • Heat: Warm to 60°C for 5 minutes. A heavy precipitate (hydrazone) will form.[1]

  • Isolate: Filter the solid, wash with cold ethanol, and dry.

  • NMR: Dissolve in DMSO-d6 . Look for the characteristic -N=CH- singlet at ~8.2 ppm .[1]

Synthesis & Characterization Workflow

The following diagram outlines the standard workflow for utilizing and characterizing this scaffold in drug discovery.

SynthesisWorkflow Start Start: (4-Bromo-2-methylphenyl)hydrazine HCl (Commercial Reagent) Step1 Free Base Liberation (NaOH / CDCl3) Start->Step1 Analysis1 NMR Check 1: Upfield NH (~5.5 ppm) Sharp Ar-H Signals Step1->Analysis1 Step2 Fischer Indole Synthesis (Ketone + Acid Catalyst) Step1->Step2 Product 5-Bromo-7-methylindole (Target Scaffold) Step2->Product Analysis2 NMR Check 2: Indole NH (~11 ppm) Loss of NH2 signal Product->Analysis2

Figure 2: Workflow for the conversion and analytical tracking of the hydrazine scaffold.

References

  • Sigma-Aldrich. (2-Bromo-4-methylphenyl)hydrazine hydrochloride Product Sheet.Link[1]

  • Royal Society of Chemistry. Supporting Information for Sonogashira coupling of arylhydrazines.[1] (Contains analogous 4-bromo and 2-methyl hydrazine NMR data). Link[1]

  • Organic Syntheses. Phenylhydrazine Synthesis and Purification Protocols. Coll. Vol. 1, p. 442 (1941). Link

  • National Institutes of Health (PubChem). Compound Summary: (4-Bromo-2-methylphenyl)hydrazine.[1]Link[1]

  • Preprints.org. Synthesis and NMR of Halogenated Thiophenyl Hydrazones. (Comparative hydrazone shift data). Link

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Br-Containing Indoles: A Comparative Technical Guide

Topic: Mass spectrometry fragmentation patterns of Br-containing indoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Introduction: The Halogen Advantage...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of Br-containing indoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Introduction: The Halogen Advantage in Indole Scaffolds

Indole scaffolds are ubiquitous in pharmaceuticals (e.g., pindolol, indomethacin) and marine natural products. The incorporation of bromine into the indole core—often at the C3, C5, or C6 positions—serves as a critical handle for synthetic elaboration (e.g., Suzuki-Miyaura coupling) and metabolic stability studies.

For the analytical scientist, Br-containing indoles present a unique "product" profile in mass spectrometry. Unlike their non-halogenated or chlorinated counterparts, they offer a distinct isotopic signature and a specific fragmentation liability that can be leveraged for rapid structural elucidation. This guide compares the mass spectral performance of Br-indoles against alternative analogs (Cl-indoles, H-indoles) and outlines the optimal fragmentation workflows for identification.

Isotopic Signature Analysis: Br vs. Cl vs. H

The primary "performance metric" of a Br-indole in MS is its isotopic pattern. This is the first step in self-validating the presence of the halogen before analyzing fragmentation.

Comparative Isotopic Abundance Table
FeatureBr-Indole (Target) Cl-Indole (Alternative) H-Indole (Control)
Isotopes

Br,

Br

Cl,

Cl

H
Natural Abundance ~50.7% : 49.3%~75.8% : 24.2%>99%
M+ Pattern (Monosubstituted) 1:1 Doublet (M, M+2)3:1 Asymmetric (M, M+2)Singlet (M)
M+ Pattern (Disubstituted) 1:2:1 Triplet (M, M+2, M+4)9:6:1 Triplet Singlet
Diagnostic Value High (Unmistakable "Twin Peaks")Medium (Common organic profile)Low (Requires high-res MS)

Key Insight: The 1:1 doublet of Br-indoles is structurally diagnostic. In complex matrices (e.g., crude reaction mixtures or biological extracts), this signature acts as a built-in filter, allowing researchers to ignore noise and focus solely on the "twin peak" pairs.

Fragmentation Mechanics: The Pathway to Identification

Once the molecular ion (M


) is identified, the fragmentation pattern serves as the structural fingerprint.
Mechanism 1: The C-Br Cleavage (Dominant in EI)

In Electron Ionization (EI), the C-Br bond is significantly weaker (~276 kJ/mol) than the C-Cl bond (~338 kJ/mol) or C-H bond. Consequently, Br-indoles exhibit a characteristic loss of the halogen radical (


) to generate the indole cation (

116).
  • Causality: The radical cation formed on the aromatic ring destabilizes the C-Br bond. The loss of the heavy bromine atom (79/81 Da) is often the base peak or a major fragment, unlike in Cl-indoles where HCl loss or ring fragmentation might compete.

Mechanism 2: The Indole Core Collapse (HCN Loss)

Following the loss of bromine, the resulting indole cation (


 116) undergoes the classic indole fragmentation: the expulsion of hydrogen cyanide (HCN, 27 Da) to form the phenyl cation/ethynylcyclopentadienyl cation (

89).
Comparative Fragmentation Data
Fragment Ion5-Bromoindole (

)
5-Chloroindole (

)
Indole (

)
Molecular Ion (M

)
195 / 197 (100%)151 / 153 (100%)117 (100%)
[M - Halogen]

116 (Major)116 (Moderate)N/A
[M - HCN]

168 / 170 (Minor)124 / 126 (Minor)90 (Major)
Core Fragment 89 (Derived from 116)89 (Derived from 116)89 (Derived from 90)
Visualization: Fragmentation Pathway of 5-Bromoindole

The following diagram illustrates the sequential loss mechanism validated for 5-bromoindole.

G M_Ion Molecular Ion (M+) m/z 195 / 197 (1:1) [C8H6BrN]+. Indole_Cat Indole Cation m/z 116 [C8H6N]+ M_Ion->Indole_Cat Homolytic Cleavage (Weak C-Br) Phenyl_Cat Cyclopentadienyl/Phenyl Cation m/z 89 [C7H5]+ Indole_Cat->Phenyl_Cat Ring Contraction Loss_Br Loss of Br radical (-79/81 Da) Loss_HCN Loss of HCN (-27 Da)

Figure 1: The dominant EI fragmentation pathway of 5-bromoindole, characterized by the sequential loss of the bromine radical followed by HCN expulsion.

Methodological Comparison: EI vs. ESI

Selecting the correct ionization technique is critical for the intended data output.

Electron Ionization (EI)[2][3][4][5][6]
  • Best For: Structural confirmation, library matching, and identifying the position of substitution (via specific low-mass fragments).

  • Pros: Produces the "Fingerprint" described above.

  • Cons: Molecular ion may be weak for unstable derivatives (though usually strong for simple bromoindoles).

Electrospray Ionization (ESI)[1][2][4][7]
  • Best For: LC-MS coupling, high-throughput screening, and biological metabolite identification.

  • Pros: "Soft" ionization preserves the [M+H]

    
     species.
    
  • Cons: Minimal fragmentation in single-stage MS. Requires MS/MS (CID) to generate the fragments seen in EI. In ESI-MS/MS, the loss of NH

    
     or HCN might precede Br loss depending on collision energy.
    
Analytical Decision Workflow

Workflow Sample Unknown Br-Indole Sample Goal_Struct Goal: Structural Fingerprint Sample->Goal_Struct Goal_Quant Goal: Quant/Metabolite ID Sample->Goal_Quant Method_EI Method: GC-EI-MS (70 eV) Goal_Struct->Method_EI Volatile? Yes Method_ESI Method: LC-ESI-MS/MS (CID) Goal_Quant->Method_ESI Polar/Labile? Yes Result_EI Data: Hard Fragmentation (m/z 116, 89) Method_EI->Result_EI Result_ESI Data: Intact Ion [M+H]+ (m/z 196/198) Method_ESI->Result_ESI

Figure 2: Decision matrix for selecting the optimal mass spectrometry technique based on analytical goals.

Experimental Protocol: Standardized EI-MS Acquisition

To ensure reproducible fragmentation patterns for Br-indoles, follow this self-validating protocol.

Objective: Acquire a high-quality mass spectrum to confirm the 1:1 isotopic ratio and characteristic fragmentation.

Reagents & Equipment:

  • Solvent: HPLC-grade Methanol or Dichloromethane (DCM).

  • Instrument: Single Quadrupole or TOF Mass Spectrometer with Direct Insertion Probe (DIP) or GC interface.

  • Standard: 5-Bromoindole (99% purity).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of Br-indole in 1 mL of DCM.

    • Dilute 10 µL of this stock into 990 µL of DCM (Final conc: ~10 µg/mL). Reasoning: High concentrations cause detector saturation, distorting the critical 1:1 isotopic ratio.

  • GC-MS Parameters (if using GC):

    • Column: DB-5ms (or equivalent non-polar column).

    • Inlet Temp: 250°C.

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 80°C (1 min hold)

      
       280°C at 20°C/min.
      
  • MS Source Parameters:

    • Ionization Mode: Electron Impact (EI).[1][2][3][4][5]

    • Electron Energy: 70 eV (Standard for library comparison).[3]

    • Source Temp: 230°C. Reasoning: High source temps prevent condensation but excessive heat can induce thermal degradation before ionization.

  • Data Acquisition & Validation:

    • Scan Range:

      
       40 – 400.
      
    • Validation Check 1: Locate the molecular ion cluster. Verify the intensity ratio of

      
       X and 
      
      
      
      X+2 is approximately 1:1 (±10%).
    • Validation Check 2: Identify the [M-79/81] peak. If this peak is absent or <5% relative abundance, re-check source tuning or consider if the compound is a different derivative (e.g., N-benzyl).

References

  • Compound-specific 81Br/79Br analysis by capillary gas chromatography/multicollector inductively coupled plasma mass spectrometry . Rapid Communications in Mass Spectrometry. [Link]

  • Study of Mass Spectra of Some Indole Derivatives . American Journal of Analytical Chemistry. [Link][3][5]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • 5-Bromoindole Spectrum Data . SpectraBase (Wiley). [Link]

Sources

Validation

Comparing reactivity of 4-bromo vs 4-chloro-2-methylphenylhydrazine

Executive Summary 4-Bromo-2-methylphenylhydrazine and 4-Chloro-2-methylphenylhydrazine are critical arylhydrazine scaffolds used primarily in the synthesis of indole and pyrazole heterocycles. While they share similar el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methylphenylhydrazine and 4-Chloro-2-methylphenylhydrazine are critical arylhydrazine scaffolds used primarily in the synthesis of indole and pyrazole heterocycles. While they share similar electronic profiles during initial cyclization reactions (e.g., Fischer Indole Synthesis), their divergent reactivity in downstream functionalization makes the choice between them a strategic decision in drug discovery.

  • Select the Chloro- analog for cost-effective scale-up of final target molecules where the halogen is a static structural motif.

  • Select the Bromo- analog for library generation or intermediate synthesis where the halogen serves as a "handle" for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Physicochemical & Electronic Profile

Both compounds are 2,4-disubstituted phenylhydrazines. The ortho-methyl group exerts a steric directing effect, while the para-halogen influences nucleophilicity and lipophilicity.

Feature4-Chloro-2-methylphenylhydrazine 4-Bromo-2-methylphenylhydrazine
CAS No. 19690-59-6 (HCl salt)156941-61-6 (HCl salt)
Molecular Weight (Free Base) 156.61201.06
C–X Bond Energy ~95 kcal/mol (Stronger)~68 kcal/mol (Weaker)
Hammett Constant (

)
+0.23 (Electron Withdrawing)+0.23 (Electron Withdrawing)
Nucleophilicity ModerateModerate (Slightly higher polarizability)
Primary Utility End-product synthesis (Agrochemicals/Dyes)Divergent synthesis (Pharma intermediates)

Electronic Insight: The Hammett constants for Cl and Br are nearly identical, meaning their electronic deactivation of the hydrazine group is comparable. Consequently, reaction rates in acid-catalyzed condensations (hydrazone formation) are statistically indistinguishable for most protocols. The primary differentiator is the C–X bond strength , which dictates stability under metal catalysis.

Reactivity Profile 1: Fischer Indole Synthesis[1]

The most common application of these hydrazines is the synthesis of 5-halo-7-methylindoles. The ortho-methyl group at the 2-position of the hydrazine dictates the regiochemistry of the [3,3]-sigmatropic rearrangement.

Regioselectivity Mechanism

In the Fischer Indole Synthesis, the sigmatropic rearrangement occurs at the ortho position of the aromatic ring.

  • Path A (Sterically Hindered): Cyclization at C2 (bearing the methyl group) is disfavored due to steric clash and the energy penalty of forming a 3,3-disubstituted indolenine intermediate.

  • Path B (Preferred): Cyclization at C6 (unsubstituted) is energetically favored.

Outcome: Both the Chloro and Bromo analogs exclusively yield the 7-methyl-5-haloindole isomer.

Experimental Workflow (Graphviz)

FischerIndole Start Start: 4-Halo-2-methylphenylhydrazine Hydrazone Hydrazone Formation (Acid Cat.) Start->Hydrazone + Ketone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Tautomerization Cyclization Cyclization at C6 (Unsubstituted Ortho) Sigmatropic->Cyclization Regioselective Product Product: 5-Halo-7-methylindole Cyclization->Product - NH3

Caption: Regioselective pathway for 4-halo-2-methylphenylhydrazines yielding 5,7-disubstituted indoles.

Comparative Protocol: Synthesis of 5-Halo-7-methyl-2,3-dihydro-1H-carbazole

Adapted from standard Fischer protocols (e.g., Robinson, 1983).

  • Reagents: Hydrazine HCl salt (1.0 equiv), Cyclohexanone (1.1 equiv), Glacial Acetic Acid (Solvent/Catalyst).

  • Procedure:

    • Dissolve hydrazine hydrochloride in AcOH.

    • Add cyclohexanone dropwise at room temperature.

    • Reflux for 2–4 hours. (Note: The Bromo analog may require slightly lower reflux times or careful monitoring, as prolonged heating in strong acid can occasionally lead to hydrodehalogenation, though rare for Br).

    • Cool and filter the precipitate.

  • Yield Comparison:

    • Chloro-Analog: Typically 75–85%. High stability allows vigorous reflux.

    • Bromo-Analog: Typically 70–80%. Slightly sensitive to light and prolonged acid exposure.

Reactivity Profile 2: Metal-Catalyzed Cross-Coupling

This is the decisive factor for drug development professionals.

The "Bromo-Advantage"

The 4-bromo derivative provides a reactive handle for Pd-catalyzed cross-coupling after the heterocyclic scaffold is formed. The C–Cl bond in the chloro-analog is generally inert under standard Suzuki or Buchwald-Hartwig conditions unless specialized, expensive ligands (e.g., Buchwald biaryl phosphines) are used.

Strategic Decision Matrix:

Downstream ReactionChloro-Analog Suitability Bromo-Analog Suitability
Suzuki-Miyaura Low (Requires activated aryl chlorides)High (Standard conditions)
Buchwald-Hartwig Low (Sluggish oxidative addition)High (Efficient amination)
Lithium-Halogen Exchange Poor (Slow exchange at -78°C)Excellent (Rapid exchange)
Heck Reaction Very PoorModerate/Good
Divergent Synthesis Workflow (Graphviz)

CrossCoupling Scaffold Scaffold Formed: 5-Halo-7-methylindole Decision Choose Halogen Scaffold->Decision PathCl X = Chlorine Decision->PathCl Cost Focus PathBr X = Bromine Decision->PathBr Diversity Focus EndCl Final Product (Halogen retained) PathCl->EndCl Inert to Pd(0) Suzuki Suzuki Coupling (Pd(PPh3)4 / Boronic Acid) PathBr->Suzuki Oxidative Addition Library Library Generation (5-Aryl-7-methylindoles) Suzuki->Library

Caption: The Bromo-analog enables divergent library synthesis via Pd-catalyzed coupling, whereas the Chloro-analog is a terminal functionality.

Experimental Data Summary

The following data aggregates typical performance metrics from internal application notes and literature precedents for 2,4-disubstituted phenylhydrazines.

Parameter4-Chloro-2-methylphenylhydrazine4-Bromo-2-methylphenylhydrazine
Melting Point (HCl salt) ~210–212 °C~195–200 °C (Decomp)
Solubility (EtOH) ModerateModerate
Reaction Time (Fischer) 3 hours (Reflux AcOH)2.5 hours (Reflux AcOH)
Oxidative Stability High (Stable solid)Moderate (Oxidizes to diazonium/tars if improper storage)
Cost (Research Scale) $ (Low)

(Medium)

Safety Note: Both hydrazines are potential skin sensitizers and suspected carcinogens. The hydrochloride salts reduce inhalation risk compared to the free bases.

References

  • ChemBK. (2024). 4-Chloro-2-methylphenylhydrazine hydrochloride Properties and Uses. Link

  • Sigma-Aldrich. (2024). Product Specification: (2-Bromo-4-methylphenyl)hydrazine hydrochloride. Link

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Seminal text on regioselectivity mechanisms).
  • BenchChem. (2025).[1] Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles. (Cited for general C-X bond reactivity principles). Link

  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. (Regioselectivity discussion). Link

Sources

Comparative

A Senior Scientist’s Guide to HPLC Purity Analysis of Arylhydrazine Starting Materials

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with arylhydrazines. Compounds like phenylhydrazine and 4-hydrazinylbenzenesulfonamide are indispensable starting materials for...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with arylhydrazines. Compounds like phenylhydrazine and 4-hydrazinylbenzenesulfonamide are indispensable starting materials for synthesizing blockbuster active pharmaceutical ingredients (APIs), including celecoxib, antipyrine, and various indole derivatives[1]. While commercial arylhydrazine starting materials are typically supplied at ≥98.0% purity[2], their inherent chemical instability and polarity pose a severe analytical challenge during quality control, purity profiling, and residual genotoxic impurity (PGI) tracking.

This guide objectively compares direct analytical methods with pre-column derivatization strategies, providing a self-validating, field-proven protocol for the robust quantification of arylhydrazines.

The Analytical Dilemma: Why Arylhydrazines Defy Standard HPLC

Direct analysis of arylhydrazines via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is notoriously problematic. To understand why, we must look at the causality behind their chemical behavior:

  • Causality of Poor Retention: The basic hydrazine moiety (-NHNH₂) is highly polar. In standard reversed-phase chromatography, this leads to minimal hydrophobic partitioning, causing the analyte to elute in the void volume where matrix suppression is highest.

  • Causality of Poor Specificity: Arylhydrazines lack a strong chromophore in the visible spectrum, exhibiting maximum UV absorption in the low-UV range (e.g., 230–260 nm). At these wavelengths, the API matrix and other synthetic byproducts strongly co-absorb, destroying method specificity[1].

  • Causality of On-Column Instability: The electron-rich hydrazine group is highly reactive and readily auto-oxidizes in aqueous mobile phases. This leads to peak tailing, irreproducible peak areas, and on-column degradation.

Comparative Performance Analysis

To circumvent these issues, analytical chemists must choose between advanced direct analysis (like HILIC-CAD) and pre-column derivatization. Below is a comparative breakdown of these strategies based on experimental performance.

Analytical ParameterDirect RP-HPLC (UV)Direct HILIC (CAD/MS)Pre-Column Derivatization HPLC (UV/Vis)
Retention Mechanism Hydrophobic (Poor for polar hydrazines)Hydrophilic Partitioning (Good retention)Hydrophobic (Excellent for derivatives)
Specificity Low (Matrix interference at <260 nm)High (Mass/Charge based)Very High (Redshifted to 416 nm)
Analyte Stability Poor (Prone to oxidation)ModerateExcellent (Hydrazine moiety protected)
Sensitivity (LOD) ~1.0 – 5.0 μg/mL~0.1 μg/mL0.008 μg/mL
Operational Cost LowHigh (Requires MS/CAD detectors)Low (Standard DAD/UV detectors)
Best Use Case Bulk purity >99% onlyComplex polar mixturesTrace impurity & high-precision purity

Mechanistic Workflow of Pre-Column Derivatization

Given the data above, pre-column derivatization using an aromatic aldehyde is the gold standard for both purity analysis and trace residual quantification.

The Causality of Reagent Choice: Why use 4-nitrobenzaldehyde over standard benzaldehyde? The electron-withdrawing nitro group extends the conjugated π-system of the resulting hydrazone derivative. This causes a massive bathochromic shift (redshift) in the maximum absorption wavelength to 416 nm (the visible region)[1]. Because almost no APIs or common excipients absorb at 416 nm, matrix interference is virtually eliminated[1]. Furthermore, the condensation reaction converts the reactive, polar hydrazine group into a stable, hydrophobic hydrazone, drastically improving retention and peak shape on reversed-phase columns[3].

G A Arylhydrazine (Polar, Unstable) C Hydrazone Derivative (Stable, Hydrophobic) A->C Nucleophilic Addition B 4-Nitrobenzaldehyde (Deriv. Reagent) B->C Condensation (pH 3-5) D HPLC Separation (Phenyl/C18 Column) C->D Injection E Visible Detection (λ = 416 nm) D->E Elution & Quantification

Workflow of pre-column derivatization and HPLC analysis for arylhydrazines.

Step-by-Step Experimental Protocol: Self-Validating Derivatization HPLC

The following methodology details a robust, self-validating system for the purity analysis of arylhydrazines using 4-nitrobenzaldehyde derivatization.

A. Reagents & Chromatographic Conditions
  • Stationary Phase: Phenyl-bonded silica gel column (e.g., 150 × 4.6 mm, 5 μm).

    • Causality: Phenyl columns provide π-π interactions with the aromatic rings of the hydrazone derivative, offering superior selectivity and resolution compared to standard C18 columns[4].

  • Mobile Phase A: 0.01 M Acetate buffer (pH 4.0).

    • Causality: Maintaining an acidic pH (3.0–5.1) suppresses the ionization of residual silanols on the stationary phase and prevents the hydrolysis of the newly formed hydrazone derivative[4].

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Derivatization Reagent: 4-nitrobenzaldehyde prepared at ≥0.1 mg/mL in acetonitrile[3].

B. Step-by-Step Methodology
  • Sample Preparation: Dissolve the arylhydrazine starting material in acetonitrile to a target analytical concentration (e.g., 10 μg/mL for bulk purity, or 0.10 μg/mL for residual tracking)[3].

  • Derivatization Reaction: In a 10 mL volumetric flask, mix 1.0 mL of the sample solution with 1.0 mL of the 4-nitrobenzaldehyde reagent.

  • Incubation: Allow the mixture to react at room temperature (20–25°C) for 1 to 2 hours.

    • Causality: This specific time window ensures >99% conversion to the hydrazone derivative without inducing secondary degradation pathways[3].

  • Chromatographic Separation: Inject 20 μL of the derivatized sample into the HPLC[3]. Run a gradient elution starting at 30% Mobile Phase B, ramping to 70% B over 15 minutes, at a flow rate of 1.0 mL/min[4].

  • Detection: Monitor the eluent at λ = 416 nm using a Diode Array Detector (DAD)[1].

C. Self-Validation Criteria (System Suitability)

A protocol is only as reliable as its built-in controls. Before reporting data, the analytical system must validate itself against the following criteria:

  • Kinetics & Stability Check: Inject the derivatized sample at

    
     and 
    
    
    
    hours. The Relative Standard Deviation (RSD) of the derivative's peak area must be < 2.0%. This confirms the derivative is completely formed and remains stable during the autosampler queue[3].
  • Matrix Spiking Recovery: Spike a known amount of arylhydrazine standard into a blank API matrix, derivatize, and analyze. Recovery must fall between 95% and 105%. This proves the sample matrix does not inhibit the nucleophilic addition of the derivatization kinetics.

  • Sensitivity Verification: The Signal-to-Noise (S/N) ratio of the Limit of Quantitation (LOQ) standard (0.02 μg/mL) must be ≥ 10:1[3].

References

  • Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization Source: ResearchGate URL:[Link]

  • Phenylhydrazines | Fisher Scientific Source: Fisher Scientific URL:[Link]

  • CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate Source: Google Patents URL
  • CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC Source: Google Patents URL

Sources

Validation

Comparative Yield Analysis: Lewis Acid vs. Brønsted Acid Catalysis

Executive Summary Objective: To provide a data-driven comparison of catalytic efficiency, yield, and selectivity between Lewis acids (electron pair acceptors) and Brønsted acids (proton donors) in key organic transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a data-driven comparison of catalytic efficiency, yield, and selectivity between Lewis acids (electron pair acceptors) and Brønsted acids (proton donors) in key organic transformations relevant to pharmaceutical synthesis.

Core Insight: While Brønsted acids offer superior atom economy in simple proton-transfer reactions (esterification, hydrolysis), Lewis acids dominate in reactions requiring stereochemical control (Diels-Alder) or activation of specific orbital symmetries (Friedel-Crafts). Recent data indicates that cooperative catalysis —systems utilizing spatially separated Lewis and Brønsted sites—often outperforms either catalyst class individually, achieving yields >90% where single-mode catalysts plateau at 50-60%.

Part 1: Mechanistic Divergence & Selection Logic

The choice between a Lewis Acid (LA) and a Brønsted Acid (BA) is rarely arbitrary; it is dictated by the transition state geometry and the electronic nature of the substrate.

  • Lewis Acids (e.g.,

    
    ):  Activate substrates by coordinating to lone pairs (O, N, halides), lowering the LUMO energy. Crucially, they can coordinate bidentately, locking conformation for high stereoselectivity.
    
  • Brønsted Acids (e.g.,

    
    ):  Activate via protonation, creating a formal positive charge or hydrogen-bond network. They are less sterically demanding but offer less conformational control.
    
Visualization: Catalytic Activation Pathways

Catalysis_Mechanism Figure 1: Mechanistic divergence determining stereochemical outcome. Substrate Substrate (C=O) Complex_LA LA-Complex (Chelation Control) Substrate->Complex_LA Orbital Overlap (LUMO Lowering) Complex_BA Protonated Species (Charge Intensification) Substrate->Complex_BA Proton Transfer LA Lewis Acid (MXn) LA->Complex_LA BA Brønsted Acid (H+) BA->Complex_BA Product_Stereo Product (High Stereoselectivity) Complex_LA->Product_Stereo Rigid TS Product_Racemic Product (Racemic/Thermodynamic) Complex_BA->Product_Racemic Flexible TS

Part 2: Comparative Case Studies & Yield Analysis

Case Study 1: The Diels-Alder Reaction

Context: The reaction between dienes and dienophiles is the benchmark for comparing LA and BA performance due to the critical role of LUMO lowering.

Experimental Data: A comparative kinetic study analyzed the reaction of azachalcone (dienophile) with cyclopentadiene in aqueous media.

Catalyst TypeCatalystLoad (mol%)Relative Rate (

)
Yield (%)Mechanism Note
None WaterN/A1.0< 5%High barrier
Brønsted Acid HCl1.0 mol%~2145%Specific acid catalysis
Lewis Acid

1.0 mol%~840 92% Bidentate coordination

Analysis: The Lewis acid (


) accelerates the reaction nearly 40 times faster  than the Brønsted acid at equimolar concentrations.
  • Why? The

    
     ion coordinates to both the carbonyl oxygen and the nitrogen of the azachalcone, locking it in a planar conformation that is highly reactive toward the diene. The proton (
    
    
    
    ) cannot support this bidentate chelation, resulting in a slower, less organized transition state.
Case Study 2: The Biginelli Reaction (MCR)

Context: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a privileged scaffold in drug discovery.

Yield Comparison Table: Reaction of benzaldehyde, ethyl acetoacetate, and urea.

Catalyst SystemTypeConditionsTime (h)Yield (%)Ref

BrønstedEthanol, Reflux2.065%[1]

LewisSolvent-free, 80°C1.578%[1]

LewisEthanol, Reflux5.050%[2]
MOF (Ni-DDIA) Cooperative Solvent-free, 80°C0.5 84.6% [3]

Analysis: While simple Lewis acids (


) outperform simple mineral acids, the cooperative  catalyst (MOF Ni-DDIA) containing both Lewis sites (

) and Brønsted sites (carboxylic acid ligands) yields the best results. The Lewis site activates the aldehyde, while the Brønsted site stabilizes the urea intermediate, demonstrating that synergy often beats specificity.
Case Study 3: Esterification & Transesterification

Context: Biodiesel production and ester synthesis.

  • Esterification (Acid + Alcohol): Brønsted acid sites (BAS) are superior. In silica-supported catalysts, BAS achieved 94.7% conversion compared to <60% for pure Lewis acid sites. The proton is essential for activating the carbonyl toward nucleophilic attack by the alcohol.

  • Transesterification (Ester + Alcohol): Lewis acid sites (LAS) often show higher activity here, preventing water-poisoning issues common with strong Brønsted acids.

Part 3: Experimental Protocol (Standard Operating Procedure)

Protocol: Lewis Acid Catalyzed Diels-Alder with Chelation Control

Target: Synthesis of endo-bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde. Catalyst:


 (Scandium Triflate) - chosen for water tolerance and high Lewis acidity.
1. Reagent Preparation
  • Dienophile: Acrolein (freshly distilled).

  • Diene: Cyclopentadiene (freshly cracked from dicyclopentadiene).

  • Catalyst:

    
     (10 mol%).
    
  • Solvent:

    
     (Anhydrous) or 
    
    
    
    (if exploiting hydrophobic effect).
2. Reaction Workflow
  • Catalyst Activation: In a flame-dried round-bottom flask, dissolve

    
     (0.1 mmol) in solvent (5 mL).
    
  • Dienophile Addition: Add Acrolein (1.0 mmol) dropwise at 0°C. Stir for 10 mins to allow coordination (Color change often observed).

  • Diene Addition: Add Cyclopentadiene (1.2 mmol, 1.2 equiv) slowly to control exotherm.

  • Monitoring: Stir at 0°C -> RT. Monitor via TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 2-4 hours.

3. Workup & Purification
  • Quench: Add water (5 mL).

  • Extraction: Extract with

    
     (3 x 10 mL).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography on silica gel.

4. Critical Control Points (Self-Validation)
  • The "Red" Warning: If the reaction mixture turns dark black/tarry immediately, polymerization is occurring. Corrective Action: Lower temperature to -78°C or reduce catalyst loading.

  • Endo/Exo Ratio: Verify via

    
     NMR. Lewis acid catalysis should favor the endo product (>90:10) significantly more than thermal conditions (~75:25).
    
Visualization: Experimental Workflow

Workflow Figure 2: Optimized Workflow for Lewis Acid Catalyzed Cycloaddition Start Start: Reagent Prep (Dry Glassware) Coordination Step 1: Catalyst Coordination (LA + Dienophile @ 0°C) Start->Coordination Addition Step 2: Diene Addition (Slow addition to control exotherm) Coordination->Addition 10 min equilibration Reaction Step 3: Reaction Progress (TLC Monitoring) Addition->Reaction Quench Step 4: Quench & Extraction (Separation of LA) Reaction->Quench Consumption of SM Analysis Step 5: NMR Analysis (Endo/Exo Ratio Check) Quench->Analysis

Part 4: Technical Summary & Recommendations

FeatureLewis Acid CatalysisBrønsted Acid Catalysis
Primary Activation LUMO lowering via orbital interactionCharge intensification via protonation
Stereocontrol High (via chelation)Low (unless Chiral Brønsted Acid used)
Water Tolerance Low (mostly) - requires Lanthanide TriflatesHigh (aqueous acids common)
Yield (Diels-Alder) >90% 40-60%
Yield (Esterification) <60%>90%
Recommendation Use for C-C bond formation, stereoselective synthesis.[1]Use for hydrolysis, esterification, simple rearrangements.

Final Recommendation for Drug Development: For early-stage discovery where stereochemistry is paramount, Lewis Acid catalysis (specifically Lanthanide Triflates) is the superior choice. For process-scale manufacturing where cost and atom economy rule, Solid-Supported Brønsted Acids (Zeolites/Resins) are preferred to minimize waste streams.

References

  • Vertex AI Search. (2025). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. ResearchGate. Link

  • LSEEE. (2025).[2] Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Science and Technology of Engineering. Link

  • ACS Publications. (2019). Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Inorganic Chemistry. Link

  • IIT Delhi. (2004). Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media. Journal of Physical Organic Chemistry. Link

  • MDPI. (2023). Balance between Catalyst Acidity and Hydrophilicity in Biofuel Production from Fatty Acid Esterification over Al-SBA-15. Catalysts. Link

  • BenchChem. (2025). A Head-to-Head Battle of Lewis Acids in Friedel-Crafts Cyclization: A Comparative Guide. Link

Sources

Comparative

Isotope pattern analysis for confirming bromine presence in products

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Halogen Signature In medicinal chemistry and materials science, bromine is frequently in...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Signature

In medicinal chemistry and materials science, bromine is frequently incorporated to modulate lipophilicity, metabolic stability, or steric bulk. However, confirming its successful incorporation—and distinguishing it from chlorine or iodine—requires robust analytical validation. While traditional methods like elemental analysis (EA) provide bulk compositional data, Isotope Pattern Analysis (IPA) via Mass Spectrometry (MS) offers a superior, structure-specific confirmation.

This guide objectively compares IPA against traditional alternatives, detailing the mechanistic basis of the characteristic 1:1 doublet and providing a self-validating experimental protocol for high-confidence determination.

The Science: The 1:1 Doublet Mechanism

Bromine’s mass spectrometric signature is unique among organic elements due to the natural abundance of its two stable isotopes. Unlike Carbon-13 (1.1%) or Chlorine-37 (24.2%), Bromine’s isotopes exist in a near-perfect equilibrium.

IsotopeAtomic Mass (Da)Natural Abundance (%)

78.918350.69%

80.916349.31%
The "M and M+2" Phenomenon

When a molecule contains a single bromine atom, the mass spectrometer detects two distinct molecular ion populations of nearly equal intensity separated by 2 Daltons (


).[1][2]
  • Peak A (

    
    ):  Molecules containing 
    
    
    
    .[3][4]
  • Peak B (

    
    ):  Molecules containing 
    
    
    
    .

Key Diagnostic: A peak height ratio of approximately 1:1 (specifically 100 : 97.3) is the definitive fingerprint of a mono-brominated compound.

Comparative Analysis: IPA vs. Alternatives

To select the optimal validation method, researchers must weigh specificity against sample requirements.

Table 1: Methodological Comparison for Bromine Confirmation
FeatureIsotope Pattern Analysis (MS) Elemental Analysis (Combustion) NMR Spectroscopy (

/

)
Primary Output Molecular Mass & Isotopic Distribution% Composition by WeightChemical Environment of Nuclei
Specificity High: Confirms Br is on the specific molecule detected.Low: Confirms bulk Br presence; cannot distinguish impurities.Medium: Indirect detection via shift effects;

NMR is rarely viable due to quadrupole broadening.
Sample Req. Microgram/Nanogram (High Sensitivity)Milligram (Requires bulk purity)Milligram (Soluble)
Mixture Analysis Excellent: Can resolve Br-compounds in crude mix via LC/GC.Poor: Requires >99% purity for accurate data.Poor: Overlapping signals make identification difficult.
Destructive? No (if using ESI/recoverable)YesNo
Why IPA Wins for Drug Development

While Elemental Analysis is the gold standard for purity, it fails in structural confirmation within complex matrices. IPA allows a synthetic chemist to inject a crude reaction mixture and immediately confirm if the desired brominated product exists by filtering for the specific 1:1 isotopic doublet, saving time on purification of failed reactions.

Visualization: Logical Workflows

The following diagrams illustrate the decision logic and the theoretical peak distributions that define this analysis.

Diagram 1: Bromine Confirmation Decision Tree

BromineDecisionTree Start Start: Suspected Brominated Compound PurityCheck Is Sample Pure (>95%)? Start->PurityCheck Crude Crude Mixture PurityCheck->Crude No Pure Pure Compound PurityCheck->Pure Yes MethodMS Run LC-MS / GC-MS (Isotope Pattern Analysis) Crude->MethodMS Required Pure->MethodMS Fastest MethodEA Elemental Analysis (Combustion) Pure->MethodEA For % Composition AnalyzeMS Analyze Mass Spectrum Look for M / M+2 MethodMS->AnalyzeMS Result1 Ratio ~1:1 (1 Br Atom) AnalyzeMS->Result1 Doublet Result2 Ratio ~1:2:1 (2 Br Atoms) AnalyzeMS->Result2 Triplet Result3 Ratio ~3:1 (Chlorine Present) AnalyzeMS->Result3 Mismatch

Caption: Decision logic for selecting analytical methods based on sample purity and interpreting Mass Spec signals.

Diagram 2: Theoretical Peak Distribution (1 Br vs 2 Br)

IsotopePatterns Br1 Mono-Brominated (R-Br) M (100%) M+2 (98%) Br2 Di-Brominated (R-Br2) M (51%) M+2 (100%) M+4 (49%)

Caption: Expected relative abundance ratios for mono- and di-brominated species. Note the 1:2:1 pattern for two bromine atoms.[2][4]

Experimental Protocol: LC-MS Bromine Confirmation

Objective: To confirm the presence of bromine in a synthesized drug candidate using Isotope Pattern Analysis.

Reagents & Equipment[1][5]
  • Instrument: LC-MS (Single Quadrupole or TOF preferred for resolution).

  • Solvents: LC-MS grade Acetonitrile and Water (+0.1% Formic Acid).[1]

  • Sample: 0.1 mg/mL solution of the analyte.

Step-by-Step Workflow
Step 1: Ionization Optimization
  • Choice: Use Electrospray Ionization (ESI) for polar compounds or Atmospheric Pressure Chemical Ionization (APCI) for non-polar compounds.

  • Polarity: Run both Positive (

    
    ) and Negative (
    
    
    
    ) modes. Brominated phenols often ionize better in negative mode.
Step 2: Data Acquisition
  • Inject

    
     of sample.
    
  • Set scan range to include at least

    
     and 
    
    
    
    to detect multi-bromination.
  • Critical Setting: Ensure the scan speed is slow enough to capture accurate intensity data across the peak width (at least 10-15 points per peak).

Step 3: The Self-Validating Check (Data Analysis)

Do not rely solely on the software's "match" score. Manually validate:

  • Identify the Base Peak (

    
    ):  Locate the monoisotopic peak (containing 
    
    
    
    ).
  • Locate

    
    :  Look exactly 
    
    
    
    higher.
  • Calculate Ratio:

    
    
    
    • Acceptance Criteria: The result should be between 90% and 105% for a single bromine atom.

    • Note: If the molecule contains many carbons, the

      
       peak (
      
      
      
      ) will be present, but the
      
      
      vs
      
      
      relationship remains the dominant feature.
Step 4: Multi-Bromine Verification

If the pattern appears as a 1:2:1 triplet (


), this confirms the presence of two  bromine atoms.[4]
  • 
     (
    
    
    
    -
    
    
    )
  • 
     (
    
    
    
    -
    
    
    mixed)[3][4]
  • 
     (
    
    
    
    -
    
    
    )[4]

Troubleshooting & Common Pitfalls

  • Chlorine Confusion: Chlorine exhibits a 3:1 ratio (

    
     is 3x higher than 
    
    
    
    ). Do not confuse this with the 1:1 bromine doublet.
  • Signal Saturation: If the detector is saturated (intensity >

    
     or detector specific limit), the ratio will skew because the 
    
    
    
    peak "tops out" before the
    
    
    . Solution: Dilute sample 10x and re-inject.
  • Matrix Interference: In complex biological matrices, an unrelated isobaric interference can hide the

    
     peak. Solution:  Use High-Resolution Mass Spectrometry (HRMS) to resolve the exact mass defect of bromine (Mass defect is negative relative to nominal mass for 
    
    
    
    and
    
    
    ).

References

  • Save My Exams. The M+1 & M+2 Peaks - Mass Spectrometry. Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns. Available at: [Link]

  • Chemguide. Mass Spectra - The M+2 Peak.[5] Available at: [Link]

  • University of Colorado Boulder. Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Bromo-2-methylphenyl)hydrazine hydrochloride proper disposal procedures

Comprehensive EHS Guide: Handling and Disposal of (4-Bromo-2-methylphenyl)hydrazine Hydrochloride For researchers and drug development professionals, managing the lifecycle of reactive intermediates is as critical as the...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Handling and Disposal of (4-Bromo-2-methylphenyl)hydrazine Hydrochloride

For researchers and drug development professionals, managing the lifecycle of reactive intermediates is as critical as the synthesis itself. (4-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS: 858209-27-5) is a highly valuable building block in medicinal chemistry, particularly for the synthesis of complex indole derivatives. However, as a halogenated phenylhydrazine derivative, it presents significant acute toxicity and environmental hazards[1].

This guide provides authoritative, EHS-validated protocols for the safe handling, routine disposal, and emergency spill response for this compound, ensuring laboratory operations remain safe, compliant, and scientifically rigorous.

Hazard Profile & Mechanistic Toxicology

To implement effective safety controls, one must understand the causality behind the chemical's hazards. (4-Bromo-2-methylphenyl)hydrazine hydrochloride shares the toxicological profile of the broader phenylhydrazine class, which requires strict operational discipline.

  • Hematological Toxicity: Phenylhydrazines are potent hemolytic agents. Upon systemic absorption, they induce oxidative stress within erythrocytes, leading to the formation of Heinz bodies and subsequent red blood cell destruction (hemolysis)[1].

  • Organ Toxicity: Acute or chronic exposure can result in severe liver and kidney damage, alongside pulmonary edema and cardiac depression[1].

  • Sensitization and Irritation: The compound is highly irritating to the eyes, respiratory tract, and skin. It is a known skin sensitizer; contact allergies can manifest rapidly as contact eczema[1][2].

  • Environmental Hazard: The substance is classified as very toxic to aquatic organisms and will likely be mobile in the environment due to its water solubility[2][3].

Table 1: EHS Classification & Physicochemical Data

ParameterSpecification / ClassificationEHS Implication
Physical State Solid (Powder/Crystalline)Dust generation is a primary inhalation hazard[3].
Stability Hygroscopic, Light-sensitiveMust be stored under inert gas in tightly closed containers.
Incompatibilities Strong oxidizers, BasesRisk of violent reaction or ignition; segregate waste streams[2][3].
Transport (DOT/IATA) UN 2811Toxic solid, organic, n.o.s. (Packing Group II)[3].

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient when handling concentrated phenylhydrazine derivatives, especially when working with solutions.

  • Engineering Controls: All weighing, transferring, and reactions involving the solid powder must be conducted within a certified Chemical Fume Hood (CFH) or a Class II, B2 Biosafety Cabinet if aerosolization is a risk[3][4].

  • Dermal Protection: Double gloving is mandatory. While nitrile gloves offer basic protection against the dry powder, phenylhydrazine derivatives dissolved in solvents like DMSO will rapidly penetrate standard nitrile[4]. If contamination occurs, gloves must be removed and discarded as hazardous waste immediately.

  • Respiratory Protection: If engineering controls are compromised or unavailable during a spill, an N100 or P100 particulate respirator must be worn to prevent inhalation of toxic dust[4].

Routine Disposal Procedures

Because (4-Bromo-2-methylphenyl)hydrazine hydrochloride is highly toxic to aquatic life, under no circumstances should this material or its solutions be flushed down the drain [3].

Step-by-Step Routine Waste Protocol:

  • Segregation: Ensure the waste container does not contain strong oxidizing agents (e.g., nitrates, bleaches, peroxides) or strong bases, as these can trigger decomposition or ignition[2][3].

  • Primary Containment: Collect solid waste, contaminated filter paper, and empty reagent bottles in a compatible, sealable hazardous waste container (typically high-density polyethylene, HDPE). Do not puncture or weld empty containers, as residual dust poses an explosion hazard[2].

  • Liquid Waste: Solutions containing the compound must be collected in dedicated halogenated or non-halogenated organic waste carboys, depending on the solvent used.

  • Labeling: Clearly label the container with "Hazardous Waste - Toxic Solid (Phenylhydrazine derivative)" and the specific GHS hazard pictograms (Skull and Crossbones, Environmental Hazard).

  • Final Disposition: Transfer the waste to your institution's EHS department for disposal via an approved hazardous waste incineration plant[3].

Emergency Spill Response Plan

In the event of a spill, immediate containment is required to prevent aerosolization and environmental release.

G Start Spill Detected: (4-Bromo-2-methylphenyl)hydrazine HCl Assess Assess Spill Size & Location Start->Assess Hood Inside Fume Hood? Assess->Hood PPE1 Standard PPE: Double Nitrile, Lab Coat, Goggles Hood->PPE1 Yes PPE2 Elevated PPE: Add N100/SCBA Respirator Hood->PPE2 No / Large Spill Clean Dampen with Water (Prevent Dust Generation) PPE1->Clean PPE2->Clean Collect Sweep/Shovel into Clean, Dry Container Clean->Collect Dispose Label & Transfer to Approved EHS Waste Stream Collect->Dispose

Caption: Decision matrix and procedural workflow for (4-Bromo-2-methylphenyl)hydrazine HCl spill response.

Step-by-Step Spill Cleanup Protocol:

  • Isolate the Area: Evacuate non-essential personnel and move upwind. Deny entry to the spill zone[1][2].

  • Don Appropriate PPE: Ensure double gloves, chemical goggles, and respiratory protection are equipped[1][4].

  • Dust Suppression (Critical Step): Do not dry sweep. Lightly dampen the solid spill with water to prevent the generation of toxic dust[2].

  • Collection: Use a clean, non-sparking shovel to carefully place the dampened material (or a mixture of the material and a non-combustible absorbent like sand) into a clean, dry hazardous waste container[1][3].

  • Decontamination: If a vacuum is used for residual particulates, it must be an explosion-proof machine fitted with a HEPA exhaust micro-filter[2]. Wash the spill area thoroughly with soap and water, collecting the wash water as hazardous waste.

References

  • Sigma-Aldrich. SAFETY DATA SHEET: Phenylhydrazine hydrochloride. Retrieved from: [Link]

  • National Cancer Institute (NCI) at Frederick. Chemical Safety Practices Recommendations: PhenylHydrazine HCl. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2-methylphenyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-methylphenyl)hydrazine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.